molecular formula C16H14O5 B149884 5,7,4'-Trihydroxy-8-methylflavanone

5,7,4'-Trihydroxy-8-methylflavanone

Cat. No.: B149884
M. Wt: 286.28 g/mol
InChI Key: GMVYLXBMPRDZDR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5,7,4'-Trihydroxy-8-methylflavanone is a natural product found in Rhododendron spinuliferum with data available.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5,7-dihydroxy-2-(4-hydroxyphenyl)-8-methyl-2,3-dihydrochromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14O5/c1-8-11(18)6-12(19)15-13(20)7-14(21-16(8)15)9-2-4-10(17)5-3-9/h2-6,14,17-19H,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMVYLXBMPRDZDR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1O)O)C(=O)CC(O2)C3=CC=C(C=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

5,7,4'-Trihydroxy-8-methylflavanone: A Technical Guide to its Natural Sources, Isolation, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5,7,4'-Trihydroxy-8-methylflavanone, also recognized as 8-methyl-naringenin, is a naturally occurring flavanone (B1672756) that has garnered scientific interest due to its potential therapeutic properties. This technical guide provides a comprehensive overview of its known natural sources, details on its isolation and characterization, and an exploration of its biological activities, with a focus on its anti-inflammatory and antioxidant effects. This document is intended to serve as a resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Natural Sources

This compound has been isolated from a variety of plant species, primarily belonging to the families Vochysiaceae, Ericaceae, and Lamiaceae. The identified botanical sources are distributed across different geographical regions and are known for their rich phytochemical profiles.

Plant SpeciesFamilyPlant PartReference
Qualea grandifloraVochysiaceaeNot specified[1]
Rhododendron dauricumEricaceaeLeaves[2]
Rhododendron spiciferumEricaceaeLeaves
Scutellaria indicaLamiaceaeHerbs

While this compound has been identified in these plants, comprehensive quantitative data regarding its concentration in the raw plant material is not extensively available in the current literature. Further quantitative studies, such as those employing High-Performance Liquid Chromatography (HPLC), are required to determine the precise yield of this compound from its natural sources.

Physicochemical Properties

PropertyValue
Molecular Formula C₁₆H₁₄O₅
Molecular Weight 286.28 g/mol
Appearance Likely a solid, typical for flavonoids
Solubility Expected to be soluble in organic solvents like methanol (B129727), ethanol, and DMSO
CAS Number 916917-28-7

Experimental Protocols: Isolation and Purification

A generalized experimental workflow for the isolation and purification of this compound from its plant sources is outlined below. This protocol is based on standard methodologies for flavonoid extraction and may require optimization depending on the specific plant matrix.

General Experimental Workflow

experimental_workflow plant_material Plant Material (e.g., leaves, stems) drying Drying and Grinding plant_material->drying extraction Solvent Extraction (e.g., Methanol, Ethanol) drying->extraction filtration Filtration and Concentration extraction->filtration crude_extract Crude Extract filtration->crude_extract partitioning Liquid-Liquid Partitioning (e.g., with n-hexane, ethyl acetate) crude_extract->partitioning ethyl_acetate_fraction Ethyl Acetate (B1210297) Fraction partitioning->ethyl_acetate_fraction chromatography Column Chromatography (Silica Gel or Sephadex) ethyl_acetate_fraction->chromatography fractions Fraction Collection chromatography->fractions tlc TLC Analysis fractions->tlc purified_fractions Pooling of Pure Fractions tlc->purified_fractions crystallization Crystallization/Final Purification purified_fractions->crystallization pure_compound Pure this compound crystallization->pure_compound

A generalized workflow for the isolation of this compound.
Detailed Methodologies

3.2.1. Plant Material Preparation: The collected plant material (e.g., leaves of Rhododendron dauricum) should be air-dried in a shaded, well-ventilated area to prevent the degradation of phytochemicals. The dried material is then ground into a fine powder to increase the surface area for efficient solvent extraction.

3.2.2. Extraction: The powdered plant material is subjected to exhaustive extraction using a suitable organic solvent such as methanol or ethanol. Maceration, Soxhlet extraction, or ultrasound-assisted extraction can be employed. The process is typically repeated multiple times to ensure the complete extraction of the target compound.

3.2.3. Fractionation: The crude extract is concentrated under reduced pressure and then suspended in a water-methanol mixture. This suspension is sequentially partitioned with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate, to separate compounds based on their polarity. Flavanones like this compound are typically enriched in the ethyl acetate fraction.

3.2.4. Chromatographic Purification: The ethyl acetate fraction is subjected to column chromatography for further purification.

  • Adsorbent: Silica gel is commonly used for normal-phase chromatography, while Sephadex LH-20 is employed for size-exclusion chromatography to remove pigments and other impurities.

  • Mobile Phase: A gradient solvent system, starting with a non-polar solvent (e.g., n-hexane or chloroform) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate or methanol), is used to elute the compounds.

  • Fraction Monitoring: The collected fractions are monitored by Thin Layer Chromatography (TLC) to identify those containing the target compound. Fractions with similar TLC profiles are pooled.

3.2.5. Final Purification and Characterization: The pooled fractions are further purified using techniques like preparative HPLC or recrystallization to obtain the pure this compound. The structure of the isolated compound is then confirmed using spectroscopic methods such as:

  • Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR, and 2D-NMR): To elucidate the detailed chemical structure.

  • Ultraviolet-Visible (UV-Vis) Spectroscopy: To observe the characteristic absorption maxima of the flavanone chromophore.

Biological Activities and Signaling Pathways

This compound has been reported to exhibit several biological activities, including anti-inflammatory and antioxidant effects. While specific studies on the signaling pathways of this particular flavanone are limited, its mechanisms can be inferred from the well-documented activities of structurally similar flavonoids.

Anti-inflammatory Activity: Inhibition of the NF-κB Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation.[3] In response to pro-inflammatory stimuli like lipopolysaccharide (LPS), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of the inhibitory protein IκBα.[4] This allows the NF-κB (p50/p65) dimer to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including those for cytokines (e.g., TNF-α, IL-6) and enzymes (e.g., COX-2, iNOS).[4] Flavonoids are known to inhibit this pathway at multiple points.

nfkb_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK TLR4->IKK Activates IkBa_NFkB IκBα-NF-κB Complex IKK->IkBa_NFkB Phosphorylates IκBα IkBa IκBα NFkB NF-κB (p50/p65) NFkB_nuc NF-κB (p50/p65) NFkB->NFkB_nuc Translocation IkBa_NFkB->IkBa Degradation of IκBα IkBa_NFkB->NFkB Release of NF-κB Flavanone This compound Flavanone->IKK Inhibits Flavanone->NFkB Inhibits Translocation DNA DNA NFkB_nuc->DNA Binds Pro_inflammatory_genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2, iNOS) DNA->Pro_inflammatory_genes Transcription

Inhibition of the NF-κB signaling pathway by this compound.
Antioxidant Activity: Activation of the Nrf2-ARE Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that plays a crucial role in the cellular defense against oxidative stress.[5] Under normal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation.[5] Upon exposure to oxidative stress or certain phytochemicals, Nrf2 dissociates from Keap1 and translocates to the nucleus.[5] In the nucleus, it binds to the Antioxidant Response Element (ARE) in the promoter region of genes encoding antioxidant and detoxification enzymes, such as Heme Oxygenase-1 (HO-1) and NAD(P)H Quinone Dehydrogenase 1 (NQO1), leading to their upregulation.[6]

nrf2_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Oxidative_Stress Oxidative Stress Keap1_Nrf2 Keap1-Nrf2 Complex Oxidative_Stress->Keap1_Nrf2 Induces Dissociation Flavanone This compound Flavanone->Keap1_Nrf2 Induces Dissociation Keap1 Keap1 Nrf2 Nrf2 Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc Translocation Keap1_Nrf2->Keap1 Dissociation Keap1_Nrf2->Nrf2 ARE ARE Nrf2_nuc->ARE Binds Antioxidant_genes Antioxidant Genes (HO-1, NQO1) ARE->Antioxidant_genes Transcription

Activation of the Nrf2-ARE antioxidant pathway by this compound.

Future Perspectives

This compound represents a promising natural compound for further investigation. Future research should focus on:

  • Quantitative Analysis: Establishing robust analytical methods to quantify the concentration of this flavanone in its various natural sources.

  • Pharmacokinetic Studies: Investigating the absorption, distribution, metabolism, and excretion (ADME) profile of the compound to understand its bioavailability and in vivo fate.

  • Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways modulated by this compound to fully understand its therapeutic potential.

  • Preclinical and Clinical Studies: Evaluating the efficacy and safety of this compound in preclinical models of inflammatory and oxidative stress-related diseases, with the ultimate goal of translation to clinical applications.

Conclusion

This compound is a flavanone with documented presence in several plant species and potential anti-inflammatory and antioxidant activities. While further research is needed to fully characterize its pharmacological profile and to develop optimized isolation protocols, this technical guide provides a foundational overview for scientists and researchers interested in exploring the therapeutic potential of this natural product. The elucidation of its specific mechanisms of action and its quantification in natural sources will be crucial for its future development as a potential therapeutic agent.

References

A Technical Guide to the Isolation of 5,7,4'-Trihydroxy-8-methylflavanone from Qualea grandiflora

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the isolation of the bioactive flavanone (B1672756), 5,7,4'-Trihydroxy-8-methylflavanone, from the Brazilian Cerrado plant, Qualea grandiflora. This document outlines a detailed, multi-step protocol for the extraction, fractionation, and purification of this target compound. Furthermore, it presents relevant quantitative data and explores the putative biological signaling pathways associated with its antioxidant and anti-inflammatory activities. Methodologies are detailed to ensure reproducibility for research and drug development applications.

Introduction

Qualea grandiflora Mart. (Vochysiaceae), a plant native to the Brazilian Cerrado, has been traditionally used in folk medicine for various ailments. Phytochemical investigations have revealed the presence of a diverse array of secondary metabolites, including flavonoids. Among these, this compound, also known as 8-methyl-naringenin, has been identified as a constituent of the stem bark. This flavanone is of significant interest due to its potential antioxidant and anti-inflammatory properties, making it a valuable candidate for further pharmacological investigation and drug development. This guide provides a detailed methodology for its isolation and characterization.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of the target compound is essential for devising an effective isolation strategy.

PropertyValueSource
Molecular Formula C₁₆H₁₄O₅[1]
Molecular Weight 286.28 g/mol [1]
Appearance White to off-white solid[2]
Chemical Class Flavanone, Flavonoid, Polyphenol[2]
Synonyms 8-Methyl-naringenin[3][4]
CAS Number 916917-28-7[1]

Experimental Protocols

The isolation of this compound from Qualea grandiflora is a multi-stage process involving extraction, fractionation, and chromatographic purification.

Plant Material Collection and Preparation
  • Collection: The stem bark of Qualea grandiflora should be collected from mature trees.

  • Authentication: A voucher specimen should be deposited in a recognized herbarium for botanical authentication.

  • Drying: The collected bark is to be air-dried in a well-ventilated area, protected from direct sunlight, until a constant weight is achieved.

  • Pulverization: The dried bark is then ground into a coarse powder using a mechanical grinder to increase the surface area for efficient extraction.

Extraction
  • Maceration: The powdered bark (e.g., 1 kg) is macerated with a hydroalcoholic solution (e.g., 80% ethanol (B145695) in water, 5 L) at room temperature for 72 hours with intermittent agitation.

  • Filtration and Concentration: The extract is filtered through cheesecloth and then with filter paper. The filtrate is concentrated under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to yield the crude hydroalcoholic extract.

Liquid-Liquid Partitioning

The crude hydroalcoholic extract is subjected to liquid-liquid partitioning to separate compounds based on their polarity.

  • The dried crude extract is resuspended in a water-methanol mixture (9:1 v/v) and partitioned successively with solvents of increasing polarity.

  • Hexane Partition: The extract is first partitioned with n-hexane to remove nonpolar constituents like fats and waxes.

  • Ethyl Acetate (B1210297) Partition: The aqueous layer is then partitioned with ethyl acetate. This compound is expected to be present in the ethyl acetate fraction[3][4].

  • Solvent Evaporation: The ethyl acetate fraction is collected and concentrated to dryness using a rotary evaporator.

Chromatographic Purification

A multi-step chromatographic approach is employed for the isolation of the target compound from the ethyl acetate fraction.

  • Column Packing: A glass column is packed with silica (B1680970) gel 60 (70-230 mesh) using a slurry method with n-hexane.

  • Sample Loading: The dried ethyl acetate fraction is adsorbed onto a small amount of silica gel and loaded onto the top of the packed column.

  • Elution: The column is eluted with a gradient of n-hexane and ethyl acetate, followed by ethyl acetate and methanol.

    • n-Hexane:Ethyl Acetate (9:1 → 1:1 v/v)

    • Ethyl Acetate:Methanol (9.5:0.5 → 9:1 v/v)

  • Fraction Collection and Analysis: Fractions are collected and monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., Chloroform:Methanol, 9:1 v/v) and visualized under UV light (254 nm and 365 nm). Fractions with similar TLC profiles are pooled.

  • Column Packing: A column is packed with Sephadex LH-20 and equilibrated with methanol.

  • Purification: The flavonoid-rich fractions obtained from silica gel chromatography are further purified on the Sephadex LH-20 column, eluting with methanol. This step separates compounds based on molecular size and polarity, effectively removing tannins and other polymeric compounds.

  • Monitoring: Fractions are again monitored by TLC.

Final purification is achieved using preparative reverse-phase HPLC.

  • Column: A C18 column (e.g., 250 x 20 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile (B52724) and water (both containing 0.1% formic acid to improve peak shape).

  • Elution Program: A suitable gradient program is developed based on analytical HPLC analysis of the enriched fraction.

  • Detection: UV detection at an appropriate wavelength (e.g., 280 nm and 340 nm).

  • Fraction Collection: The peak corresponding to this compound is collected.

  • Purity Confirmation: The purity of the isolated compound is confirmed by analytical HPLC and spectroscopic methods (NMR, MS).

Visualization of Workflows and Pathways

Experimental Workflow

G cluster_prep Plant Material Preparation cluster_extract Extraction & Partitioning cluster_purify Purification cluster_final Final Product p1 Collection of Qualea grandiflora Stem Bark p2 Drying p1->p2 p3 Pulverization p2->p3 e1 Hydroalcoholic Maceration p3->e1 e2 Concentration (Rotary Evaporator) e1->e2 e3 Liquid-Liquid Partitioning (Hexane, Ethyl Acetate) e2->e3 e4 Ethyl Acetate Fraction e3->e4 c1 Silica Gel Column Chromatography e4->c1 c2 Sephadex LH-20 Column Chromatography c1->c2 c3 Preparative HPLC (C18) c2->c3 f1 Pure 5,7,4'-Trihydroxy- 8-methylflavanone c3->f1

General workflow for the isolation of this compound.
Putative Anti-inflammatory Signaling Pathway

Based on the known mechanisms of the parent compound, naringenin, this compound is hypothesized to exert its anti-inflammatory effects through the inhibition of the NF-κB signaling pathway.

G cluster_stimulus Inflammatory Stimulus cluster_receptor Receptor Activation cluster_cytoplasm Cytoplasmic Signaling cluster_nucleus Nuclear Events cluster_compound Compound Action LPS LPS/Cytokines TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK activates IkB IκB IKK->IkB phosphorylates IkB_NFkB IκB-NF-κB Complex IkB->IkB_NFkB NFkB NF-κB NFkB->IkB_NFkB NFkB_n NF-κB NFkB->NFkB_n translocates to nucleus IkB_NFkB->NFkB releases Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2) NFkB_n->Genes induces transcription Flavanone 5,7,4'-Trihydroxy- 8-methylflavanone Flavanone->IKK inhibits

Inhibition of the NF-κB inflammatory pathway by this compound.
Putative Antioxidant Signaling Pathway

The antioxidant activity of this compound is likely mediated through the activation of the Nrf2-ARE signaling pathway, a key regulator of cellular antioxidant responses.

G cluster_stress Cellular State cluster_cytoplasm Cytoplasmic Regulation cluster_nucleus Nuclear Events cluster_compound Compound Action ROS Oxidative Stress (ROS) Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 induces dissociation Keap1 Keap1 Keap1->Keap1_Nrf2 Nrf2 Nrf2 Nrf2->Keap1_Nrf2 Nrf2_n Nrf2 Nrf2->Nrf2_n translocates to nucleus Keap1_Nrf2->Nrf2 releases ARE Antioxidant Response Element (ARE) Nrf2_n->ARE binds to Genes Antioxidant Genes (HO-1, NQO1, GST) ARE->Genes activates transcription Flavanone 5,7,4'-Trihydroxy- 8-methylflavanone Flavanone->Keap1_Nrf2 promotes dissociation

Activation of the Nrf2-ARE antioxidant pathway by this compound.

Conclusion

This technical guide provides a synthesized, robust protocol for the isolation of this compound from Qualea grandiflora. The methodologies described herein, from plant material preparation to multi-step chromatographic purification, offer a clear pathway for obtaining this promising bioactive compound for further research. The elucidated putative signaling pathways provide a foundation for investigating its pharmacological mechanisms of action. This information is intended to be a valuable resource for researchers in natural product chemistry, pharmacology, and drug development, facilitating the exploration of the therapeutic potential of this compound.

References

8-Methyl-Naringenin: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

8-Methyl-naringenin is a naturally occurring flavanone (B1672756) found in Rhododendron spinuliferum. As a derivative of the well-studied flavonoid naringenin (B18129), it holds significant potential for investigation in drug discovery and development. This technical guide provides a comprehensive overview of the current, albeit limited, knowledge on 8-methyl-naringenin and outlines a theoretical framework for its synthesis, characterization, and biological evaluation based on established methodologies for similar compounds. This document is intended to serve as a foundational resource for researchers, scientists, and professionals in drug development interested in exploring the therapeutic promise of this molecule.

Introduction

Flavonoids are a diverse class of polyphenolic secondary metabolites in plants with a wide range of reported biological activities, including antioxidant, anti-inflammatory, and anticancer effects. Naringenin, a flavanone abundant in citrus fruits, is one of the most extensively studied flavonoids, known to modulate various cellular signaling pathways. The methylation of flavonoids can significantly alter their bioavailability, metabolic stability, and biological activity. 8-Methyl-naringenin, a C-methylated derivative of naringenin, has been identified in nature; however, a comprehensive body of research on its discovery, characterization, and bioactivity is not yet available in the public domain. This guide aims to bridge this gap by providing a scientifically grounded starting point for the investigation of 8-methyl-naringenin.

Discovery and Synthesis

While 8-methyl-naringenin has been reported in Rhododendron spinuliferum, detailed information regarding its specific isolation and characterization from this natural source is scarce[1]. For research purposes, chemical synthesis offers a reliable method to obtain a pure compound. A plausible synthetic approach for 8-methyl-naringenin can be extrapolated from established methods for C-methylation of flavonoids and the synthesis of naringenin itself.

Proposed Synthetic Pathway

A potential synthetic route could involve the C-methylation of a suitable precursor followed by cyclization to form the flavanone ring. One possible approach is outlined below:

Synthesis_Pathway cluster_0 Precursor Preparation cluster_1 Condensation and Cyclization Phloroglucinol Phloroglucinol 2_4_6_Trihydroxyacetophenone 2_4_6_Trihydroxyacetophenone Phloroglucinol->2_4_6_Trihydroxyacetophenone Friedel-Crafts Acylation 2_4_6_Trihydroxy_3_methylacetophenone 2_4_6_Trihydroxy_3_methylacetophenone 2_4_6_Trihydroxyacetophenone->2_4_6_Trihydroxy_3_methylacetophenone C-methylation Chalcone_Intermediate Chalcone_Intermediate 2_4_6_Trihydroxy_3_methylacetophenone->Chalcone_Intermediate Claisen-Schmidt Condensation p_Hydroxybenzaldehyde p_Hydroxybenzaldehyde p_Hydroxybenzaldehyde->Chalcone_Intermediate 8_Methyl_Naringenin 8_Methyl_Naringenin Chalcone_Intermediate->8_Methyl_Naringenin Intramolecular Cyclization Anti_Inflammatory_Pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) TLR4 TLR4 Inflammatory_Stimuli->TLR4 IKK IKK TLR4->IKK activates IκBα IκBα IKK->IκBα phosphorylates NF_κB NF-κB (p65/p50) IκBα->NF_κB releases Nucleus Nucleus NF_κB->Nucleus translocates to Pro_inflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2) Nucleus->Pro_inflammatory_Genes activates transcription of 8_Methyl_Naringenin 8-Methyl-Naringenin 8_Methyl_Naringenin->IKK inhibits Anticancer_Pathway Growth_Factors Growth Factors Receptor_Tyrosine_Kinase Receptor Tyrosine Kinase Growth_Factors->Receptor_Tyrosine_Kinase PI3K PI3K Receptor_Tyrosine_Kinase->PI3K activates Akt Akt PI3K->Akt activates mTOR mTOR Akt->mTOR activates Apoptosis Apoptosis Akt->Apoptosis inhibits Cell_Survival_Proliferation Cell Survival & Proliferation mTOR->Cell_Survival_Proliferation 8_Methyl_Naringenin 8-Methyl-Naringenin 8_Methyl_Naringenin->PI3K inhibits

References

An In-depth Technical Guide to 5,7,4'-Trihydroxy-8-methylflavanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5,7,4'-Trihydroxy-8-methylflavanone, also known as 8-methyl-naringenin, is a flavanone (B1672756), a class of flavonoids found in various plants. It has been isolated from natural sources such as Qualea grandiflora and Rhododendron spinuliferum.[1][2] As a derivative of naringenin (B18129), a well-studied flavonoid abundant in citrus fruits, 8-methyl-naringenin is of significant interest to the scientific community for its potential biological activities.[1] These activities are believed to include antioxidant, anti-inflammatory, and antimicrobial properties.[1]

The addition of a methyl group at the 8-position of the naringenin backbone is expected to alter its physicochemical properties, such as lipophilicity, which may in turn influence its bioavailability and pharmacological efficacy. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for its synthesis and analysis, and an exploration of its putative biological signaling pathways.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental for research and drug development. These parameters influence a compound's solubility, absorption, distribution, metabolism, and excretion (ADME) profile.

Quantitative Data Summary

The following table summarizes the available and predicted physicochemical data for this compound. It should be noted that while some properties have been computationally predicted, specific experimental data for several parameters remain to be fully elucidated in the literature.

PropertyValueSource
IUPAC Name (2S)-5,7-dihydroxy-2-(4-hydroxyphenyl)-8-methyl-2,3-dihydrochromen-4-one[2]
Synonyms 8-methyl-naringenin, (2S)-4',5,7-trihydroxy-8-methylflavanone[2]
Molecular Formula C₁₆H₁₄O₅[2]
Molecular Weight 286.28 g/mol [2]
CAS Number 916917-28-7
Melting Point Not experimentally determined. (Naringenin: 248-251°C)[3]
Boiling Point 566.9°C (Predicted)[4]
Solubility Sparingly soluble in water. Soluble in organic solvents like ethanol, DMSO, and DMF (data inferred from naringenin).[3][5]
logP (Octanol/Water) 2.8 (Predicted, XLogP3)[2]
pKa Not experimentally determined. (Naringenin pKa1: 7.05, pKa2: 8.84)[6]
Appearance Crystalline solid (inferred from related compounds).[5]

Experimental Protocols

This section provides detailed methodologies for the synthesis, analysis, and determination of key physicochemical properties of this compound. Where a specific protocol for the target compound is not available, a general and adaptable method for flavanones is described.

Synthesis and Purification Workflow

The synthesis of this compound can be approached through the methylation of naringenin. The following workflow outlines a general procedure.

G Synthesis and Purification Workflow cluster_synthesis Synthesis cluster_workup Work-up & Purification cluster_analysis Analysis Start Naringenin Reaction Dissolve in appropriate solvent (e.g., DMF). Add methylating agent (e.g., Dimethyl Sulfate) in the presence of a base (e.g., K2CO3). Start->Reaction Reflux Heat the reaction mixture under reflux and monitor progress by TLC. Reaction->Reflux Quench Cool the mixture and quench the reaction (e.g., with dilute HCl). Reflux->Quench Extract Perform liquid-liquid extraction with an organic solvent (e.g., Ethyl Acetate). Quench->Extract Dry Dry the organic layer (e.g., over Na2SO4) and concentrate under reduced pressure. Extract->Dry Chromatography Purify the crude product using column chromatography (Silica gel). Dry->Chromatography Characterization Characterize the purified product (NMR, MS, HPLC). Chromatography->Characterization

Caption: General workflow for synthesis and purification of 8-methyl-naringenin.

Determination of Melting Point (General Protocol)

The melting point is a crucial indicator of purity.

  • Sample Preparation : The purified this compound must be thoroughly dried and finely powdered.

  • Capillary Loading : A small amount of the powdered sample is packed into a capillary tube to a height of 2-3 mm.

  • Measurement : The capillary tube is placed in a melting point apparatus. The temperature is raised rapidly to about 15-20°C below the expected melting point, then the heating rate is slowed to 1-2°C per minute.

  • Recording : The temperature range from the appearance of the first liquid droplet to the complete liquefaction of the solid is recorded as the melting point range.[7]

Determination of Solubility (General Protocol)

The shake-flask method is a standard technique for determining equilibrium solubility.

  • Preparation : An excess amount of solid this compound is added to a known volume of the solvent of interest (e.g., water, ethanol, DMSO) in a sealed vial.

  • Equilibration : The mixture is agitated in a constant temperature water bath (e.g., 25°C or 37°C) for a sufficient period (e.g., 24-48 hours) to reach equilibrium.

  • Separation : The suspension is allowed to stand, and an aliquot of the supernatant is carefully removed and filtered through a fine-pore filter (e.g., 0.22 µm) to remove all undissolved solids.

  • Quantification : The concentration of the dissolved flavanone in the filtrate is determined using a validated analytical method, such as HPLC-UV.[8][9][10]

Determination of Partition Coefficient (logP) (General Protocol)

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity.

  • Solvent Saturation : n-Octanol and water (or a suitable buffer, e.g., PBS pH 7.4) are mutually saturated by vigorous mixing, followed by separation of the two phases.

  • Partitioning : A known amount of this compound is dissolved in one of the phases (usually n-octanol). This solution is then mixed with a known volume of the other phase.

  • Equilibration : The mixture is gently agitated for several hours to allow the compound to partition between the two phases until equilibrium is reached.

  • Phase Separation : The mixture is centrifuged to ensure complete separation of the octanol (B41247) and aqueous layers.

  • Quantification : The concentration of the compound in each phase is determined by a suitable analytical method like HPLC-UV.

  • Calculation : The logP is calculated as the base-10 logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.[11]

Analytical Methods

A general reversed-phase HPLC method can be used for the analysis and purity assessment.

  • Column : C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[12]

  • Mobile Phase : A gradient or isocratic elution using a mixture of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol).

  • Detection : UV detection at the maximum absorbance wavelength of the flavanone (typically around 280-290 nm for flavanones).[12]

  • Quantification : For quantitative analysis, a calibration curve is generated using standards of known concentrations.

NMR is essential for structural elucidation.

  • Solvent : Deuterated solvents such as DMSO-d₆ or Methanol-d₄ are commonly used for flavonoids.

  • ¹H NMR : Expected signals would include aromatic protons on the A and B rings, the characteristic protons of the C-ring of the flavanone skeleton (a doublet of doublets for H-2, and two doublet of doublets for the H-3 protons), and a singlet for the methyl group at C-8.

  • ¹³C NMR : Will show distinct signals for the carbonyl carbon (C-4), the carbons of the aromatic rings, the C-2 and C-3 carbons of the flavanone core, and the methyl carbon.

MS provides information on the molecular weight and fragmentation pattern, aiding in structural confirmation.

  • Ionization : Electrospray ionization (ESI) is commonly used, typically in negative ion mode for phenolic compounds, but positive mode can also be informative.[13]

  • Analysis : High-resolution mass spectrometry (e.g., Q-TOF) can confirm the elemental composition.

  • Fragmentation (MS/MS) : Tandem mass spectrometry will reveal characteristic fragmentation patterns of the flavanone core, often involving retro-Diels-Alder (RDA) cleavage of the C-ring, which is useful for structural confirmation.[13][14]

Biological Activity and Signaling Pathways

The biological effects of this compound are primarily attributed to its antioxidant and anti-inflammatory properties, which are likely mediated through the modulation of key cellular signaling pathways. The mechanisms are inferred from studies on its parent compound, naringenin, and other related flavonoids.

Antioxidant Activity and Nrf2 Signaling Pathway

Flavanones are known to exert antioxidant effects by scavenging reactive oxygen species (ROS) and by upregulating endogenous antioxidant defenses. A critical pathway in this process is the Keap1-Nrf2 signaling pathway.

Under normal conditions, the transcription factor Nrf2 is kept in the cytoplasm by its inhibitor, Keap1, which facilitates its degradation. In the presence of oxidative stress or electrophilic compounds like flavanones, Keap1 is modified, releasing Nrf2. Nrf2 then translocates to the nucleus, binds to the Antioxidant Response Element (ARE), and initiates the transcription of a suite of cytoprotective genes, including antioxidant enzymes like heme oxygenase-1 (HO-1). It is proposed that 8-methyl-naringenin activates this pathway, thereby enhancing cellular antioxidant capacity.[1][8][15]

G Proposed Nrf2 Activation Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Flavanone 5,7,4'-Trihydroxy- 8-methylflavanone Keap1_Nrf2 Keap1-Nrf2 Complex Flavanone->Keap1_Nrf2 Induces dissociation Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free releases Keap1_mod Modified Keap1 Keap1_Nrf2->Keap1_mod Degradation Proteasomal Degradation Keap1_Nrf2->Degradation Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc Translocation ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE Binds to Transcription Gene Transcription ARE->Transcription Genes Antioxidant Genes (e.g., HO-1) Transcription->Genes Upregulates

Caption: Proposed activation of the Nrf2 antioxidant pathway by the flavanone.

Anti-inflammatory Activity and NF-κB Signaling Pathway

Chronic inflammation is implicated in numerous diseases. The transcription factor Nuclear Factor-kappa B (NF-κB) is a master regulator of the inflammatory response. In unstimulated cells, NF-κB is held inactive in the cytoplasm by an inhibitory protein, IκBα.

Pro-inflammatory stimuli, such as lipopolysaccharide (LPS), lead to the phosphorylation and subsequent degradation of IκBα. This frees NF-κB to translocate into the nucleus, where it binds to DNA and promotes the transcription of pro-inflammatory genes, including cytokines like TNF-α and IL-6, and enzymes like COX-2. Naringenin has been shown to inhibit this pathway, likely by preventing the degradation of IκBα.[11][16][17][18] this compound is hypothesized to share this anti-inflammatory mechanism.

G Proposed NF-κB Inhibition Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Inflammatory Stimuli (e.g., LPS) IKK IKK Complex Stimuli->IKK activates IkB_NFkB IκBα-NF-κB Complex IKK->IkB_NFkB phosphorylates IκBα p_IkB p-IκBα NFkB_free NF-κB p_IkB->NFkB_free releases NFkB_nuc NF-κB NFkB_free->NFkB_nuc Translocation Flavanone 5,7,4'-Trihydroxy- 8-methylflavanone Flavanone->IKK Inhibits DNA DNA NFkB_nuc->DNA Binds to Transcription Gene Transcription DNA->Transcription Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2) Transcription->Genes Upregulates

Caption: Proposed inhibition of the NF-κB inflammatory pathway by the flavanone.

Conclusion

This compound is a natural product with significant potential for further investigation in the fields of pharmacology and drug development. Its structural similarity to naringenin suggests a favorable profile of biological activities, including antioxidant and anti-inflammatory effects, likely mediated through the Nrf2 and NF-κB signaling pathways, respectively. The addition of the 8-methyl group may enhance its pharmacokinetic properties. This guide has compiled the currently available physicochemical data and provided a framework of experimental protocols for its further study. Future research should focus on obtaining comprehensive experimental data for its physicochemical properties, optimizing synthesis and purification protocols, and validating its precise mechanisms of action in relevant biological models. Such efforts will be crucial in fully elucidating the therapeutic potential of this promising flavanone.

References

An In-depth Technical Guide to 5,7,4'-Trihydroxy-8-methylflavanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5,7,4'-Trihydroxy-8-methylflavanone, also known as 8-Methyl-naringenin, is a naturally occurring flavanone (B1672756) found in various plant species, including Qualea grandiflora.[1][2][3] As a member of the flavonoid class, this compound is noted for its characteristic flavanone backbone with hydroxyl groups at positions 5, 7, and 4', and a methyl group at position 8.[1] This structural arrangement contributes to its distinct biological activities. Preliminary research has highlighted its potential as an antioxidant, anti-inflammatory, and antimicrobial agent, making it a compound of interest for further investigation in nutraceuticals, pharmaceuticals, and cosmetics.[1][4] This document provides a comprehensive overview of the available technical data for this compound (CAS No: 916917-28-7), including its physicochemical properties, biological activities, and experimental protocols for analysis.

Compound Identification and Physicochemical Properties

This compound is classified as a flavanone, a subclass of flavonoids. The presence of a methyl group at the 8-position distinguishes it from the more common flavanone, naringenin.[1]

Table 1: Compound Identification

Identifier Value
IUPAC Name 5,7-dihydroxy-2-(4-hydroxyphenyl)-8-methyl-2,3-dihydrochromen-4-one
Common Name 8-Methyl-naringenin[1][2][5][6]
CAS Number 916917-28-7[1][2][4][5]
Molecular Formula C₁₆H₁₄O₅[1][2][4]
Molecular Weight 286.28 g/mol [1][2][4]

| SMILES | O=C1CC(C2=CC=C(O)C=C2)OC3=C(C)C(O)=CC(O)=C13[2] |

Table 2: Physicochemical Data

Property Value Source
Appearance White to off-white solid [2]
Boiling Point 570.2 °C [4]
Purity 99.94% (As per one supplier) [2]
Storage Conditions 4°C, sealed storage, away from moisture. In solvent: -80°C (6 months), -20°C (1 month). [2][4]

| Solubility | Soluble in DMSO, Acetone, Chloroform, Dichloromethane, Ethyl Acetate (B1210297) |[7] |

Synthesis and Isolation

Natural Sources

This flavanone is a natural product that has been isolated from several plant species.[4] Notable sources include:

  • Qualea grandiflora [1][2][3]

  • Rhododendron dauricum [2]

  • Elsholtzia ciliata [8]

Synthetic Approaches

While often isolated from natural sources, synthetic routes for flavanones are well-established. A common method for synthesizing this compound could involve the methylation of naringenin.[1] A general synthetic pathway for similar flavanones involves the Claisen-Schmidt condensation of a substituted 2-hydroxyacetophenone (B1195853) with a substituted benzaldehyde (B42025) to form a chalcone, followed by cyclization to the flavanone.

Isolation and Purification Protocol (General)

A generalized protocol for the extraction and isolation of flavonoids from plant material is outlined below. This method would require optimization for the specific plant matrix.

Experimental Workflow: Isolation of Flavanones from Plant Material

G cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis & Characterization A 1. Plant Material Preparation (Dry, Grind) B 2. Solvent Extraction (e.g., Methanol (B129727)/Ethanol) A->B C 3. Filtration & Concentration (Rotary Evaporation) B->C D 4. Liquid-Liquid Partitioning (e.g., Ethyl Acetate vs. Water) C->D E 5. Column Chromatography (Silica Gel or Sephadex) D->E F 6. Recrystallization or Preparative HPLC E->F G 7. Purity Check (TLC/HPLC) F->G H 8. Structure Elucidation (NMR, MS) G->H

A generalized workflow for flavanone isolation and purification.

Methodology:

  • Extraction: Dried and powdered plant material is subjected to solvent extraction, often using methanol or ethanol. Modern techniques like ultrasound-assisted or microwave-assisted extraction can enhance efficiency.

  • Fractionation: The crude extract is concentrated and then partitioned between immiscible solvents (e.g., ethyl acetate and water) to separate compounds based on polarity.

  • Chromatography: The desired fraction is subjected to column chromatography (e.g., silica (B1680970) gel) to isolate individual compounds.

  • Final Purification: Fractions containing the target compound are further purified by techniques like preparative HPLC or recrystallization.

  • Structure Elucidation: The final compound's structure is confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[9][10][11]

Biological Activity and Potential Applications

This compound exhibits a range of biological activities that suggest its potential for therapeutic and other applications.[1]

Table 3: Summary of Reported Biological Activities

Activity Description Potential Application Reference
Antioxidant Acts by scavenging free radicals, which can reduce cellular oxidative stress. Nutraceuticals, Cosmetics, Pharmaceuticals [1][4]
Anti-inflammatory Has been shown to reduce inflammation markers in various biological models. Pharmaceuticals [1]
Antimicrobial Demonstrates efficacy against certain bacterial strains. Pharmaceuticals [1]

| Anticancer | Preliminary studies suggest it may inhibit cancer cell proliferation through mechanisms like apoptosis induction. | Pharmaceuticals |[1] |

Mechanism of Action: Antioxidant and Anti-inflammatory Pathways

The antioxidant activity of flavonoids is often attributed to their ability to donate a hydrogen atom from their hydroxyl groups to neutralize free radicals. The anti-inflammatory effects of flavonoids can be complex, often involving the modulation of key signaling pathways such as the NF-κB and MAPK pathways, which regulate the expression of pro-inflammatory cytokines.

Hypothesized Anti-inflammatory Signaling Pathway

G cluster_nucleus Gene Transcription LPS Inflammatory Stimulus (e.g., LPS) TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates IKK->IkB Degradation NFkB NF-κB Nucleus Nucleus NFkB->Nucleus Translocates to Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2) Nucleus->Genes Induces Transcription Flavanone 5,7,4'-Trihydroxy- 8-methylflavanone Flavanone->IKK Inhibits

Hypothesized inhibition of the NF-κB pathway by the flavanone.

Experimental Protocols for Analysis

Quantification of Total Flavonoid Content

A common method for estimating total flavonoid content in a sample is the aluminum chloride colorimetric assay.

Methodology:

  • Standard Preparation: Prepare a standard curve using a known flavonoid, such as quercetin, at various concentrations (e.g., 10-100 µg/mL) in methanol.

  • Sample Preparation: Dissolve the plant extract or isolated compound in methanol to a known concentration.

  • Reaction Mixture: In a 96-well plate or cuvette, mix the sample/standard solution with 10% aluminum chloride and 1 M sodium acetate.

  • Incubation: Incubate the mixture at room temperature in the dark for approximately 40-45 minutes.[12]

  • Measurement: Measure the absorbance of the resulting yellow-colored complex at 415 nm using a spectrophotometer or plate reader.[12]

  • Calculation: Quantify the flavonoid content in the sample by comparing its absorbance to the standard curve.[12]

High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is a standard technique for the separation, identification, and quantification of individual flavonoids.

Methodology:

  • System: An HPLC system equipped with a C18 column and a UV or DAD detector is typically used.

  • Mobile Phase: A gradient elution is common, using a mixture of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol).

  • Sample Injection: Inject a filtered solution of the sample onto the column.

  • Detection: Monitor the eluent at a wavelength where flavonoids absorb, typically around 280-370 nm.

  • Identification and Quantification: Identify the this compound peak by comparing its retention time with a purified standard. Quantify using a calibration curve generated from the standard.

General HPLC Workflow

G A Mobile Phase A (Aqueous) Mobile Phase B (Organic) B HPLC Pump (Gradient Control) A->B C Autosampler (Sample Injection) B->C D HPLC Column (e.g., C18) C->D E Detector (UV/DAD) D->E F Data System (Chromatogram) E->F

A standard workflow diagram for HPLC analysis.

Conclusion and Future Directions

This compound is a promising natural product with demonstrated antioxidant, anti-inflammatory, and antimicrobial properties. Its unique structure warrants further investigation to fully elucidate its mechanisms of action and therapeutic potential. Future research should focus on comprehensive in vivo studies to validate the preliminary in vitro findings, detailed pharmacokinetic and toxicological profiling, and the exploration of its effects on specific molecular targets. The development of optimized synthesis and isolation protocols will be crucial for obtaining the quantities required for advanced preclinical and clinical research.

References

8-Methyl-Naringenin: An Analysis of Available Biological Activity Data

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Executive Summary

This technical guide addresses the biological activity of 8-methyl-naringenin. A comprehensive review of scientific literature reveals a significant scarcity of research specifically focused on this methylated derivative of naringenin (B18129). While its existence is confirmed chemically and it has been identified in plant species such as Rhododendron spinuliferum, there is a notable absence of published studies detailing its specific biological effects, quantitative data (e.g., IC50 values), or mechanisms of action.

In light of this data gap, this guide will provide an in-depth overview of the well-documented biological activities of the parent compound, naringenin . The extensive research on naringenin offers a foundational understanding of the potential, yet unconfirmed, therapeutic properties of its derivatives. The data presented herein pertains exclusively to naringenin and should be interpreted as a potential indicator of the research avenues that could be explored for 8-methyl-naringenin.

Introduction to Naringenin

Naringenin (4',5,7-trihydroxyflavanone) is a prominent flavanone (B1672756) found abundantly in citrus fruits, tomatoes, and other plants.[1][2] It is known for a wide spectrum of pharmacological properties, including anti-inflammatory, antioxidant, and anticancer activities.[3][4] Its pleiotropic effects are attributed to its ability to modulate numerous cellular signaling pathways.[1][3] Understanding the biological profile of naringenin is the first step toward investigating the potential activities of its derivatives like 8-methyl-naringenin.

Biological Activities of Naringenin

Naringenin has demonstrated significant bioactivity in three primary areas: anti-inflammatory, anticancer, and antioxidant effects.

Anti-inflammatory Activity

Naringenin exerts potent anti-inflammatory effects by modulating key signaling pathways and reducing the production of pro-inflammatory mediators.[2][5]

Mechanism of Action: The primary anti-inflammatory mechanism of naringenin involves the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[2][6] NF-κB is a crucial transcription factor that governs the expression of numerous pro-inflammatory genes, including cytokines and enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).[2] Naringenin prevents the degradation of IκB, the inhibitory protein of NF-κB, thereby blocking NF-κB's translocation to the nucleus and subsequent gene transcription.[5] This leads to a significant reduction in the secretion of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[2][5]

anti_inflammatory_pathway cluster_stimulus Inflammatory Stimulus (e.g., LPS) cluster_pathway NF-κB Signaling Pathway cluster_compound cluster_response Inflammatory Response LPS LPS IKK IKK LPS->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Inhibits NFkB_active Active NF-κB NFkB->NFkB_active Releases Nucleus Nucleus NFkB_active->Nucleus Translocates to Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) Nucleus->Cytokines Induces Transcription Naringenin Naringenin Naringenin->IKK Inhibits

Caption: Naringenin's inhibition of the NF-κB pathway.

Quantitative Data: The following table summarizes the inhibitory effects of naringenin on various inflammatory markers.

Cell LineStimulantMarker MeasuredConcentration of Naringenin% Inhibition / EffectReference
hPDLSCsLPSInflammatory Factors20 µmol/LOptimal anti-inflammatory effect[6]
MacrophagesLPSTNF-α, IL-1β, IL-6Not SpecifiedSignificant reduction[2][5]
BV2 MicrogliaLPSNO, PGE2, TNF-α, IL-1βNot SpecifiedDose-dependent inhibition[7]
Anticancer Activity

Naringenin has been shown to possess anticancer properties against various cancer cell lines through multiple mechanisms, including the induction of apoptosis, cell cycle arrest, and inhibition of metastasis.[1][3][8]

Mechanism of Action: Naringenin modulates several critical signaling pathways involved in cancer progression, such as the PI3K/Akt/mTOR and MAPK pathways.[3][9] By inhibiting these pathways, naringenin can suppress cell proliferation and survival. It induces apoptosis (programmed cell death) through both the intrinsic and extrinsic pathways.[1] This involves the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins like Bcl-2, leading to the activation of caspases.[1] Furthermore, naringenin can arrest the cell cycle at various phases, preventing cancer cells from dividing.[3]

anticancer_pathway cluster_compound cluster_pathways Key Oncogenic Pathways cluster_effects Cellular Effects Naringenin Naringenin PI3K_Akt PI3K/Akt/mTOR Naringenin->PI3K_Akt MAPK MAPK/ERK Naringenin->MAPK Apoptosis Apoptosis Naringenin->Apoptosis CellCycle Cell Cycle Arrest Naringenin->CellCycle Proliferation Cell Proliferation & Survival PI3K_Akt->Proliferation MAPK->Proliferation

Caption: Anticancer mechanisms of naringenin.

Quantitative Data (IC50 Values): The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Cancer Cell LineIC50 Value (µM)Assay TypeReference
Melanoma (B16F10)~400 µM (induces apoptosis)Not Specified[8]
Breast (MCF-7)Not Specified (synergistic effects)Not Specified[10]
Colon (HCT116)Not SpecifiedNot Specified[11]
Antioxidant Activity

Naringenin functions as a potent antioxidant by scavenging reactive oxygen species (ROS) and enhancing the activity of endogenous antioxidant enzymes.[2][5] This activity helps protect cells from oxidative damage, which is implicated in numerous chronic diseases.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for assays commonly used to evaluate the biological activities of compounds like naringenin.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This assay is used to assess the metabolic activity of cells, which is an indicator of cell viability, proliferation, and cytotoxicity.

Protocol:

  • Cell Seeding: Plate cells (e.g., cancer cell lines) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of naringenin (or the test compound) and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO or isopropanol (B130326) with HCl) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. IC50 values can be determined by plotting viability against compound concentration.

mtt_workflow A 1. Seed Cells in 96-well plate B 2. Treat with Naringenin A->B C 3. Add MTT Reagent B->C D 4. Solubilize Formazan C->D E 5. Read Absorbance (570nm) D->E F 6. Calculate IC50 E->F

Caption: General workflow for an MTT cytotoxicity assay.
Western Blot for Protein Expression Analysis

This technique is used to detect specific proteins in a sample and is essential for studying signaling pathways.

Protocol:

  • Cell Lysis: Treat cells with the compound, then lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Separate 20-40 µg of protein per sample on a polyacrylamide gel by electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., p-NF-κB, Caspase-3) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify band intensity relative to a loading control (e.g., β-actin or GAPDH).

Conclusion and Future Directions

Naringenin is a extensively studied flavanone with well-established anti-inflammatory, anticancer, and antioxidant properties, primarily mediated through the modulation of the NF-κB, PI3K/Akt, and MAPK signaling pathways. While this provides a strong theoretical framework, the biological activities of its specific derivative, 8-methyl-naringenin, remain uninvestigated.

Future research should be directed toward the synthesis and biological evaluation of 8-methyl-naringenin. Key studies would include:

  • In vitro cytotoxicity screening against a panel of cancer cell lines to determine its anticancer potential and IC50 values.

  • Anti-inflammatory assays to measure its effect on cytokine production and NF-κB signaling.

  • Comparative studies with naringenin to understand how the addition of a methyl group at the C8 position influences bioactivity and pharmacokinetic properties.

Such research is imperative to determine if 8-methyl-naringenin holds therapeutic promise as a novel drug candidate.

References

The Antioxidant Profile of 5,7,4'-Trihydroxy-8-methylflavanone: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth overview of the antioxidant properties of the flavanone (B1672756) 5,7,4'-Trihydroxy-8-methylflavanone, also known as 8-methyl-naringenin. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of novel antioxidant compounds.

Introduction

This compound is a naturally occurring flavanone that has been isolated from plants such as Qualea grandiflora.[1] Flavonoids, a broad class of plant secondary metabolites, are well-documented for their antioxidant capabilities, which are primarily attributed to their ability to scavenge free radicals and chelate metal ions.[2] This guide synthesizes the available scientific information regarding the antioxidant activity of this compound, including its chemical properties, in vitro antioxidant capacity, and putative mechanisms of action involving key cellular signaling pathways.

Chemical Properties

The chemical structure of this compound, with its characteristic flavanone backbone and specific hydroxylation and methylation pattern, is central to its antioxidant activity. The presence and position of hydroxyl groups are critical for its radical scavenging and metal-chelating properties.

PropertyValue
Molecular Formula C₁₆H₁₄O₅
Molecular Weight 286.28 g/mol
Synonyms 8-methyl-naringenin
Key Structural Features Hydroxyl groups at positions 5, 7, and 4'; Methyl group at position 8

In Vitro Antioxidant Activity

While specific quantitative data for this compound from standardized antioxidant assays are not extensively available in the public domain, the antioxidant potential of this compound can be inferred from studies on structurally similar flavonoids, particularly naringenin (B18129) and other trihydroxyflavonoids. These compounds are known to exhibit potent free radical scavenging activity.

It is anticipated that this compound would demonstrate significant activity in the following assays:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical.

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay: This assay assesses the capacity of a compound to quench the ABTS radical cation.

  • FRAP (Ferric Reducing Antioxidant Power) Assay: This method evaluates the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).

  • ORAC (Oxygen Radical Absorbance Capacity) Assay: This assay measures the antioxidant's ability to inhibit the oxidation of a fluorescent probe by peroxyl radicals.

Cellular Mechanisms of Antioxidant Action

The antioxidant effects of flavonoids extend beyond direct radical scavenging to the modulation of cellular signaling pathways that control endogenous antioxidant defenses.

Nrf2/ARE Pathway Activation

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that plays a crucial role in the cellular defense against oxidative stress. Under normal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1). Upon exposure to oxidative stress or electrophiles, Nrf2 dissociates from Keap1 and translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant and cytoprotective genes, inducing their expression.

A structurally related compound, 6,7,4'-trihydroxyflavanone, has been shown to promote the nuclear translocation of Nrf2, leading to the upregulation of heme oxygenase-1 (HO-1), a potent antioxidant enzyme.[3][4] It is highly probable that this compound exerts its cellular antioxidant effects through a similar mechanism.

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ROS Oxidative Stress (e.g., ROS) Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 induces dissociation Flavanone 5,7,4'-Trihydroxy- 8-methylflavanone Flavanone->Keap1_Nrf2 promotes dissociation Nrf2_cyto Nrf2 Keap1_Nrf2->Nrf2_cyto releases Nrf2_nuc Nrf2 Nrf2_cyto->Nrf2_nuc translocation ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE binds to Antioxidant_Genes Antioxidant Genes (e.g., HO-1, SOD, CAT) ARE->Antioxidant_Genes activates transcription Cell_Protection Cellular Protection Antioxidant_Genes->Cell_Protection leads to

Figure 1: Proposed Nrf2/ARE signaling pathway activation.
Modulation of MAPK Signaling Pathways

Mitogen-activated protein kinase (MAPK) signaling pathways are involved in various cellular processes, including the response to oxidative stress. Some flavonoids have been shown to modulate MAPK pathways, which can in turn influence the expression of antioxidant enzymes and inflammatory mediators. The anti-inflammatory and antioxidant activities of certain flavanones have been linked to the attenuation of MAPK signaling. It is plausible that this compound may also interact with these pathways to exert its protective effects.

MAPK_Pathway cluster_mapk MAPK Cascade Oxidative_Stress Oxidative Stress ASK1 ASK1 Oxidative_Stress->ASK1 MEK1_2 MEK1/2 Oxidative_Stress->MEK1_2 Flavanone 5,7,4'-Trihydroxy- 8-methylflavanone p38 p38 MAPK Flavanone->p38 inhibits JNK JNK Flavanone->JNK inhibits ERK ERK Flavanone->ERK modulates MKK3_6 MKK3/6 ASK1->MKK3_6 MKK4_7 MKK4/7 ASK1->MKK4_7 MKK3_6->p38 Inflammation_Apoptosis Inflammation & Apoptosis p38->Inflammation_Apoptosis MKK4_7->JNK JNK->Inflammation_Apoptosis MEK1_2->ERK Cell_Survival_Proliferation Cell Survival & Proliferation ERK->Cell_Survival_Proliferation

Figure 2: Potential modulation of MAPK signaling pathways.

Experimental Protocols

The following are standardized protocols for key in vitro antioxidant assays that can be employed to quantify the activity of this compound.

DPPH Radical Scavenging Assay

Principle: This assay is based on the reduction of the stable DPPH radical by an antioxidant. The discoloration of the violet DPPH solution to a pale yellow is measured spectrophotometrically.

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or DMSO).

  • Prepare a series of dilutions of the test compound.

  • Prepare a fresh solution of DPPH (e.g., 0.1 mM in methanol).

  • In a 96-well plate, add a specific volume of the DPPH solution to each well.

  • Add an equal volume of the test compound dilutions to the respective wells.

  • Include a positive control (e.g., ascorbic acid or Trolox) and a blank (solvent without the test compound).

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at approximately 517 nm using a microplate reader.

  • Calculate the percentage of radical scavenging activity and determine the IC₅₀ value.

DPPH_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis A Prepare stock solution of test compound B Prepare serial dilutions A->B D Add DPPH and test compound to plate B->D C Prepare 0.1 mM DPPH solution C->D E Incubate in dark (30 min, RT) D->E F Measure absorbance at 517 nm E->F G Calculate % inhibition F->G H Determine IC50 value G->H

Figure 3: Workflow for the DPPH radical scavenging assay.
ABTS Radical Cation Scavenging Assay

Principle: This assay involves the generation of the ABTS radical cation, which is then reduced by the antioxidant, leading to a decrease in absorbance.

Procedure:

  • Prepare a stock solution of the test compound.

  • Prepare the ABTS radical cation by reacting ABTS stock solution (e.g., 7 mM) with potassium persulfate (e.g., 2.45 mM) and allowing the mixture to stand in the dark at room temperature for 12-16 hours.

  • Dilute the ABTS radical solution with a suitable solvent (e.g., ethanol (B145695) or PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Add a small volume of the test compound dilutions to a cuvette or 96-well plate.

  • Add a larger volume of the diluted ABTS radical solution and mix.

  • After a specific incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.

  • Use a positive control and a blank for comparison.

  • Calculate the percentage of inhibition and the IC₅₀ value.

Conclusion and Future Directions

This compound is a promising natural compound with significant antioxidant potential. While direct quantitative data is currently limited, evidence from structurally related flavonoids strongly suggests its efficacy in scavenging free radicals and modulating cellular antioxidant defense mechanisms, likely through the activation of the Nrf2 pathway and modulation of MAPK signaling.

Future research should focus on:

  • Quantifying the antioxidant activity of purified this compound using a battery of standardized in vitro assays.

  • Elucidating the precise molecular mechanisms of its antioxidant action in relevant cellular models of oxidative stress.

  • Investigating its efficacy in preclinical in vivo models of diseases associated with oxidative stress.

This comprehensive guide serves as a foundational resource for researchers aiming to explore the therapeutic applications of this compound as a novel antioxidant agent.

References

Lack of Publicly Available Data on the Anticancer Properties of 8-Methyl-Naringenin Hinders In-Depth Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of scientific literature reveals a significant gap in the publicly available research on the preliminary anticancer studies of 8-methyl-naringenin. As of December 2025, there is a notable absence of published data specifically detailing its cytotoxic effects, underlying molecular mechanisms, and defined signaling pathways in cancer cells.

This lack of specific information on 8-methyl-naringenin prevents the creation of a detailed technical guide as requested. Core requirements, including the presentation of quantitative data, detailed experimental protocols, and the visualization of signaling pathways, cannot be fulfilled due to the absence of primary research on this particular compound.

While the broader flavonoid, naringenin (B18129), and some of its other derivatives have been investigated for their anticancer potential, these findings cannot be directly extrapolated to 8-methyl-naringenin. Chemical modifications, such as the addition of a methyl group at the 8-position, can significantly alter the biological activity of a compound.

Insights from a Structurally Related Compound: 8-Prenylnaringenin (B1664708)

As a point of reference, some research has been conducted on 8-prenylnaringenin (8-PN), another derivative of naringenin modified at the 8-position. It is crucial to emphasize that the following information pertains to 8-prenylnaringenin and not 8-methyl-naringenin. The biological activities of these two compounds could differ significantly.

Studies on 8-prenylnaringenin have indicated some level of cytotoxicity against certain cancer cell lines. For instance, research has shown that 8-prenylnaringenin exhibits higher cytotoxicity against glioblastoma cells (U-118 MG) compared to its parent compound, naringenin.[1][2] The IC50 value for 8-prenylnaringenin in U-118 MG glioblastoma cells was reported to be approximately 138 µM.[2] However, in other cell lines, such as human promyeloid leukemia (HL-60) and breast cancer (MCF-7) cells, 8-prenylnaringenin did not show significant inhibitory effects at concentrations up to 50 µM.[1]

The potential mechanisms of action for naringenin and its derivatives often involve the induction of apoptosis and modulation of various signaling pathways. For naringenin, pathways such as PI3K/Akt, MAPK, and NF-κB have been implicated in its anticancer effects.[3][4][5] However, specific signaling pathways targeted by 8-prenylnaringenin in cancer cells are not as well-defined in the available literature.

Methodological Approaches in Flavonoid Anticancer Research

For the audience of researchers, scientists, and drug development professionals, it is pertinent to outline the general experimental protocols typically employed in the preliminary anticancer evaluation of flavonoid derivatives. These methodologies would be applicable to future studies on 8-methyl-naringenin.

A general workflow for such an investigation is outlined below:

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies (Potential Next Step) synthesis Synthesis of 8-Methyl-Naringenin characterization Structural Characterization (NMR, MS, etc.) synthesis->characterization cell_lines Selection of Cancer Cell Lines characterization->cell_lines cytotoxicity Cytotoxicity Assays (MTT, SRB) cell_lines->cytotoxicity apoptosis Apoptosis Assays (Flow Cytometry, Western Blot) cytotoxicity->apoptosis cell_cycle Cell Cycle Analysis apoptosis->cell_cycle signaling Signaling Pathway Investigation (Western Blot, PCR) cell_cycle->signaling animal_model Xenograft Animal Model signaling->animal_model efficacy Tumor Growth Inhibition animal_model->efficacy toxicity_in_vivo In Vivo Toxicity Assessment efficacy->toxicity_in_vivo

Caption: General experimental workflow for anticancer evaluation.

Key Experimental Protocols:

  • Cell Viability/Cytotoxicity Assays:

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay measures the metabolic activity of cells, which is indicative of cell viability. Cells are seeded in 96-well plates, treated with various concentrations of the test compound, and incubated. MTT solution is then added, and the resulting formazan (B1609692) crystals are dissolved for spectrophotometric quantification.

    • SRB (Sulphorhodamine B) Assay: This assay is based on the ability of the SRB dye to bind to protein components of cells. It is a reliable method for determining cell density.

  • Apoptosis Assays:

    • Annexin V/Propidium Iodide (PI) Staining with Flow Cytometry: This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells based on the binding of Annexin V to phosphatidylserine (B164497) on the outer leaflet of the cell membrane and the uptake of PI by cells with compromised membrane integrity.

    • Western Blot Analysis: This technique is used to detect and quantify specific proteins involved in apoptosis, such as caspases (e.g., caspase-3, -8, -9), PARP, and members of the Bcl-2 family (e.g., Bax, Bcl-2).

  • Cell Cycle Analysis:

    • Propidium Iodide (PI) Staining and Flow Cytometry: PI stains cellular DNA, and the fluorescence intensity is directly proportional to the DNA content. This allows for the quantification of cells in different phases of the cell cycle (G0/G1, S, G2/M).

  • Investigation of Signaling Pathways:

    • Western Blot Analysis: To determine the effect of the compound on the phosphorylation status and total protein levels of key signaling molecules (e.g., Akt, ERK, JNK, p38).

The diagrams for potential signaling pathways that could be investigated for 8-methyl-naringenin, based on the known mechanisms of naringenin, are provided below for illustrative purposes.

PI3K_Akt_Pathway Naringenin Naringenin (Hypothesized for 8-Methyl-Naringenin) PI3K PI3K Naringenin->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation

Caption: Hypothesized inhibition of the PI3K/Akt pathway.

MAPK_Pathway Naringenin Naringenin (Hypothesized for 8-Methyl-Naringenin) Ras Ras Naringenin->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Differentiation ERK->Proliferation

Caption: Hypothesized modulation of the MAPK/ERK pathway.

References

An In-depth Technical Guide on the Core Mechanism of Action of 5,7,4'-Trihydroxy-8-methylflavanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5,7,4'-Trihydroxy-8-methylflavanone, also known as 8-methyl-naringenin, is a flavanone (B1672756) that has been isolated from plant species such as Qualea grandiflora.[1] This document provides a comprehensive overview of its known and hypothesized mechanisms of action, drawing on available data for the compound and its structural analog, naringenin (B18129). It is intended to serve as a technical resource for researchers and professionals in drug development, summarizing biological activities, potential signaling pathways, and detailed experimental protocols for its investigation. Due to a lack of extensive research specifically on this compound, some of the detailed mechanistic insights are based on the well-studied flavanone, naringenin, and are presented here as probable mechanisms of action that warrant further investigation.

Introduction

Flavanones are a class of flavonoids characterized by a C6-C3-C6 skeleton. This compound possesses a chemical structure that suggests a range of biological activities, including antioxidant, anti-inflammatory, antimicrobial, and anticancer effects.[1] Its therapeutic potential is an area of growing interest. This guide will delve into the molecular mechanisms that likely underlie these activities.

Physicochemical Properties

PropertyValue
Molecular Formula C₁₆H₁₄O₅
Molecular Weight 286.28 g/mol
IUPAC Name 5,7-dihydroxy-2-(4-hydroxyphenyl)-8-methyl-3,4-dihydro-2H-chromen-4-one
Synonyms 8-methyl-naringenin
CAS Number 916917-28-7

Known and Hypothesized Mechanisms of Action

While specific quantitative data for this compound is limited, its structural similarity to naringenin allows for informed hypotheses regarding its mechanisms of action.

Antioxidant Activity

This compound is known to possess antioxidant properties, primarily attributed to its ability to scavenge free radicals.[1][2] The hydroxyl groups on the flavanone structure can donate hydrogen atoms to neutralize reactive oxygen species (ROS), thereby mitigating oxidative stress.

Hypothesized Antioxidant Signaling Pathway

ROS Reactive Oxygen Species (ROS) Neutralized_ROS Neutralized ROS ROS->Neutralized_ROS Cellular_Damage Cellular Damage (Lipid peroxidation, DNA damage) ROS->Cellular_Damage causes Flavanone This compound Flavanone->Neutralized_ROS donates H+ cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK activates IkBa IκBα IKK->IkBa phosphorylates NFkB NF-κB (p65/p50) IkBa->NFkB sequesters IkBa_p p-IκBα IkBa->IkBa_p NFkB_n NF-κB (p65/p50) NFkB->NFkB_n translocates Flavanone This compound Flavanone->IKK inhibits IkBa_Ub Ub-IκBα IkBa_p->IkBa_Ub ubiquitination Proteasome Proteasome IkBa_Ub->Proteasome degradation DNA DNA NFkB_n->DNA binds Pro_inflammatory_genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2, iNOS) DNA->Pro_inflammatory_genes transcribes Prep_DPPH Prepare 0.1 mM DPPH in Methanol Plate_Setup Add DPPH and sample/ control to 96-well plate Prep_DPPH->Plate_Setup Prep_Sample Prepare serial dilutions of This compound Prep_Sample->Plate_Setup Incubation Incubate for 30 min in the dark Plate_Setup->Incubation Measurement Measure absorbance at 517 nm Incubation->Measurement Calculation Calculate % inhibition and IC50 value Measurement->Calculation

References

Spectroscopic Data of 8-Methyl-Naringenin: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

8-Methyl-naringenin is a C-methylated flavanone, a class of natural products with diverse biological activities. As with any compound under investigation for potential therapeutic applications, detailed structural elucidation is paramount. This technical guide provides a comprehensive overview of the spectroscopic data for 8-methyl-naringenin, focusing on Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). Due to the limited availability of direct experimental data for 8-methyl-naringenin, this guide leverages extensive data from its parent compound, naringenin, to provide a robust analytical framework. This document is intended for researchers, scientists, and drug development professionals.

Mass Spectrometry (MS) Data

Mass spectrometry is a critical tool for determining the molecular weight and fragmentation pattern of a compound. For 8-methyl-naringenin, high-resolution mass spectrometry (HR-MS) is essential for confirming its elemental composition.

Table 1: Mass Spectrometry Data for 8-Methyl-Naringenin

ParameterValueSource
Molecular FormulaC₁₆H₁₄O₅Predicted
Exact Mass286.0841 g/mol Predicted
Observed MS/MS Fragmentation Ions (Predicted)
[M+H]⁺287.0914Predicted
[M-H]⁻285.0765Predicted

Note: The fragmentation pattern of 8-methyl-naringenin is expected to be similar to that of naringenin, with key losses corresponding to retro-Diels-Alder (rDA) fragmentation of the C-ring. A publication by de Souza et al. (2018) contains a figure showing the MS and MS/MS spectra of 8-methyl-naringenine, though the specific fragmentation data is not detailed in the abstract[1].

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

Table 2: ¹H NMR Spectroscopic Data of Naringenin and Predicted Data for 8-Methyl-Naringenin (in DMSO-d₆)

PositionNaringenin δ (ppm), J (Hz)8-Methyl-Naringenin (Predicted) δ (ppm), J (Hz)
25.43 (dd, 12.9, 3.0)~5.43 (dd, 12.9, 3.0)
3a3.26 (dd, 17.0, 12.9)~3.26 (dd, 17.0, 12.9)
3b2.69 (dd, 17.0, 3.0)~2.69 (dd, 17.0, 3.0)
65.90 (d, 2.2)~5.95 (s)
85.90 (d, 2.2)-
2', 6'7.32 (d, 8.5)~7.32 (d, 8.5)
3', 5'6.81 (d, 8.5)~6.81 (d, 8.5)
8-CH₃-~2.10 (s)
5-OH12.11 (s)~12.10 (s)
7-OH10.82 (s)~10.80 (s)
4'-OH9.58 (s)~9.58 (s)

Reference for Naringenin Data: Egyptian Journal of Chemistry[2]

Table 3: ¹³C NMR Spectroscopic Data of Naringenin and Predicted Data for 8-Methyl-Naringenin (in DMSO-d₆)

PositionNaringenin δ (ppm)8-Methyl-Naringenin (Predicted) δ (ppm)
278.5~78.5
341.8~41.8
4196.4~196.4
4a101.8~102.0
5163.6~163.0
695.9~96.5
7167.0~166.5
895.0~105.0
8a162.8~162.5
1'128.3~128.3
2', 6'128.1~128.1
3', 5'115.1~115.1
4'157.6~157.6
8-CH₃-~8.0-10.0

Reference for Naringenin Data: ScienceOpen[3]

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the reproducibility of spectroscopic data.

Mass Spectrometry Protocol

Sample Preparation: A stock solution of 8-methyl-naringenin is prepared by dissolving the compound in a suitable solvent such as methanol (B129727) or acetonitrile (B52724) to a concentration of 1 mg/mL. This stock solution is then further diluted to a working concentration of approximately 10 µg/mL with the initial mobile phase solvent.

Instrumentation and Conditions:

  • Mass Spectrometer: A high-resolution mass spectrometer, such as a Q-TOF (Quadrupole Time-of-Flight) or Orbitrap instrument, is recommended for accurate mass measurements.

  • Ionization Source: Electrospray ionization (ESI) is commonly used for flavonoids and can be operated in both positive and negative ion modes.

  • Mobile Phase: A typical mobile phase for reverse-phase liquid chromatography consists of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).

  • Gradient Elution: A gradient elution is employed to separate the analyte from any impurities.

  • MS Parameters:

    • Capillary Voltage: 3-4 kV

    • Source Temperature: 120-150 °C

    • Desolvation Gas Temperature: 300-400 °C

    • Collision Energy (for MS/MS): A ramp of collision energies (e.g., 10-40 eV) should be applied to obtain a comprehensive fragmentation pattern.

NMR Spectroscopy Protocol

Sample Preparation: Approximately 5-10 mg of 8-methyl-naringenin is dissolved in 0.5-0.7 mL of a deuterated solvent, typically DMSO-d₆ or acetone-d₆, in a 5 mm NMR tube. Tetramethylsilane (TMS) is used as an internal standard (0 ppm).

Instrumentation and Data Acquisition:

  • NMR Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is required to obtain well-resolved spectra.

  • Experiments: A standard suite of 1D and 2D NMR experiments should be performed:

    • ¹H NMR: To determine the proton chemical shifts and coupling constants.

    • ¹³C NMR: To identify the number and types of carbon atoms.

    • DEPT-135: To differentiate between CH, CH₂, and CH₃ groups.

    • COSY (Correlation Spectroscopy): To establish ¹H-¹H spin-spin coupling networks.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between ¹H and ¹³C atoms, which is crucial for assigning quaternary carbons and piecing together the molecular structure.

Visualizations

Flavonoid Biosynthesis Pathway

The following diagram illustrates the general biosynthetic pathway leading to naringenin, the precursor to 8-methyl-naringenin.

Flavonoid_Biosynthesis Phenylalanine Phenylalanine Cinnamic acid Cinnamic acid Phenylalanine->Cinnamic acid PAL p-Coumaric acid p-Coumaric acid Cinnamic acid->p-Coumaric acid C4H p-Coumaric acid3x Malonyl-CoA p-Coumaric acid3x Malonyl-CoA Naringenin chalcone Naringenin chalcone p-Coumaric acid3x Malonyl-CoA->Naringenin chalcone CHS Naringenin Naringenin Naringenin chalcone->Naringenin CHI 8-Methyl-Naringenin 8-Methyl-Naringenin Naringenin->8-Methyl-Naringenin C-methyltransferase

Caption: Simplified flavonoid biosynthesis pathway to 8-methyl-naringenin.

Spectroscopic Analysis Workflow

This diagram outlines a logical workflow for the spectroscopic analysis and structural elucidation of a novel flavonoid like 8-methyl-naringenin.

Spectroscopic_Workflow cluster_0 Initial Analysis cluster_1 NMR Spectroscopy cluster_2 Data Interpretation & Structure Elucidation Sample_Preparation Sample Preparation (Extraction & Purification) HR_MS High-Resolution MS (Determine Molecular Formula) Sample_Preparation->HR_MS 1D_NMR 1D NMR (¹H, ¹³C, DEPT) HR_MS->1D_NMR Fragmentation_Analysis MS/MS Fragmentation Analysis HR_MS->Fragmentation_Analysis 2D_NMR 2D NMR (COSY, HSQC, HMBC) 1D_NMR->2D_NMR NMR_Assignment Assign NMR Signals 2D_NMR->NMR_Assignment Structure_Confirmation Confirm Structure Fragmentation_Analysis->Structure_Confirmation NMR_Assignment->Structure_Confirmation

Caption: Workflow for spectroscopic analysis of flavonoids.

References

An In-depth Technical Guide on the Biosynthetic Pathway of 5,7,4'-Trihydroxy-8-methylflavanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the biosynthetic pathway of 5,7,4'-Trihydroxy-8-methylflavanone, a C-methylated flavanone (B1672756) with potential pharmacological applications. The biosynthesis originates from the general phenylpropanoid pathway, leading to the formation of the flavanone scaffold, naringenin (B18129). The key and largely uncharacterized step in the formation of the title compound is the C-methylation at the 8-position of the naringenin A-ring. This guide synthesizes the current understanding of the enzymatic steps, discusses the putative enzymes involved, and presents detailed experimental protocols for the investigation of this pathway. Furthermore, it includes quantitative data where available and outlines the regulatory mechanisms governing flavonoid biosynthesis. The included diagrams and tables offer a clear and concise visualization of the complex biochemical processes for researchers in natural product biosynthesis and drug development.

Introduction

Flavonoids are a diverse class of plant secondary metabolites renowned for their wide range of biological activities, including antioxidant, anti-inflammatory, and anticancer properties.[1] Modifications to the basic flavonoid skeleton, such as methylation, can significantly alter their bioavailability and bioactivity. This compound, also known as 8-methylnaringenin, is a C-methylated flavanone isolated from plants such as Qualea grandiflora.[2] The presence of a methyl group at the C-8 position is anticipated to enhance its lipophilicity and potential for biological activity. Understanding the biosynthetic pathway of this compound is crucial for its potential biotechnological production and for the discovery of novel biocatalysts for metabolic engineering.

This guide delineates the known and putative steps in the biosynthesis of this compound, focusing on the enzymatic reactions, potential genes, and regulatory networks.

The General Flavonoid Biosynthetic Pathway: Precursor to Naringenin

The biosynthesis of this compound begins with the well-established phenylpropanoid pathway, which provides the precursor molecules for all flavonoids.[3][4]

2.1. Phenylpropanoid Pathway

The pathway commences with the aromatic amino acid L-phenylalanine, which is converted to p-coumaroyl-CoA through the sequential action of three key enzymes:

  • Phenylalanine ammonia-lyase (PAL): Catalyzes the deamination of L-phenylalanine to cinnamic acid.

  • Cinnamate-4-hydroxylase (C4H): A cytochrome P450 monooxygenase that hydroxylates cinnamic acid to p-coumaric acid.

  • 4-Coumarate:CoA ligase (4CL): Activates p-coumaric acid by ligating it to Coenzyme A, forming p-coumaroyl-CoA.

2.2. Formation of the Flavanone Skeleton

The first committed step in flavonoid biosynthesis is the formation of a chalcone (B49325) scaffold, which is then isomerized to a flavanone.

  • Chalcone Synthase (CHS): This key enzyme catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin chalcone (2',4',6',4-tetrahydroxychalcone).

  • Chalcone Isomerase (CHI): Catalyzes the stereospecific intramolecular cyclization of naringenin chalcone to form (2S)-naringenin (5,7,4'-trihydroxyflavanone).[3]

The Key C-Methylation Step: Formation of this compound

The final and most specific step in the biosynthesis of this compound is the C-methylation of naringenin at the 8-position of the A-ring. This reaction is catalyzed by a putative C-methyltransferase (CMT) .

  • Naringenin 8-C-methyltransferase (putative): This enzyme would utilize S-adenosyl-L-methionine (SAM) as the methyl donor to transfer a methyl group to the C-8 position of naringenin.

While O-methyltransferases (OMTs) involved in flavonoid biosynthesis are well-characterized, C-methyltransferases acting on flavonoids are less understood.[5][6] The identification and characterization of the specific CMT responsible for this reaction is a key area for future research.

Diagram of the Proposed Biosynthetic Pathway

Biosynthetic Pathway of this compound L-Phenylalanine L-Phenylalanine Cinnamic acid Cinnamic acid L-Phenylalanine->Cinnamic acid PAL p-Coumaric acid p-Coumaric acid Cinnamic acid->p-Coumaric acid C4H p-Coumaroyl-CoA p-Coumaroyl-CoA p-Coumaric acid->p-Coumaroyl-CoA 4CL Naringenin Chalcone Naringenin Chalcone p-Coumaroyl-CoA->Naringenin Chalcone CHS Malonyl-CoA Malonyl-CoA Malonyl-CoA->Naringenin Chalcone Naringenin (5,7,4'-Trihydroxyflavanone) Naringenin (5,7,4'-Trihydroxyflavanone) Naringenin Chalcone->Naringenin (5,7,4'-Trihydroxyflavanone) CHI This compound This compound Naringenin (5,7,4'-Trihydroxyflavanone)->this compound Naringenin 8-C-methyltransferase (putative) SAH SAH This compound->SAH SAM SAM SAM->this compound

Caption: Proposed biosynthetic pathway of this compound.

Quantitative Data

Quantitative data on the biosynthesis of this compound is currently scarce due to the lack of characterized enzymes for the final C-methylation step. The following table summarizes general quantitative parameters for the well-characterized upstream enzymes in the flavonoid pathway.

EnzymeSubstrate(s)K_m (µM)k_cat (s⁻¹)Source OrganismReference
Phenylalanine ammonia-lyase (PAL)L-Phenylalanine30 - 3001.5 - 25Petroselinum crispum[General knowledge]
Cinnamate-4-hydroxylase (C4H)Cinnamic acid5 - 500.1 - 1Arabidopsis thaliana[General knowledge]
4-Coumarate:CoA ligase (4CL)p-Coumaric acid10 - 2000.5 - 10Arabidopsis thaliana[General knowledge]
Chalcone Synthase (CHS)p-Coumaroyl-CoA, Malonyl-CoA1 - 5 (p-Coumaroyl-CoA)1 - 3Petunia hybrida[General knowledge]
Chalcone Isomerase (CHI)Naringenin Chalcone5 - 5010 - 100Medicago sativa[General knowledge]

Note: The values presented are approximate ranges from various studies and can vary depending on the specific enzyme isoform and assay conditions.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of the this compound biosynthetic pathway.

5.1. Protocol for Heterologous Expression and Purification of a Putative C-Methyltransferase

This protocol describes the expression of a candidate C-methyltransferase gene in E. coli and its subsequent purification.[7][8][9][10]

  • Gene Cloning:

    • Amplify the full-length open reading frame of the candidate C-methyltransferase gene from cDNA using PCR with primers containing appropriate restriction sites.

    • Clone the PCR product into a suitable expression vector (e.g., pET-28a for N-terminal His-tag or pGEX for GST-tag).

    • Verify the construct by sequencing.

  • Protein Expression:

    • Transform the expression plasmid into a suitable E. coli expression strain (e.g., BL21(DE3)).

    • Inoculate a single colony into 50 mL of LB medium containing the appropriate antibiotic and grow overnight at 37°C with shaking.

    • Inoculate 1 L of LB medium with the overnight culture and grow at 37°C until the OD₆₀₀ reaches 0.6-0.8.

    • Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM.

    • Continue to grow the culture at a lower temperature (e.g., 18-25°C) for 16-24 hours to enhance soluble protein expression.

  • Protein Purification (for His-tagged protein):

    • Harvest the cells by centrifugation (6000 x g, 15 min, 4°C).

    • Resuspend the cell pellet in lysis buffer (50 mM NaH₂PO₄, 300 mM NaCl, 10 mM imidazole, pH 8.0) containing a protease inhibitor cocktail.

    • Lyse the cells by sonication on ice.

    • Centrifuge the lysate at 15,000 x g for 30 min at 4°C to pellet cell debris.

    • Load the supernatant onto a Ni-NTA affinity column pre-equilibrated with lysis buffer.

    • Wash the column with wash buffer (50 mM NaH₂PO₄, 300 mM NaCl, 20 mM imidazole, pH 8.0).

    • Elute the protein with elution buffer (50 mM NaH₂PO₄, 300 mM NaCl, 250 mM imidazole, pH 8.0).

    • Analyze the purified protein by SDS-PAGE.

    • Desalt the purified protein into a suitable storage buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10% glycerol).

5.2. Protocol for In Vitro C-Methyltransferase Enzyme Assay

This protocol is designed to determine the activity and substrate specificity of the purified putative C-methyltransferase.

  • Reaction Mixture: Prepare a reaction mixture containing:

    • 100 mM Tris-HCl buffer (pH 7.5)

    • 1-5 µg of purified C-methyltransferase

    • 100 µM Naringenin (substrate)

    • 200 µM S-adenosyl-L-methionine (SAM) (methyl donor)

    • Final volume: 100 µL

  • Incubation: Incubate the reaction mixture at 30°C for 1-2 hours.

  • Reaction Termination and Extraction:

    • Stop the reaction by adding 20 µL of 2 M HCl.

    • Extract the products twice with 200 µL of ethyl acetate (B1210297).

    • Evaporate the pooled ethyl acetate fractions to dryness under a stream of nitrogen.

  • Analysis:

    • Resuspend the dried residue in 50 µL of methanol (B129727).

    • Analyze the products by HPLC or LC-MS/MS.[11][12]

5.3. Protocol for Quantitative Analysis of Flavonoids in Plant Tissues

This protocol outlines the extraction and quantification of flavonoids, including this compound, from plant material.[7][13][14]

  • Sample Preparation:

    • Freeze-dry the plant tissue and grind it into a fine powder.

  • Extraction:

    • Extract a known weight of the powdered tissue (e.g., 100 mg) with 1 mL of 80% methanol by vortexing and sonication.

    • Centrifuge at 13,000 x g for 10 min.

    • Collect the supernatant and repeat the extraction process twice more.

    • Pool the supernatants.

  • Analysis by HPLC-UV/Vis or LC-MS/MS:

    • Filter the pooled extract through a 0.22 µm syringe filter.

    • Inject an aliquot into an HPLC system equipped with a C18 column.

    • Use a gradient elution with mobile phases such as water with 0.1% formic acid (A) and acetonitrile (B52724) with 0.1% formic acid (B).

    • Monitor the elution of flavonoids at appropriate wavelengths (e.g., 280 nm for flavanones).

    • For quantification, use an authentic standard of this compound to generate a calibration curve.

    • For identification, compare the retention time and mass spectrum with the authentic standard.

Experimental Workflow Diagram

Experimental Workflow cluster_0 Enzyme Characterization cluster_1 Metabolite Analysis Gene Cloning Gene Cloning Protein Expression Protein Expression Gene Cloning->Protein Expression Protein Purification Protein Purification Protein Expression->Protein Purification Enzyme Assay Enzyme Assay Protein Purification->Enzyme Assay Kinetic Analysis Kinetic Analysis Enzyme Assay->Kinetic Analysis Data Interpretation Data Interpretation Kinetic Analysis->Data Interpretation Plant Tissue Plant Tissue Extraction Extraction Plant Tissue->Extraction HPLC/LC-MS Analysis HPLC/LC-MS Analysis Extraction->HPLC/LC-MS Analysis Quantification Quantification HPLC/LC-MS Analysis->Quantification Quantification->Data Interpretation

Caption: General workflow for enzyme characterization and metabolite analysis.

Regulatory Networks of Flavonoid Biosynthesis

The biosynthesis of flavonoids is tightly regulated at the transcriptional level by a complex interplay of transcription factors. The MYB-bHLH-WD40 (MBW) complex is a key regulator of the late biosynthetic genes in the flavonoid pathway.[15][16]

  • R2R3-MYB Transcription Factors: These proteins recognize and bind to specific cis-acting elements in the promoters of flavonoid biosynthetic genes.

  • basic Helix-Loop-Helix (bHLH) Transcription Factors: These act as co-activators by interacting with MYB proteins.

  • WD40 Repeat Proteins: These proteins serve as a scaffold for the formation of the MBW complex.

The expression of the genes encoding these transcription factors is, in turn, regulated by developmental cues and environmental stimuli, such as light, hormones, and stress. While the general regulatory mechanism is understood, the specific transcription factors that control the expression of the putative naringenin 8-C-methyltransferase are yet to be identified.

Signaling Pathway Diagram

Flavonoid Biosynthesis Regulation cluster_0 Environmental & Developmental Signals cluster_1 Transcriptional Regulation cluster_2 Biosynthetic Genes Light Light MYB TFs MYB TFs Light->MYB TFs Hormones Hormones Hormones->MYB TFs Stress Stress Stress->MYB TFs MBW Complex MBW Complex MYB TFs->MBW Complex bHLH TFs bHLH TFs bHLH TFs->MBW Complex WD40 Proteins WD40 Proteins WD40 Proteins->MBW Complex PAL, C4H, 4CL PAL, C4H, 4CL MBW Complex->PAL, C4H, 4CL CHS, CHI CHS, CHI MBW Complex->CHS, CHI CMT (putative) CMT (putative) MBW Complex->CMT (putative) Flavonoid Biosynthesis Flavonoid Biosynthesis PAL, C4H, 4CL->Flavonoid Biosynthesis CHS, CHI->Flavonoid Biosynthesis CMT (putative)->Flavonoid Biosynthesis

Caption: Simplified model of the transcriptional regulation of flavonoid biosynthesis.

Conclusion and Future Perspectives

The biosynthetic pathway to this compound proceeds through the well-established general flavonoid pathway to naringenin, followed by a crucial but uncharacterized C-methylation step. The identification and biochemical characterization of the specific naringenin 8-C-methyltransferase is the most critical next step in fully elucidating this pathway. This will not only provide a complete picture of the biosynthesis of this potentially valuable compound but will also furnish a novel biocatalyst for the metabolic engineering of C-methylated flavonoids in microbial or plant-based systems. Future research should focus on genome mining and functional genomics in plants known to produce 8-methylated flavanones, such as Qualea grandiflora, to identify candidate C-methyltransferase genes. The protocols and information provided in this guide offer a solid foundation for researchers to pursue these exciting avenues of investigation.

References

5,7,4'-Trihydroxy-8-methylflavanone: A Technical Literature Review

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5,7,4'-Trihydroxy-8-methylflavanone, also known as 8-methylnaringenin (B10846058), is a flavonoid, a class of secondary metabolites found in plants.[1] This technical guide provides a comprehensive overview of the current scientific literature on this compound, including its natural sources, chemical properties, and biological activities. Due to the limited specific data on this particular compound, information from its parent compound, naringenin, and other related flavanones is included to provide a broader context and suggest potential areas for future research.

Chemical and Physical Properties

PropertyValueSource
IUPAC Name 5,7-dihydroxy-2-(4-hydroxyphenyl)-8-methyl-2,3-dihydrochromen-4-oneN/A
Synonyms 8-Methyl-naringenin[1]
Molecular Formula C16H14O5[1]
Molecular Weight 286.28 g/mol [1]
CAS Number 916917-28-7[2]
Boiling Point 570.2 °C[2]
Appearance PowderN/A
Storage 2°C - 8°C[2]

Natural Sources

This compound has been isolated from the following plant species:

  • Qualea grandiflora : A species of flowering plant in the Vochysiaceae family.[1]

  • Scutellaria indica : A species of flowering plant in the Lamiaceae family.

Biological Activities and Potential Therapeutic Applications

Direct quantitative data on the biological activities of this compound are not extensively available in the current literature. However, based on the activities of its parent compound, naringenin, and other related flavanones, it is hypothesized to possess a range of pharmacological effects.

Antioxidant Activity

Flavonoids are well-known for their antioxidant properties, primarily due to their ability to scavenge free radicals.[2] The antioxidant capacity of this compound is attributed to its chemical structure, which allows it to donate hydrogen atoms and stabilize reactive oxygen species.

Anti-inflammatory Effects

Chronic inflammation is a key factor in the pathogenesis of numerous diseases. Flavonoids, including naringenin, have been shown to exert anti-inflammatory effects by modulating various signaling pathways and inhibiting the production of pro-inflammatory mediators. While specific studies on this compound are lacking, the anti-inflammatory potential of related compounds is well-documented.

  • Naringenin , the parent compound, has been shown to inhibit the NF-κB signaling pathway, a central regulator of inflammation. This inhibition leads to a decrease in the expression of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.

  • Other flavanones have demonstrated the ability to inhibit enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in the inflammatory cascade.

Potential Anti-Cancer Activity

Naringenin has been investigated for its potential anti-cancer effects. Studies have shown that it can induce apoptosis (programmed cell death), inhibit cell proliferation, and prevent metastasis in various cancer cell lines. These effects are often attributed to its ability to modulate signaling pathways involved in cancer progression, such as the PI3K/AKT/mTOR pathway.

Antimicrobial Activity

Some flavanones have demonstrated antimicrobial activity against a range of bacteria and fungi. For instance, prenylated flavanones isolated from Eysenhardtia texana have shown growth inhibition of Staphylococcus aureus and Candida albicans.

Quantitative Data on Related Compounds

The following table summarizes quantitative data for the parent compound, naringenin, and other related flavanones to provide a reference for the potential potency of this compound.

CompoundAssayTarget/Cell LineResult (IC50/Activity)
5,7,3'-Trihydroxy-4'-Methoxy-8-prenylflavanone ABCG2 InhibitionN/AIC50: 6.6 μM
Naringenin AntifungalCandida dubliniensisMIC: 2.5 µg/ml
Naringenin AntifungalUstilago maydisMIC: 5 µg/ml
Naringenin MAO-B InhibitionRat liver mitochondrial fractionIC50: 288 +/- 18 µM
Naringenin MAO-A InhibitionRat liver mitochondrial fractionIC50: 955 +/- 129 µM

Experimental Protocols

General Protocol for Isolation of Flavanones from Plant Material
  • Plant Material Collection and Preparation :

    • Collect the desired plant material (e.g., leaves, stems, roots).

    • Wash the material thoroughly to remove debris and air-dry in the shade until brittle.

    • Grind the dried plant material into a fine powder.

  • Extraction :

    • Macerate the plant powder in a suitable solvent (e.g., methanol, ethanol) for an extended period (e.g., 3 days) at room temperature.

    • Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude extract.

  • Fractionation :

    • Suspend the crude extract in water and perform liquid-liquid partitioning with a series of solvents of increasing polarity (e.g., n-hexane, chloroform, ethyl acetate, n-butanol).

    • Collect the different solvent fractions.

  • Purification :

    • Subject the bioactive fraction (as determined by preliminary screening) to column chromatography on silica (B1680970) gel.

    • Elute the column with a gradient of solvents (e.g., hexane-ethyl acetate) to separate the components.

    • Monitor the fractions using Thin Layer Chromatography (TLC).

    • Combine fractions containing the compound of interest and further purify using preparative TLC or High-Performance Liquid Chromatography (HPLC) to yield the pure flavanone (B1672756).

General Protocol for Synthesis of Flavanones

The synthesis of flavanones can be achieved through the Claisen-Schmidt condensation to form a chalcone (B49325), followed by cyclization.

  • Chalcone Synthesis (Claisen-Schmidt Condensation) :

    • Protect the hydroxyl groups of a substituted 2-hydroxyacetophenone (B1195853) and a substituted benzaldehyde (B42025).

    • React the protected acetophenone (B1666503) and benzaldehyde in the presence of a base (e.g., 40% KOH in ethanol) at room temperature for an extended period (e.g., 72 hours).

    • Acidify the reaction mixture to precipitate the chalcone.

    • Filter, wash, and dry the chalcone.

  • Flavanone Cyclization :

    • Deprotect the hydroxyl groups of the chalcone using an acid (e.g., 10% HCl in methanol).

    • Treat the deprotected chalcone with a base (e.g., sodium acetate) and reflux for several hours (e.g., 3 hours).

    • Cool the reaction mixture and precipitate the flavanone by adding water.

    • Filter, wash, and purify the flavanone by recrystallization.

Signaling Pathways and Mechanisms of Action

While the specific signaling pathways modulated by this compound have not been elucidated, the mechanisms of its parent compound, naringenin, are well-studied. It is plausible that 8-methylnaringenin shares similar mechanisms of action.

Inhibition of the NF-κB Signaling Pathway

Naringenin has been shown to inhibit the NF-κB (Nuclear Factor-kappa B) pathway, a key regulator of the inflammatory response. In unstimulated cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Upon stimulation by inflammatory signals (e.g., lipopolysaccharide - LPS), IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Naringenin can interfere with this process, leading to a reduction in inflammation.

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB IkB_P P-IκB IkB->IkB_P NFkB_nucleus NF-κB (Active) NFkB->NFkB_nucleus Translocates Proteasome Proteasome IkB_P->Proteasome Degraded by Genes Pro-inflammatory Genes NFkB_nucleus->Genes Activates Transcription Nucleus Nucleus Cytokines Inflammatory Cytokines Genes->Cytokines Leads to Production of Naringenin 5,7,4'-Trihydroxy- 8-methylflavanone (Potential Inhibitor) Naringenin->IKK Potential Inhibition

Caption: Potential inhibition of the NF-κB signaling pathway.

Experimental Workflow

The following diagram illustrates a general workflow for investigating the biological activities of a flavonoid compound like this compound.

experimental_workflow start Start: Compound of Interest (this compound) in_vitro In Vitro Studies start->in_vitro cell_based Cell-based Assays (e.g., Anti-inflammatory, Cytotoxicity) in_vitro->cell_based enzyme_inhibition Enzyme Inhibition Assays (e.g., COX, LOX) in_vitro->enzyme_inhibition mechanism Mechanism of Action Studies (e.g., Western Blot for signaling pathways) cell_based->mechanism enzyme_inhibition->mechanism in_vivo In Vivo Studies (Animal Models) mechanism->in_vivo pharmacokinetics Pharmacokinetics (ADME) in_vivo->pharmacokinetics efficacy Efficacy in Disease Models (e.g., Inflammation, Cancer) in_vivo->efficacy toxicology Toxicology Studies in_vivo->toxicology preclinical Preclinical Development pharmacokinetics->preclinical efficacy->preclinical toxicology->preclinical end Clinical Trials preclinical->end

References

Methodological & Application

Application Notes and Protocols for the Purification of 5,7,4'-Trihydroxy-8-methylflavanone by Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed guide for the purification of 5,7,4'-Trihydroxy-8-methylflavanone, also known as 8-methyl-naringenin, a naturally occurring flavanone (B1672756) with potential therapeutic applications. The protocols outlined herein describe a multi-step chromatographic process, commencing with crude extraction from a plant source, followed by column chromatography for initial purification, and culminating in preparative high-performance liquid chromatography (HPLC) for obtaining a high-purity final product. These methodologies are designed to be reproducible and scalable for various research and drug development needs. While specific quantitative data for the purification of this compound is not extensively available in the public domain, this guide provides a robust framework based on established methods for analogous flavonoid compounds.

Introduction

This compound is a flavanone compound that has been isolated from various plant species, including Qualea grandiflora.[1] Like other flavonoids, it is recognized for its diverse biological activities, which include antioxidant and anti-inflammatory properties.[1] The therapeutic potential of this and similar compounds has spurred interest in efficient methods for their isolation and purification to facilitate further research into their mechanisms of action and potential applications in pharmaceuticals and nutraceuticals.

Chromatographic techniques are indispensable for the isolation of pure natural products from complex mixtures such as plant extracts.[2] This application note details a general yet comprehensive workflow for the purification of this compound, employing a combination of silica (B1680970) gel column chromatography and preparative reverse-phase HPLC.

Physicochemical Properties of the Target Compound

A thorough understanding of the physicochemical properties of this compound is critical for developing an effective purification strategy.

PropertyValue
Molecular Formula C₁₆H₁₄O₅
Molecular Weight 286.28 g/mol
Appearance Expected to be a solid powder
Chemical Class Flavonoid, Flavanone
Synonyms 8-Methyl-naringenin

Experimental Protocols

The purification of this compound is a sequential process that involves extraction from the plant matrix, followed by multiple chromatographic steps to achieve high purity.

Plant Material and Extraction
  • Plant Material Preparation : The initial step involves the careful preparation of the plant material (e.g., leaves, bark, or roots of Qualea grandiflora). The plant material should be dried and ground into a fine powder to maximize the surface area for solvent extraction.

  • Solvent Extraction : The powdered plant material is subjected to extraction with a suitable organic solvent, such as methanol (B129727) or ethanol, to isolate a crude extract containing the target flavanone. This can be achieved through maceration, Soxhlet extraction, or ultrasound-assisted extraction. The resulting extract is then filtered and concentrated under reduced pressure to yield a crude residue.

Silica Gel Column Chromatography (Initial Purification)

This step aims to fractionate the crude extract and isolate a fraction enriched with this compound.

  • Stationary Phase : Silica gel (60-120 or 100-200 mesh).

  • Mobile Phase : A gradient solvent system is typically employed, starting with a non-polar solvent and gradually increasing the polarity. A common system is a gradient of n-hexane and ethyl acetate, followed by the introduction of methanol for more polar compounds.

  • Procedure :

    • Prepare a slurry of silica gel in the initial, non-polar mobile phase (e.g., 100% n-hexane) and pack it into a glass column.

    • Adsorb the crude extract onto a small amount of silica gel and load it onto the top of the packed column.

    • Begin elution with the initial mobile phase, gradually increasing the proportion of the more polar solvent (e.g., ethyl acetate, then methanol).

    • Collect fractions of a consistent volume.

    • Monitor the collected fractions using Thin Layer Chromatography (TLC) to identify those containing the target compound.

    • Pool the fractions that show a similar TLC profile corresponding to this compound.

    • Evaporate the solvent from the pooled fractions to obtain a partially purified extract.

Preparative High-Performance Liquid Chromatography (Final Purification)

For obtaining high-purity this compound, preparative HPLC is the method of choice. A reverse-phase C18 column is commonly used for the separation of flavonoids.

  • Stationary Phase : C18 silica gel (e.g., 10 µm particle size).

  • Mobile Phase : A binary gradient system of an aqueous solvent and an organic solvent is typically used. For example, a gradient of water (often with a small amount of acid like 0.1% formic acid to improve peak shape) and methanol or acetonitrile.

  • Procedure :

    • Dissolve the enriched fraction from the column chromatography step in a small volume of the initial mobile phase.

    • Inject the sample onto the preparative HPLC column.

    • Elute with a programmed gradient of the mobile phase to achieve optimal separation.

    • Monitor the elution profile using a UV detector at a suitable wavelength (e.g., 288 nm for flavanones).

    • Collect the peak corresponding to this compound.

    • Evaporate the solvent to yield the purified compound.

    • Confirm the purity of the final product using analytical HPLC.

Data Presentation

The following table summarizes representative quantitative data for the purification of flavonoids, illustrating the expected outcomes at each stage of the process. Note that these are example values and actual results may vary depending on the starting material and specific experimental conditions.

Purification StageStarting Material (g)Recovered Material (g)Purity (%)Overall Yield (%)
Crude Methanolic Extract 1000 (dried plant material)50~5-
Silica Gel Column Chromatography 505~6010
Preparative HPLC 50.5>981

Visualization of Experimental Workflow and Potential Signaling Pathways

Experimental Workflow

The overall workflow for the purification of this compound is depicted in the following diagram.

experimental_workflow plant_material Dried Plant Material (e.g., Qualea grandiflora) extraction Solvent Extraction (Methanol/Ethanol) plant_material->extraction crude_extract Crude Extract extraction->crude_extract column_chromatography Silica Gel Column Chromatography (n-Hexane/Ethyl Acetate/Methanol Gradient) crude_extract->column_chromatography enriched_fraction Enriched Flavanone Fraction column_chromatography->enriched_fraction prep_hplc Preparative HPLC (C18 Column, Water/Methanol Gradient) enriched_fraction->prep_hplc pure_compound Pure this compound (>98% Purity) prep_hplc->pure_compound analysis Purity Analysis (Analytical HPLC) pure_compound->analysis

Caption: A typical experimental workflow for the purification of this compound.

Potential Biological Signaling Pathways

While the specific signaling pathways modulated by this compound are still under investigation, its structural similarity to other well-studied flavanones, such as naringenin, suggests potential interactions with key cellular signaling cascades involved in inflammation and oxidative stress. The following diagram illustrates a hypothesized mechanism of action based on the known activities of related compounds.

signaling_pathway cluster_pathways Cellular Signaling Cascades stimuli Inflammatory Stimuli / Oxidative Stress nf_kb NF-κB Pathway stimuli->nf_kb activates mapk MAPK Pathways (e.g., JNK, p38) stimuli->mapk activates flavanone This compound flavanone->nf_kb inhibits flavanone->mapk inhibits nrf2 Nrf2 Pathway flavanone->nrf2 activates pro_inflammatory Pro-inflammatory Cytokines & Inflammatory Mediators nf_kb->pro_inflammatory induces mapk->pro_inflammatory induces antioxidant_response Antioxidant Enzyme Expression nrf2->antioxidant_response induces

Caption: Hypothesized signaling pathways modulated by this compound.

Conclusion

The chromatographic methods detailed in this application note provide a robust and systematic approach for the purification of this compound from natural sources. The combination of silica gel column chromatography for initial fractionation and preparative HPLC for final polishing is a well-established and effective strategy for obtaining high-purity flavonoids. The successful implementation of these protocols will enable researchers to obtain sufficient quantities of this promising compound for in-depth biological and pharmacological investigations, thereby advancing our understanding of its therapeutic potential.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An HPLC Method for the Analysis of 5,7,4'-Trihydroxy-8-methylflavanone

Abstract

This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of this compound, also known as 8-methylnaringenin. In the absence of a specific, validated method for this compound, this protocol is adapted from a validated method for the structurally similar flavanone (B1672756), naringenin (B18129). This method is intended as a strong starting point for researchers and will require validation for specific applications. The protocol utilizes a reversed-phase C18 column with isocratic elution and UV detection, providing a reliable and reproducible method for the quantification of this compound in various sample matrices.

Introduction

This compound is a flavonoid that has been isolated from various plant sources. As a member of the flavanone class of compounds, it is of interest to researchers for its potential biological activities. Accurate and reliable quantitative analysis is crucial for pharmacokinetic studies, quality control of natural product extracts, and in vitro and in vivo assays. This document provides a comprehensive protocol for the analysis of this compound using HPLC.

Chromatographic Conditions

The following table summarizes the recommended HPLC parameters for the analysis of this compound. These parameters are based on a validated method for naringenin and are expected to provide good resolution and peak shape for the target analyte.[1]

ParameterRecommended Value
Column C18 reversed-phase column (250 x 4.6 mm, 5 µm particle size)
Mobile Phase Methanol (B129727) and 0.5% ortho-phosphoric acid in MilliQ water (70:30, v/v)
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temperature 30 °C
Detection Wavelength 289 nm
Run Time Approximately 10 minutes

Experimental Protocols

Reagents and Materials
  • Methanol (HPLC grade)

  • Ortho-phosphoric acid (analytical grade)

  • Milli-Q water (or equivalent ultrapure water)

  • This compound reference standard

  • Syringe filters (0.45 µm)

Preparation of Mobile Phase
  • To prepare the 0.5% ortho-phosphoric acid solution, add 5 mL of ortho-phosphoric acid to a 1 L volumetric flask and bring to volume with Milli-Q water.

  • Mix 700 mL of HPLC-grade methanol with 300 mL of the 0.5% ortho-phosphoric acid solution.

  • Degas the mobile phase using a suitable method (e.g., sonication or vacuum filtration) before use.

Preparation of Standard Solutions
  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations in the desired calibration range (e.g., 0.5, 1, 5, 10, 25, 50 µg/mL).

  • Filter all standard solutions through a 0.45 µm syringe filter before injection.

Sample Preparation

The sample preparation method will vary depending on the matrix. A general procedure for a plant extract is provided below.

  • Accurately weigh a known amount of the sample (e.g., 1 g of dried plant powder).

  • Extract the compound using a suitable solvent (e.g., methanol) and method (e.g., sonication or Soxhlet extraction).

  • Filter the extract and evaporate the solvent to dryness.

  • Reconstitute the residue in a known volume of mobile phase.

  • Filter the final solution through a 0.45 µm syringe filter before injection.

Method Validation (Recommended)

For regulatory submissions or rigorous quantitative analysis, the following validation parameters should be assessed for this compound using the described method:

  • Specificity: Analyze a blank sample to ensure no interfering peaks are present at the retention time of the analyte.

  • Linearity: Inject the working standard solutions in triplicate and construct a calibration curve by plotting the peak area against the concentration. The correlation coefficient (r²) should be ≥ 0.999.[1]

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified. For a similar flavanone, naringenin, the LOD and LOQ were found to be 0.15 µg/mL and 0.44 µg/mL, respectively.[1]

  • Precision (Intra-day and Inter-day): Analyze replicate injections of standard solutions at different concentrations on the same day and on different days to assess the method's reproducibility.

  • Accuracy: Determine the recovery of the analyte by spiking a blank matrix with known concentrations of the standard.

Data Presentation

The following table provides expected performance data based on the validated method for naringenin, which can be used as a benchmark during the validation of this method for this compound.[1]

Validation ParameterExpected Performance (based on Naringenin data)
Linearity Range 0.5 - 40 µg/mL
Correlation Coefficient (r²) ≥ 0.999
Limit of Detection (LOD) ~ 0.15 µg/mL
Limit of Quantitation (LOQ) ~ 0.44 µg/mL
Accuracy (% Recovery) > 95%
Precision (RSD%) < 2%

Visualizations

The following diagram illustrates the general workflow for the HPLC analysis of this compound.

HPLC_Workflow prep Sample and Standard Preparation hplc HPLC System prep->hplc Injection column C18 Column hplc->column Mobile Phase Flow detector UV Detector (289 nm) column->detector Elution data Data Acquisition and Analysis detector->data Signal report Report Generation data->report Quantification

Caption: HPLC analysis workflow for this compound.

The logical relationship for method development and validation is depicted in the following diagram.

Validation_Logic start Method Development (Adapt from Naringenin) specificity Specificity start->specificity linearity Linearity start->linearity precision Precision start->precision accuracy Accuracy start->accuracy validated Validated Method specificity->validated lod_loq LOD & LOQ linearity->lod_loq Calculate from calibration curve lod_loq->validated precision->validated accuracy->validated

Caption: Logical flow for the validation of the analytical method.

References

Application Notes and Protocols for In Vitro Experimental Uses of 5,7,4'-Trihydroxy-8-methylflavanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential in vitro experimental uses of 5,7,4'-Trihydroxy-8-methylflavanone, also known as 8-methyl-naringenin. This flavanone, isolated from plants such as Qualea grandiflora and Rhododendron spiciferum, has garnered interest for its potential therapeutic properties.[1] This document outlines detailed protocols for investigating its immunomodulatory, anti-inflammatory, anticancer, neuroprotective, and antioxidant activities. While specific quantitative data for this compound is limited in publicly available literature, the provided protocols are based on established methods for similar flavonoids, particularly its parent compound, naringenin (B18129).

Immunomodulatory Applications

(2S)-5,7,4'-Trihydroxy-8-methylflavanone has been studied for its immunomodulatory activity, specifically its effect on spleen lymphocyte proliferation.[1] This suggests its potential as a modulator of the immune response.

Quantitative Data Summary: Immunomodulatory Activity
CompoundCell TypeAssayEndpointResultReference
(2S)-5,7,4'-Trihydroxy-8-methylflavanoneBalb/c mouse spleen lymphocytesMTT AssayCell ProliferationExamined[1]

Note: The specific quantitative results for the proliferation of spleen lymphocytes were not detailed in the abstract of the cited study. The study confirmed that the immunomodulatory activity was examined.

Experimental Protocol: Lymphocyte Proliferation Assay (MTT Assay)

This protocol is designed to assess the effect of this compound on the proliferation of murine spleen lymphocytes.

Materials:

  • This compound

  • Balb/c mice

  • RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin

  • Concanavalin A (ConA) or Lipopolysaccharide (LPS) (as mitogens)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well microplates

Procedure:

  • Spleen Lymphocyte Isolation:

    • Aseptically remove the spleen from a Balb/c mouse and place it in a sterile petri dish containing RPMI-1640 medium.

    • Gently tease the spleen apart using sterile forceps and a syringe plunger to release the lymphocytes.

    • Pass the cell suspension through a sterile nylon mesh to remove debris.

    • Centrifuge the cell suspension, discard the supernatant, and resuspend the pellet in a red blood cell lysis buffer.

    • After incubation, wash the cells twice with RPMI-1640 medium.

    • Resuspend the final cell pellet in complete RPMI-1640 medium and determine the cell concentration and viability using a hemocytometer and trypan blue exclusion.

  • Cell Seeding:

    • Seed the spleen lymphocytes into a 96-well plate at a density of 5 x 10^5 cells/well in a final volume of 100 µL.

  • Compound and Mitogen Treatment:

    • Prepare various concentrations of this compound in complete RPMI-1640 medium.

    • Add 50 µL of the compound dilutions to the respective wells.

    • To stimulate proliferation, add 50 µL of ConA (final concentration 5 µg/mL) or LPS (final concentration 10 µg/mL) to the appropriate wells.

    • Include control wells with cells alone, cells with mitogen only, and cells with the compound only.

  • Incubation:

    • Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Assay:

    • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Centrifuge the plate, carefully remove the supernatant, and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of lymphocyte proliferation relative to the mitogen-stimulated control.

G cluster_workflow Lymphocyte Proliferation Assay Workflow isolate Isolate Spleen Lymphocytes seed Seed Cells in 96-well Plate isolate->seed treat Treat with Compound and Mitogen seed->treat incubate Incubate for 48-72 hours treat->incubate mtt Add MTT and Incubate incubate->mtt read Dissolve Formazan and Read Absorbance mtt->read

Caption: Workflow for the lymphocyte proliferation (MTT) assay.

Anti-inflammatory Applications

Flavonoids, including the parent compound naringenin, are known to possess anti-inflammatory properties. This is often investigated by measuring the inhibition of pro-inflammatory mediators like nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages.

Experimental Protocol: Nitric Oxide (NO) Inhibition Assay (Griess Assay)

This protocol details a method to evaluate the anti-inflammatory potential of this compound by quantifying its effect on NO production in RAW 264.7 macrophage cells.

Materials:

  • This compound

  • RAW 264.7 macrophage cell line

  • DMEM medium supplemented with 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin

  • Lipopolysaccharide (LPS) from E. coli

  • Griess Reagent (Part A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)

  • Sodium nitrite (B80452) (for standard curve)

  • 96-well microplates

Procedure:

  • Cell Seeding:

    • Seed RAW 264.7 cells into a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Compound Treatment:

    • Pre-treat the cells with various non-toxic concentrations of this compound for 1-2 hours.

  • LPS Stimulation:

    • Stimulate the cells with LPS (final concentration 1 µg/mL) for 24 hours. Include a negative control (no LPS) and a positive control (LPS only).

  • Griess Assay:

    • After incubation, collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of Griess Reagent Part A to the supernatant, followed by 50 µL of Griess Reagent Part B.

    • Incubate for 10 minutes at room temperature, protected from light.

  • Absorbance Measurement:

    • Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis:

    • Calculate the nitrite concentration using a sodium nitrite standard curve and determine the percentage of NO inhibition.

Putative Anti-inflammatory Signaling Pathway

G cluster_nucleus Nuclear Events LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 IKK IKK TRAF6->IKK IkB IκBα IKK->IkB phosphorylates (degradation) NFkB NF-κB Nucleus Nucleus NFkB->Nucleus translocates to iNOS iNOS (NO Production) Cytokines Pro-inflammatory Cytokines Compound 5,7,4'-Trihydroxy- 8-methylflavanone Compound->IKK Inhibits Compound->NFkB Inhibits translocation NFkB_n NF-κB NFkB_n->iNOS activates transcription NFkB_n->Cytokines activates transcription

Caption: Putative inhibition of the NF-κB signaling pathway.

Anticancer Applications

The cytotoxic effects of flavonoids against various cancer cell lines are well-documented. The following protocol can be used to assess the anticancer potential of this compound.

Experimental Protocol: Cytotoxicity Assay (MTT Assay)

This protocol measures the reduction in cell viability of cancer cells upon treatment with the compound.

Materials:

  • This compound

  • Cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HeLa for cervical cancer)

  • Appropriate cell culture medium with supplements

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • 96-well microplates

Procedure:

  • Cell Seeding:

    • Seed cancer cells into a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to attach overnight.

  • Compound Treatment:

    • Treat the cells with a range of concentrations of this compound for 24, 48, or 72 hours.

  • MTT Assay:

    • Add 20 µL of MTT solution to each well and incubate for 4 hours.

    • Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm.

  • Data Analysis:

    • Calculate the percentage of cell viability compared to the untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

G cluster_workflow Cytotoxicity Assay Workflow seed Seed Cancer Cells treat Treat with Compound seed->treat incubate Incubate for 24-72 hours treat->incubate mtt MTT Assay incubate->mtt read Read Absorbance mtt->read analyze Calculate IC50 read->analyze

Caption: Workflow for determining cytotoxicity using the MTT assay.

Neuroprotective Applications

Naringenin and other flavonoids have shown promise in protecting neuronal cells from oxidative stress-induced damage, a key factor in neurodegenerative diseases.

Experimental Protocol: Neuroprotection Assay in PC12 Cells

This protocol evaluates the ability of this compound to protect PC12 neuronal-like cells from hydrogen peroxide (H₂O₂)-induced cytotoxicity.

Materials:

  • This compound

  • PC12 cell line

  • DMEM medium with supplements

  • Hydrogen peroxide (H₂O₂)

  • MTT solution

  • DMSO

  • 96-well microplates

Procedure:

  • Cell Seeding and Differentiation (Optional):

    • Seed PC12 cells in 96-well plates. For a more neuron-like phenotype, cells can be differentiated with Nerve Growth Factor (NGF) for several days.

  • Pre-treatment:

    • Pre-treat the cells with different concentrations of this compound for 24 hours.

  • Oxidative Stress Induction:

    • Expose the cells to H₂O₂ (e.g., 100-200 µM) for a specified time (e.g., 4-6 hours) to induce cell death.

  • MTT Assay:

    • Perform the MTT assay as described in the cytotoxicity protocol to assess cell viability.

  • Data Analysis:

    • Compare the viability of cells pre-treated with the compound to those treated with H₂O₂ alone to determine the protective effect.

Antioxidant Applications

The antioxidant capacity of flavonoids is a key aspect of their biological activity. The DPPH assay is a common and straightforward method to evaluate the free radical scavenging ability of a compound.

Experimental Protocol: DPPH Radical Scavenging Assay

Materials:

  • This compound

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH) solution in methanol

  • Methanol

  • Ascorbic acid or Trolox (as a positive control)

  • 96-well microplates

Procedure:

  • Sample and Control Preparation:

    • Prepare a series of dilutions of this compound in methanol.

    • Prepare a positive control (ascorbic acid or Trolox) in the same manner.

  • Reaction Mixture:

    • In a 96-well plate, add a specific volume of the compound or control solution to each well.

    • Add the DPPH solution to each well to initiate the reaction.

  • Incubation:

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement:

    • Measure the absorbance at 517 nm.

  • Data Analysis:

    • Calculate the percentage of DPPH radical scavenging activity and determine the IC50 value.

Antioxidant Activity Data for Naringenin (Parent Compound)
AssayIC50 of NaringeninReference
DPPH radical scavenging264.44 µMInferred from studies on Naringenin
Hydroxyl radical scavenging251.1 µMInferred from studies on Naringenin
Superoxide radical scavenging360.03 µMInferred from studies on Naringenin
Nitric oxide radical scavenging185.6 µMInferred from studies on Naringenin

Note: This data is for naringenin and serves as a reference for the expected antioxidant potential of 8-methyl-naringenin.

Caption: Conceptual diagram of antioxidant action.

References

8-Methyl-Naringenin: Application Notes and Protocols for Nutraceutical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Methyl-naringenin is a derivative of naringenin (B18129), a flavanone (B1672756) predominantly found in citrus fruits.[1] Naringenin and its derivatives have garnered significant attention in the scientific community for their potential health benefits, including antioxidant, anti-inflammatory, neuroprotective, and anticancer properties.[2][3] This document provides detailed application notes and experimental protocols to guide researchers in exploring the potential of 8-methyl-naringenin as a nutraceutical ingredient. While specific data for 8-methyl-naringenin is limited, the provided protocols are based on established methodologies for its parent compound, naringenin, and serve as a robust starting point for investigation.

Physicochemical Properties

A solid understanding of the physicochemical properties of 8-methyl-naringenin is crucial for designing experiments and formulating delivery systems.

PropertyValueReference
Molecular Formula C16H14O5[4]
Molecular Weight 286.28 g/mol [4]
IUPAC Name (2S)-5,7-dihydroxy-2-(4-hydroxyphenyl)-8-methyl-2,3-dihydrochromen-4-one[4]
Solubility Poor water solubility is expected, similar to naringenin.[2]
Bioavailability Likely low, similar to other flavonoids. Formulation strategies may be required to enhance absorption.[2][5]

Biological Activities and Potential Applications

Based on the activities of naringenin and other derivatives, 8-methyl-naringenin is a promising candidate for investigation in several areas:

  • Antioxidant and Anti-inflammatory Effects: Naringenin is known to scavenge free radicals and modulate inflammatory pathways such as NF-κB.[2][6]

  • Neuroprotection: Naringenin has shown potential in protecting against neurodegenerative processes.[7]

  • Metabolic Health: Naringenin may play a role in regulating lipid and glucose metabolism.[8]

  • Anticancer Properties: Naringenin has been studied for its ability to inhibit the growth of various cancer cell lines.[2]

Experimental Protocols

The following are detailed protocols for key experiments to assess the biological activity of 8-methyl-naringenin. These are adapted from studies on naringenin and should be optimized for 8-methyl-naringenin.

Antioxidant Activity Assessment

This assay measures the ability of a compound to donate a hydrogen atom or electron to the stable DPPH radical.

Protocol:

  • Prepare a stock solution of 8-methyl-naringenin in a suitable solvent (e.g., DMSO or ethanol).

  • Prepare a series of dilutions of the 8-methyl-naringenin stock solution (e.g., 10, 25, 50, 100, 200 µg/mL).

  • Prepare a 0.1 mM solution of DPPH in methanol.

  • In a 96-well plate, add 100 µL of each 8-methyl-naringenin dilution.

  • Add 100 µL of the DPPH solution to each well.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm using a microplate reader.

  • Ascorbic acid or Trolox should be used as a positive control.

  • Calculate the percentage of scavenging activity using the formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] * 100

Data Presentation:

Concentration (µg/mL)% DPPH Scavenging Activity
10
25
50
100
200
IC50 (µg/mL)

This assay measures the antioxidant activity of a compound within a cellular environment.

Protocol:

  • Culture cells (e.g., HepG2) in a 96-well plate until confluent.

  • Wash the cells with PBS.

  • Incubate the cells with 25 µM DCFH-DA (2',7'-dichlorofluorescin diacetate) for 1 hour at 37°C.

  • Wash the cells with PBS.

  • Treat the cells with various concentrations of 8-methyl-naringenin for 1 hour.

  • Induce oxidative stress by adding a pro-oxidant like AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride).

  • Measure the fluorescence at an excitation wavelength of 485 nm and an emission wavelength of 538 nm every 5 minutes for 1 hour.

  • Quercetin can be used as a positive control.

  • Calculate the CAA value from the area under the fluorescence curve.

Anti-inflammatory Activity Assessment

This assay determines the effect of the compound on the production of the pro-inflammatory mediator nitric oxide in lipopolysaccharide (LPS)-stimulated macrophages.

Protocol:

  • Culture RAW 264.7 macrophages in a 96-well plate.

  • Pre-treat the cells with various concentrations of 8-methyl-naringenin for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • Collect the cell culture supernatant.

  • Determine the nitrite (B80452) concentration in the supernatant using the Griess reagent.

  • Measure the absorbance at 540 nm.

  • A known NO inhibitor like L-NAME can be used as a positive control.

  • Perform a cell viability assay (e.g., MTT) to ensure that the observed effects are not due to cytotoxicity.

Data Presentation:

Concentration (µM)NO Production (% of Control)Cell Viability (%)
1
10
25
50
100
IC50 (µM)

This protocol allows for the investigation of the effect of 8-methyl-naringenin on the NF-κB signaling pathway.

Protocol:

  • Culture cells (e.g., RAW 264.7 or HT-29) and treat with 8-methyl-naringenin and/or LPS as described above.

  • Lyse the cells and extract total protein. For nuclear translocation studies, perform nuclear and cytoplasmic fractionation.

  • Determine protein concentration using a BCA or Bradford assay.

  • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST.

  • Incubate the membrane with primary antibodies against key NF-κB pathway proteins (e.g., p-IκBα, IκBα, p-p65, p65). Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) for loading control.

  • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.

  • Quantify the band intensities using densitometry software.

Nrf2 Activation Assessment

The Nrf2 pathway is a key regulator of the cellular antioxidant response.

This protocol measures the expression of Nrf2 and its downstream target genes.

Protocol:

  • Treat cells (e.g., neurons or hepatocytes) with various concentrations of 8-methyl-naringenin for a specified time.[9]

  • Isolate total RNA from the cells using a suitable kit.

  • Synthesize cDNA from the RNA using a reverse transcription kit.

  • Perform qRT-PCR using primers for Nrf2 and its target genes (e.g., HO-1, NQO1, GCLC). Use a housekeeping gene (e.g., GAPDH or β-actin) for normalization.

  • Analyze the data using the ΔΔCt method to determine the fold change in gene expression.

Data Presentation:

Concentration (µM)Nrf2 mRNA Fold ChangeHO-1 mRNA Fold ChangeNQO1 mRNA Fold Change
1
10
25
50

Signaling Pathway and Workflow Diagrams

Diagram 1: Proposed Anti-inflammatory Mechanism via NF-κB Pathway

NFkB_Pathway cluster_complex LPS LPS TLR4 TLR4 LPS->TLR4 Activates IKK IKK TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) NFkB_active Active NF-κB NFkB->NFkB_active Releases Nucleus Nucleus NFkB_active->Nucleus Translocates to Inflammatory_Genes Inflammatory Genes (TNF-α, IL-6, iNOS, COX-2) Nucleus->Inflammatory_Genes Induces Transcription Methyl_Naringenin 8-Methyl- Naringenin Methyl_Naringenin->IKK Inhibits

Caption: Proposed inhibition of the NF-κB pathway by 8-methyl-naringenin.

Diagram 2: Proposed Antioxidant Mechanism via Nrf2 Pathway

Nrf2_Pathway cluster_complex Methyl_Naringenin 8-Methyl- Naringenin Keap1 Keap1 Methyl_Naringenin->Keap1 Inactivates Nrf2 Nrf2 Nrf2_active Active Nrf2 Nrf2->Nrf2_active Releases Nucleus Nucleus Nrf2_active->Nucleus Translocates to ARE ARE (Antioxidant Response Element) Nucleus->ARE Binds to Antioxidant_Genes Antioxidant Genes (HO-1, NQO1, GCLC) ARE->Antioxidant_Genes Induces Transcription Cellular_Protection Cellular Protection Antioxidant_Genes->Cellular_Protection Leads to

Caption: Proposed activation of the Nrf2 antioxidant pathway by 8-methyl-naringenin.

Diagram 3: General Experimental Workflow

Experimental_Workflow Start Start: Hypothesis Formulation In_Vitro In Vitro Studies Start->In_Vitro Antioxidant_Assays Antioxidant Assays (DPPH, CAA) In_Vitro->Antioxidant_Assays Anti_inflammatory_Assays Anti-inflammatory Assays (NO, Cytokines) In_Vitro->Anti_inflammatory_Assays Mechanism_Studies Mechanism of Action (Western Blot, qRT-PCR) In_Vitro->Mechanism_Studies In_Vivo In Vivo Studies (Animal Models) Mechanism_Studies->In_Vivo Safety_Toxicity Safety and Toxicity Assessment In_Vivo->Safety_Toxicity Bioavailability Bioavailability and Pharmacokinetics In_Vivo->Bioavailability Nutraceutical_Dev Nutraceutical Formulation and Development Safety_Toxicity->Nutraceutical_Dev Bioavailability->Nutraceutical_Dev End End: Efficacy and Safety Profile Nutraceutical_Dev->End

Caption: A general workflow for the investigation of 8-methyl-naringenin.

Safety and Bioavailability Considerations

  • Safety: Naringenin is generally considered safe, with a high LD50 in animal models.[2] However, the safety profile of 8-methyl-naringenin needs to be established through dedicated toxicological studies.

  • Bioavailability: Like many flavonoids, naringenin has low oral bioavailability.[2][5] It is likely that 8-methyl-naringenin will face similar challenges. Research into formulation strategies such as nanoformulations (e.g., liposomes, nanoparticles) or co-administration with absorption enhancers may be necessary to improve its therapeutic potential.

Conclusion

8-Methyl-naringenin presents an exciting opportunity for the development of new nutraceuticals. Its structural similarity to naringenin suggests a range of beneficial biological activities. The application notes and protocols provided here offer a comprehensive framework for researchers to systematically investigate its potential. Rigorous in vitro and in vivo studies are essential to elucidate its mechanisms of action, establish its safety profile, and optimize its delivery for maximum therapeutic benefit.

References

Application Notes and Protocols: 5,7,4'-Trihydroxy-8-methylflavanone in Cosmetics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5,7,4'-Trihydroxy-8-methylflavanone, also known as 8-methylnaringenin, is a flavanone (B1672756) found in various medicinal plants, including Qualea grandiflora and Rhododendron spiciferum.[1][2] This natural compound is emerging as a promising ingredient in the cosmetic industry due to its potential antioxidant and anti-inflammatory properties.[1] Its molecular structure, characterized by a flavanone backbone with hydroxyl and methyl substitutions, contributes to its biological activities, making it a candidate for applications in anti-aging, skin soothing, and brightening formulations.[1]

These application notes provide an overview of the potential cosmetic applications of this compound, along with detailed protocols for its evaluation.

Cosmetic Applications and Mechanism of Action

The cosmetic potential of this compound is primarily attributed to its antioxidant and anti-inflammatory effects.

Antioxidant Properties

As a flavonoid, this compound is predicted to possess potent antioxidant properties by scavenging free radicals.[1] This activity is crucial for protecting the skin from oxidative stress induced by environmental factors such as UV radiation and pollution, which contribute to premature aging.

Anti-inflammatory Effects

Inflammation is a key factor in various skin conditions, including acne, rosacea, and premature aging. This compound is suggested to exhibit anti-inflammatory effects, potentially by modulating key signaling pathways involved in the inflammatory response, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[1] By inhibiting these pathways, the compound may reduce the production of pro-inflammatory mediators, thereby soothing irritated skin and reducing redness.

Skin Brightening Potential

Hyperpigmentation, such as age spots and melasma, is often caused by the overproduction of melanin (B1238610). A key enzyme in melanin synthesis is tyrosinase. Many flavonoids have been shown to inhibit tyrosinase activity. While specific data for this compound is limited, its structural similarity to other known tyrosinase-inhibiting flavonoids suggests it may have potential as a skin-brightening agent.

Quantitative Data Summary

While specific quantitative data for the cosmetic-related bioactivities of pure this compound are not extensively available in the public domain, the following table provides an illustrative example of the types of data that would be generated from the experimental protocols outlined below. These hypothetical values are based on activities reported for structurally similar flavonoids.

AssayEndpointHypothetical Value for this compoundPositive Control (Value)
DPPH Radical ScavengingIC5025 µMAscorbic Acid (15 µM)
Nitric Oxide InhibitionIC5030 µMDexamethasone (B1670325) (10 µM)
Tyrosinase InhibitionIC5050 µMKojic Acid (20 µM)
Skin Irritation (OECD 439)Viability> 50% (Non-irritant)Sodium Dodecyl Sulfate (< 50%)

Experimental Protocols

The following are detailed protocols for evaluating the key cosmetic-related bioactivities of this compound.

Protocol 1: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Objective: To determine the in vitro antioxidant activity of this compound by measuring its ability to scavenge the DPPH radical.

Materials:

  • This compound

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (B129727)

  • Ascorbic acid (positive control)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Reagents:

    • Prepare a 0.1 mM solution of DPPH in methanol.

    • Prepare a stock solution of this compound in methanol (e.g., 1 mg/mL).

    • Prepare a series of dilutions of the test compound and ascorbic acid in methanol.

  • Assay:

    • Add 100 µL of the DPPH solution to each well of a 96-well plate.

    • Add 100 µL of the test compound dilutions or ascorbic acid to the respective wells.

    • For the blank, add 100 µL of methanol.

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement:

    • Measure the absorbance at 517 nm using a microplate reader.

  • Calculation:

    • The percentage of DPPH radical scavenging activity is calculated using the following formula:

      where A_blank is the absorbance of the blank and A_sample is the absorbance of the test compound.

    • The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the test compound.

Protocol 2: In Vitro Anti-Inflammatory Activity - Nitric Oxide (NO) Inhibition Assay in RAW 264.7 Macrophages

Objective: To assess the anti-inflammatory potential of this compound by measuring its ability to inhibit nitric oxide production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

Materials:

  • RAW 264.7 macrophage cells

  • DMEM (Dulbecco's Modified Eagle Medium)

  • FBS (Fetal Bovine Serum)

  • LPS (Lipopolysaccharide)

  • This compound

  • Dexamethasone (positive control)

  • Griess Reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)

  • 96-well cell culture plate

  • Cell incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Culture:

    • Culture RAW 264.7 cells in DMEM supplemented with 10% FBS at 37°C in a 5% CO2 incubator.

  • Assay:

    • Seed the cells in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.

    • Treat the cells with various concentrations of this compound or dexamethasone for 1 hour.

    • Stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • Nitric Oxide Measurement:

    • After incubation, collect 100 µL of the cell culture supernatant from each well.

    • Add 100 µL of Griess Reagent to each supernatant sample.

    • Incubate at room temperature for 10 minutes.

  • Measurement:

    • Measure the absorbance at 540 nm using a microplate reader.

    • A standard curve using sodium nitrite (B80452) is prepared to determine the concentration of nitrite in the samples.

  • Calculation:

    • The percentage of nitric oxide inhibition is calculated relative to the LPS-treated control.

    • The IC50 value is determined from the dose-response curve.

Protocol 3: Tyrosinase Inhibition Assay

Objective: To evaluate the skin-brightening potential of this compound by measuring its ability to inhibit mushroom tyrosinase.

Materials:

  • Mushroom tyrosinase

  • L-DOPA (L-3,4-dihydroxyphenylalanine)

  • Phosphate (B84403) buffer (pH 6.8)

  • This compound

  • Kojic acid (positive control)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Reagents:

    • Prepare a solution of mushroom tyrosinase in phosphate buffer.

    • Prepare a solution of L-DOPA in phosphate buffer.

    • Prepare a stock solution and serial dilutions of this compound and kojic acid in a suitable solvent (e.g., DMSO, then diluted in buffer).

  • Assay:

    • In a 96-well plate, add the test compound dilutions or kojic acid.

    • Add the tyrosinase solution to each well and incubate for 10 minutes at room temperature.

    • Initiate the reaction by adding the L-DOPA solution.

  • Measurement:

    • Measure the absorbance at 475 nm at different time points (e.g., every minute for 20 minutes) using a microplate reader.

  • Calculation:

    • The rate of reaction is determined from the linear portion of the absorbance vs. time curve.

    • The percentage of tyrosinase inhibition is calculated as follows:

    • The IC50 value is determined from the dose-response curve.

Protocol 4: In Vitro Skin Irritation: Reconstructed Human Epidermis (RhE) Test Method (OECD 439)

Objective: To assess the skin irritation potential of this compound using a reconstructed human epidermis model, in accordance with OECD Test Guideline 439.

Materials:

  • Reconstructed human epidermis (RhE) tissue models (e.g., EpiDerm™, SkinEthic™ RHE)

  • Assay medium provided by the RhE model manufacturer

  • This compound

  • Phosphate-buffered saline (PBS)

  • Positive control: 5% Sodium Dodecyl Sulfate (SDS)

  • Negative control: PBS

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Isopropanol

  • 24-well plates

Procedure:

  • Tissue Preparation and Treatment:

    • Pre-incubate the RhE tissues in assay medium as per the manufacturer's instructions.

    • Apply the test substance (e.g., a cosmetic formulation containing this compound), positive control, or negative control topically to the surface of the RhE tissues.

    • Incubate for the specified exposure time (e.g., 60 minutes).

  • Post-Exposure:

    • Thoroughly rinse the tissues with PBS to remove the test substance.

    • Transfer the tissues to fresh assay medium and incubate for a post-exposure period (e.g., 42 hours).

  • Viability Assessment (MTT Assay):

    • Transfer the tissues to a solution of MTT and incubate for 3 hours. Viable cells will reduce the yellow MTT to a purple formazan (B1609692) precipitate.

    • Extract the formazan from the tissues using isopropanol.

  • Measurement:

    • Measure the optical density (OD) of the extracted formazan solution at 570 nm.

  • Calculation and Interpretation:

    • Calculate the percentage of cell viability for each tissue relative to the negative control.

    • A substance is classified as an irritant if the mean tissue viability is reduced to ≤ 50% of the negative control.

Signaling Pathway and Experimental Workflow Diagrams

experimental_workflow cluster_screening In Vitro Screening cluster_mechanistic Mechanistic Studies cluster_safety Safety & Formulation antioxidant Antioxidant Assays (e.g., DPPH) anti_inflammatory Anti-inflammatory Assays (e.g., NO Inhibition) pathway Signaling Pathway Analysis (e.g., Western Blot for NF-κB, MAPK) anti_inflammatory->pathway brightening Skin Brightening Assays (e.g., Tyrosinase Inhibition) brightening->pathway safety In Vitro Safety Testing (OECD 439 Skin Irritation) pathway->safety formulation Formulation Development safety->formulation end Cosmetic Ingredient formulation->end start This compound start->antioxidant start->anti_inflammatory start->brightening

Caption: Experimental workflow for cosmetic ingredient evaluation.

nf_kb_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus stimuli Inflammatory Stimuli (e.g., UV, Pathogens) ikk IKK Activation stimuli->ikk compound 5,7,4'-Trihydroxy- 8-methylflavanone compound->ikk Inhibition ikb IκB Degradation ikk->ikb nfkb_release NF-κB Release ikb->nfkb_release nfkb_translocation NF-κB Translocation nfkb_release->nfkb_translocation gene_expression Pro-inflammatory Gene Expression (e.g., COX-2, iNOS) nfkb_translocation->gene_expression inflammation Inflammation gene_expression->inflammation

Caption: Proposed inhibition of the NF-κB signaling pathway.

mapk_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus stimuli Oxidative Stress (e.g., UV Radiation) ask1 ASK1 stimuli->ask1 compound 5,7,4'-Trihydroxy- 8-methylflavanone compound->ask1 Inhibition mkk MKK3/6, MKK4/7 ask1->mkk p38_jnk p38/JNK Activation mkk->p38_jnk ap1 AP-1 Activation p38_jnk->ap1 gene_expression Pro-inflammatory Gene Expression ap1->gene_expression inflammation Inflammation & Aging gene_expression->inflammation

Caption: Proposed modulation of the MAPK signaling pathway.

Safety Considerations

As with any new cosmetic ingredient, a thorough safety assessment of this compound is essential. The provided protocol for in vitro skin irritation (OECD 439) is a critical first step. Further toxicological evaluations, such as skin sensitization (OECD 442D/E), phototoxicity (OECD 432), and genotoxicity assays, should be conducted to ensure consumer safety. It is recommended that these ingredients should not be used in cosmetic products in which N-nitroso compounds can be formed.

References

Experimental Design for Bioactivity Testing of 5,7,4'-Trihydroxy-8-methylflavanone: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive experimental framework for investigating the bioactivity of 5,7,4'-Trihydroxy-8-methylflavanone, a flavanone (B1672756) isolated from plants such as Qualea grandiflora.[1][2] This document outlines detailed protocols for assessing its cytotoxic, anti-inflammatory, and antioxidant properties. The provided methodologies are based on established in vitro assays commonly used for the evaluation of flavonoid compounds.

Introduction to this compound

This compound, also known as 8-methyl-naringenin, is a flavonoid that has demonstrated a range of biological activities.[1] Preliminary studies suggest its potential as an antioxidant, anti-inflammatory, antimicrobial, and even an anticancer agent.[1] Its chemical structure, featuring three hydroxyl groups and a methyl group on the flavanone backbone, is believed to contribute to its diverse bioactivities.[1] These properties make it a compound of interest for further investigation in nutraceuticals, pharmaceuticals, and cosmetics.[1]

Experimental Workflow

A systematic approach is crucial for the comprehensive evaluation of this compound's bioactivity. The following workflow is recommended:

experimental_workflow cluster_prep Compound & Cell Preparation cluster_cytotoxicity Cytotoxicity Assessment cluster_bioactivity Bioactivity Assays cluster_mechanism Mechanism of Action cluster_data Data Analysis & Interpretation Compound This compound Stock Solution MTT MTT Assay Compound->MTT Cells Cell Culture (e.g., RAW 264.7, HaCaT) Cells->MTT AntiInflammatory Anti-inflammatory Assays (NO, COX-2, 5-LOX) MTT->AntiInflammatory Determine non-toxic concentrations Antioxidant Antioxidant Assays (DPPH, ABTS) MTT->Antioxidant Signaling Signaling Pathway Analysis (NF-κB, MAPK) AntiInflammatory->Signaling Antioxidant->Signaling Analysis IC50/EC50 Determination Statistical Analysis Signaling->Analysis

Figure 1: Experimental workflow for bioactivity testing.

Cytotoxicity Assessment

Prior to evaluating the bioactivity of this compound, it is essential to determine its cytotoxic profile to ensure that the observed effects are not due to cell death. The MTT assay is a widely used colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.

MTT Cell Viability Assay Protocol

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically after solubilization.

Materials:

  • This compound

  • Mammalian cell line (e.g., RAW 264.7 murine macrophages, HaCaT human keratinocytes)

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Phosphate-Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well microplates

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution with culture medium to achieve a range of final concentrations (e.g., 1, 5, 10, 25, 50, 100 µM). Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a positive control for cytotoxicity (e.g., doxorubicin).

  • Incubation: Incubate the plate for 24 to 72 hours at 37°C in a humidified 5% CO₂ incubator.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

Data Presentation:

Concentration (µM)Absorbance (570 nm)% Cell Viability
Vehicle Control100
1
5
10
25
50
100
Positive Control

Anti-inflammatory Activity Assays

The anti-inflammatory potential of this compound can be assessed by its ability to inhibit key inflammatory mediators and enzymes. The murine macrophage cell line RAW 264.7 is a suitable model for these studies, as it produces inflammatory mediators upon stimulation with lipopolysaccharide (LPS).

Nitric Oxide (NO) Production Inhibition Assay

Principle: In inflammatory conditions, inducible nitric oxide synthase (iNOS) produces large amounts of nitric oxide (NO). The inhibitory effect of the test compound on NO production can be quantified by measuring the amount of nitrite (B80452), a stable product of NO, in the cell culture supernatant using the Griess reagent.

Materials:

Procedure:

  • Cell Seeding and Treatment: Seed RAW 264.7 cells in a 96-well plate. Pre-treat the cells with non-toxic concentrations of this compound for 1 hour.

  • LPS Stimulation: Stimulate the cells with 1 µg/mL of LPS for 24 hours. Include a negative control (cells only), a vehicle control (cells with DMSO and LPS), and a positive control inhibitor (e.g., L-NAME).

  • Supernatant Collection: After incubation, collect the cell culture supernatant.

  • Griess Reaction: Mix an equal volume of the supernatant with the Griess reagent and incubate at room temperature for 10 minutes.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Determine the nitrite concentration from a sodium nitrite standard curve and calculate the percentage of NO inhibition.

Data Presentation:

TreatmentNitrite Concentration (µM)% NO Inhibition
Control0
LPS + Vehicle-
LPS + Compound (Concentration 1)
LPS + Compound (Concentration 2)
LPS + L-NAME
Cyclooxygenase-2 (COX-2) and 5-Lipoxygenase (5-LOX) Inhibition Assays

Principle: COX-2 and 5-LOX are key enzymes in the arachidonic acid cascade, leading to the production of pro-inflammatory prostaglandins (B1171923) and leukotrienes, respectively. The inhibitory activity of this compound on these enzymes can be measured using commercially available colorimetric or fluorometric inhibitor screening kits.

General Procedure (using a commercial kit):

  • Follow the manufacturer's instructions for preparing the reagents, enzyme, and substrate.

  • Incubate the respective enzyme (COX-2 or 5-LOX) with various concentrations of this compound.

  • Initiate the enzymatic reaction by adding the substrate (e.g., arachidonic acid).

  • Measure the absorbance or fluorescence at the specified wavelength.

  • Calculate the percentage of enzyme inhibition and determine the IC50 value.

Data Presentation:

Compound Concentration% COX-2 Inhibition% 5-LOX Inhibition
Control00
Concentration 1
Concentration 2
Concentration 3
Positive Control Inhibitor
IC50 Value

Antioxidant Activity Assays

The antioxidant capacity of this compound can be evaluated by its ability to scavenge free radicals. The DPPH and ABTS assays are common and reliable methods for this purpose.

DPPH Radical Scavenging Assay

Principle: 2,2-diphenyl-1-picrylhydrazyl (DPPH) is a stable free radical. In the presence of an antioxidant, the purple color of DPPH is reduced to a yellow-colored non-radical form. The degree of discoloration indicates the scavenging potential of the antioxidant.

Procedure:

  • Prepare a methanolic solution of DPPH.

  • Mix the DPPH solution with various concentrations of this compound.

  • Incubate the mixture in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm.

  • Calculate the percentage of radical scavenging activity and determine the IC50 value.

ABTS Radical Cation Scavenging Assay

Principle: The 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation is generated by the oxidation of ABTS with potassium persulfate. Antioxidants reduce the blue-green ABTS radical cation back to its colorless neutral form.

Procedure:

  • Prepare the ABTS radical cation solution by reacting ABTS with potassium persulfate.

  • Dilute the ABTS radical solution with ethanol (B145695) to a specific absorbance.

  • Mix the diluted ABTS solution with various concentrations of this compound.

  • Measure the absorbance at 734 nm after a specific incubation time.

  • Calculate the percentage of radical scavenging activity and determine the IC50 value.

Data Presentation for Antioxidant Assays:

Compound Concentration% DPPH Scavenging% ABTS Scavenging
Control00
Concentration 1
Concentration 2
Concentration 3
Positive Control (e.g., Ascorbic Acid)
IC50 Value

Potential Signaling Pathways

Flavonoids are known to exert their anti-inflammatory and antioxidant effects by modulating various cellular signaling pathways. The Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways are key regulators of inflammation and cellular responses to oxidative stress. Investigating the effect of this compound on these pathways can provide insights into its mechanism of action.

NF-κB Signaling Pathway

nfkB_pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK Activation IkB IκBα IKK->IkB Phosphorylation NFkB NF-κB (p50/p65) IkB->NFkB Degradation NFkB_active Active NF-κB NFkB->NFkB_active Release Nucleus Nucleus NFkB_active->Nucleus Translocation Genes Pro-inflammatory Gene Expression (iNOS, COX-2, TNF-α) Nucleus->Genes Compound This compound Compound->IKK Inhibition Compound->NFkB_active Inhibition of Translocation

Figure 2: NF-κB signaling pathway and potential inhibition.
MAPK Signaling Pathway

mapk_pathway Stress Oxidative Stress / LPS MAPKKK MAPKKK (e.g., ASK1, TAK1) Stress->MAPKKK MAPKK MAPKK (MKK3/6, MKK4/7) MAPKKK->MAPKK Phosphorylation p38 p38 MAPK MAPKK->p38 Phosphorylation JNK JNK MAPKK->JNK Phosphorylation AP1 AP-1 (c-Jun/c-Fos) p38->AP1 JNK->AP1 Nucleus Nucleus AP1->Nucleus Translocation Genes Inflammatory & Stress Response Genes Nucleus->Genes Compound This compound Compound->MAPKK Inhibition Compound->p38 Inhibition Compound->JNK Inhibition

Figure 3: MAPK signaling pathway and potential inhibition.

Further investigation into the mechanism of action would involve techniques such as Western blotting to assess the phosphorylation status of key signaling proteins (e.g., IκBα, p65, p38, JNK) and quantitative PCR (qPCR) to measure the expression of target genes.

Conclusion

The protocols and workflows outlined in these application notes provide a robust starting point for the systematic evaluation of the bioactivity of this compound. The data generated from these experiments will be crucial for understanding its therapeutic potential and for guiding future drug development efforts. It is recommended to perform all experiments in at least triplicate and to include appropriate positive and negative controls to ensure the validity of the results. The concentration ranges provided are suggestions and should be optimized for each specific assay and cell line.

References

Application Notes and Protocols for 5,7,4'-Trihydroxy-8-methylflavanone Protein Binding Assays

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

5,7,4'-Trihydroxy-8-methylflavanone, a flavonoid compound, has garnered interest for its potential therapeutic properties, including anti-inflammatory and antioxidant activities. Understanding the interaction of this flavanone (B1672756) with proteins is crucial for elucidating its mechanism of action, pharmacokinetics, and pharmacodynamics. Protein binding significantly influences the distribution, metabolism, and efficacy of small molecules. This document provides detailed application notes and protocols for conducting protein binding assays for this compound using common biophysical techniques: Fluorescence Quenching, Surface Plasmon Resonance (SPR), and Isothermal Titration Calorimetry (ITC).

While specific quantitative data for this compound is limited in the current literature, this document utilizes data from structurally similar flavanones, such as naringenin (B18129), to provide representative examples and guidance for experimental design and data interpretation.

Data Presentation

The following tables summarize typical quantitative data obtained from protein binding assays of flavanones with serum albumin, a key protein involved in the transport of molecules in the bloodstream.

Table 1: Binding Affinity Data for Flavanone-Serum Albumin Interaction Determined by Fluorescence Quenching

FlavanoneProteinTemperature (K)Binding Constant (K_a) (M⁻¹)Number of Binding Sites (n)
NaringeninBovine Serum Albumin (BSA)2983.04 x 10⁵~1
Hesperetin (B1673127)Bovine Serum Albumin (BSA)2985.59 x 10⁵~1
NaringinBovine Serum Albumin (BSA)2988.70 x 10²~1

Note: Data for naringenin and hesperetin are representative of flavanones structurally similar to this compound and are included for comparative purposes.

Table 2: Thermodynamic Parameters for Naringin-Bovine Serum Albumin (BSA) Interaction Determined by Isothermal Titration Calorimetry

Thermodynamic ParameterValue
Binding Constant (K_a) (M⁻¹)1.25 x 10⁴
Stoichiometry (n)0.98
Enthalpy Change (ΔH) (kJ/mol)+18.73
Entropy Change (ΔS) (J/mol·K)+143.64
Gibbs Free Energy Change (ΔG) (kJ/mol)-24.06

Note: This data for naringin, a glycoside of naringenin, illustrates the thermodynamic profile of a flavanone-protein interaction. The positive enthalpy and large positive entropy changes suggest that hydrophobic interactions are the primary driving forces for the binding.

Experimental Protocols

Fluorescence Quenching Assay

This protocol outlines the steps to determine the binding affinity of this compound to a target protein by measuring the quenching of the protein's intrinsic tryptophan fluorescence.

Materials:

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Purified target protein solution (e.g., 1 mg/mL in a suitable buffer, like phosphate-buffered saline (PBS), pH 7.4)

  • Assay buffer (e.g., PBS, pH 7.4)

  • Fluorometer

  • Quartz cuvettes

Protocol:

  • Preparation of Solutions:

    • Prepare a working solution of the target protein at a final concentration of 2 µM in the assay buffer.

    • Prepare a series of dilutions of the this compound stock solution in the assay buffer. The final concentrations should typically range from 0 to 100 µM.

  • Fluorescence Measurement:

    • Set the excitation wavelength of the fluorometer to 280 nm (for tryptophan excitation) and the emission wavelength to scan from 300 nm to 450 nm.

    • To a quartz cuvette, add 2 mL of the 2 µM protein solution.

    • Record the fluorescence spectrum of the protein solution alone (this will be your F₀).

    • Successively add small aliquots (e.g., 2-10 µL) of the this compound dilutions to the protein solution in the cuvette.

    • After each addition, gently mix the solution and allow it to equilibrate for 2-5 minutes before recording the fluorescence spectrum.

  • Data Analysis:

    • Correct the fluorescence intensity for the inner filter effect if necessary.

    • Plot the fluorescence intensity at the emission maximum (around 340 nm) as a function of the flavanone concentration.

    • Analyze the quenching data using the Stern-Volmer equation to determine the quenching mechanism and the binding constant (Kₐ) and the number of binding sites (n) using the double logarithmic plot.

Surface Plasmon Resonance (SPR)

This protocol provides a general workflow for analyzing the kinetics and affinity of the interaction between this compound and a target protein using SPR.

Materials:

  • SPR instrument (e.g., Biacore)

  • Sensor chip (e.g., CM5 chip for amine coupling)

  • Immobilization reagents (e.g., N-hydroxysuccinimide (NHS), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), ethanolamine-HCl)

  • Purified target protein (ligand)

  • This compound (analyte)

  • Running buffer (e.g., HBS-EP+ buffer)

  • Regeneration solution (e.g., glycine-HCl, pH 2.5)

Protocol:

  • Protein Immobilization:

    • Activate the sensor chip surface by injecting a mixture of NHS and EDC.

    • Inject the target protein solution over the activated surface to allow for covalent coupling.

    • Deactivate any remaining active esters by injecting ethanolamine-HCl.

    • A reference flow cell should be prepared similarly but without the protein immobilization.

  • Binding Analysis:

    • Prepare a series of dilutions of this compound in the running buffer. The concentration range should span at least 10-fold above and below the expected dissociation constant (K₋).

    • Inject the flavanone solutions over the sensor surface (both protein-immobilized and reference flow cells) at a constant flow rate.

    • Monitor the change in the SPR signal (response units, RU) in real-time to observe the association phase.

    • After the injection, allow the running buffer to flow over the surface to monitor the dissociation phase.

  • Surface Regeneration:

    • If the flavanone does not fully dissociate, inject the regeneration solution to remove the bound analyte and prepare the surface for the next injection.

  • Data Analysis:

    • Subtract the reference flow cell data from the active flow cell data to correct for bulk refractive index changes.

    • Fit the sensorgram data to appropriate binding models (e.g., 1:1 Langmuir binding model) to determine the association rate constant (kₐ), dissociation rate constant (k₋), and the equilibrium dissociation constant (K₋ = k₋/kₐ).

Isothermal Titration Calorimetry (ITC)

This protocol describes the use of ITC to determine the thermodynamic parameters of the interaction between this compound and a target protein.

Materials:

  • Isothermal titration calorimeter

  • Purified target protein solution

  • This compound solution

  • Matching buffer for both protein and flavanone solutions

Protocol:

  • Sample Preparation:

    • Prepare the target protein solution in the desired buffer at a concentration typically in the range of 10-100 µM.

    • Prepare the this compound solution in the same buffer at a concentration 10-20 times higher than the protein concentration.

    • Thoroughly degas both solutions to prevent bubble formation during the experiment.

  • ITC Experiment:

    • Load the protein solution into the sample cell of the calorimeter.

    • Load the flavanone solution into the injection syringe.

    • Set the experimental parameters, including the cell temperature, stirring speed, injection volume (e.g., 2-10 µL), and the number of injections (e.g., 20-30).

    • Perform an initial small injection to account for any initial artifacts.

    • Initiate the titration experiment, where the flavanone solution is injected into the protein solution at regular intervals. The heat change associated with each injection is measured.

  • Data Analysis:

    • Integrate the heat flow peaks for each injection to obtain the heat change per mole of injectant.

    • Plot the heat change as a function of the molar ratio of flavanone to protein.

    • Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the binding constant (Kₐ), stoichiometry (n), and enthalpy change (ΔH).

    • The Gibbs free energy change (ΔG) and entropy change (ΔS) can then be calculated using the following equations:

      • ΔG = -RTln(Kₐ)

      • ΔG = ΔH - TΔS

Mandatory Visualization

Signaling Pathway Diagrams

The anti-inflammatory effects of flavonoids are often attributed to their ability to modulate key signaling pathways. The following diagrams illustrate the potential mechanisms by which this compound may exert its effects.

NFkB_Pathway cluster_stimulus Inflammatory Stimuli cluster_receptor Receptor Complex cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS/TNF-α LPS/TNF-α TLR4/TNFR TLR4/TNFR LPS/TNF-α->TLR4/TNFR IKK IKK Complex TLR4/TNFR->IKK Activation IkB IκB IKK->IkB Phosphorylation NFkB NF-κB (p50/p65) IkB_P P-IκB NFkB_nucleus NF-κB NFkB->NFkB_nucleus Translocation Flavanone 5,7,4'-Trihydroxy- 8-methylflavanone Flavanone->IKK Inhibition Proteasome Proteasomal Degradation IkB_P->Proteasome Ubiquitination DNA DNA NFkB_nucleus->DNA Binding Genes Pro-inflammatory Gene Expression (COX-2, iNOS, Cytokines) DNA->Genes Transcription

Caption: Putative inhibition of the NF-κB signaling pathway by this compound.

MAPK_Pathway cluster_stimulus Stress Stimuli cluster_upstream Upstream Kinases cluster_mapk MAPK Cascades cluster_downstream Downstream Effects LPS/Cytokines LPS/Cytokines MAPKKK MAPKKK (e.g., TAK1) LPS/Cytokines->MAPKKK p38 p38 MAPK MAPKKK->p38 ERK ERK1/2 MAPKKK->ERK Transcription_Factors Transcription Factors (e.g., AP-1) p38->Transcription_Factors ERK->Transcription_Factors Flavanone 5,7,4'-Trihydroxy- 8-methylflavanone Flavanone->p38 Inhibition Flavanone->ERK Modulation Inflammation Inflammatory Response Transcription_Factors->Inflammation

Caption: Potential modulation of MAPK signaling pathways by this compound.

Experimental Workflow Diagram

experimental_workflow cluster_prep Sample Preparation cluster_assays Protein Binding Assays cluster_data Data Analysis cluster_interpretation Interpretation Flavanone_Prep Prepare this compound Stock and Dilutions Fluorescence Fluorescence Quenching Flavanone_Prep->Fluorescence SPR Surface Plasmon Resonance (SPR) Flavanone_Prep->SPR ITC Isothermal Titration Calorimetry (ITC) Flavanone_Prep->ITC Protein_Prep Prepare Purified Target Protein Solution Protein_Prep->Fluorescence Protein_Prep->SPR Protein_Prep->ITC Binding_Affinity Determine Binding Affinity (Ka, Kd) Fluorescence->Binding_Affinity SPR->Binding_Affinity Kinetics Determine Kinetic Parameters (ka, kd) SPR->Kinetics ITC->Binding_Affinity Thermodynamics Determine Thermodynamic Parameters (ΔH, ΔS, ΔG) ITC->Thermodynamics Mechanism Elucidate Binding Mechanism and Driving Forces Binding_Affinity->Mechanism Kinetics->Mechanism Thermodynamics->Mechanism

Caption: General experimental workflow for characterizing flavanone-protein interactions.

Application Notes and Protocols for Studying Synergistic Effects of 8-Methyl-Naringenin and its Analogs with Other Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive guide for investigating the synergistic effects of 8-methyl-naringenin and its close structural analog, naringenin (B18129), with other therapeutic compounds, particularly in the context of cancer research. Due to the limited availability of published data specifically on 8-methyl-naringenin, this document leverages the extensive research conducted on naringenin as a proxy. Naringenin, a naturally occurring flavonoid found in citrus fruits, has demonstrated significant potential in enhancing the efficacy of conventional chemotherapeutic agents and other bioactive molecules.[1] This document outlines detailed protocols for key in vitro assays to quantify synergy, elucidate underlying molecular mechanisms, and visualize the complex signaling pathways involved.

The primary focus is on the synergistic interactions of naringenin with doxorubicin (B1662922), cisplatin (B142131), and temozolomide (B1682018), as well as with other natural compounds like quercetin (B1663063) and the metabolic drug metformin. The methodologies provided are foundational for preclinical drug development and can be adapted for the specific investigation of 8-methyl-naringenin.

Data Presentation: Synergistic Effects on Cancer Cell Viability

The following tables summarize the half-maximal inhibitory concentration (IC50) values from various studies, demonstrating the synergistic potential of naringenin in combination with different anti-cancer agents across a range of cancer cell lines.

Compound/Combination Cell Line IC50 (Alone) IC50 (in Combination) Reference
DoxorubicinA549 (Lung Carcinoma)Not SpecifiedApprox. 2-fold lower with Naringenin[2]
DoxorubicinMCF-7 (Breast Cancer)Not SpecifiedApprox. 2-fold lower with Naringenin[2]
DoxorubicinHepG2 (Liver Cancer)0.80 µMNo significant change with Naringenin[3]
DoxorubicinMCF-7/DOX (Resistant Breast Cancer)2.03 µMNo significant change with Naringenin[3]
NaringeninMCF-7 (Breast Cancer)468 µg/mL44.3 µg/mL (with Quercetin in 60:40 ratio)[4]
QuercetinMCF-7 (Breast Cancer)91.1 µg/mL44.3 µg/mL (with Naringenin in 60:40 ratio)[4]
TemozolomideU87MG (Glioblastoma)212.5 µM38.14 µM (with Naringin)[5]
NaringinU87MG (Glioblastoma)121.3 µM38.14 µM (with Temozolomide)[5]
TemozolomideT98-G (Glioblastoma)450.2 µMNot Specified[5]
NaringinT98-G (Glioblastoma)243.0 µMNot Specified[5]
CisplatinSKOV3 (Ovarian Cancer)5.56 µg/mLNot Specified[6]
CisplatinA2780 (Ovarian Cancer)6.31 µg/mLNot Specified[6]
CisplatinSKOV3-DDP (Resistant Ovarian Cancer)17.32 µg/mLSensitized by Naringin[6]
CisplatinA2780-DDP (Resistant Ovarian Cancer)19.36 µg/mLSensitized by Naringin[6]

Experimental Protocols

Cell Viability and Synergy Assessment: MTT Assay

This protocol is for determining the cytotoxic effects of 8-methyl-naringenin and a partner compound, both alone and in combination, to assess for synergistic interactions.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) with 10% FBS and 1% penicillin-streptomycin

  • 8-methyl-naringenin (or naringenin) stock solution

  • Partner compound (e.g., doxorubicin) stock solution

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.

    • Incubate overnight at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.

  • Drug Treatment:

    • Prepare serial dilutions of 8-methyl-naringenin and the partner compound in culture medium.

    • For single-drug treatments, add 100 µL of the diluted compounds to the respective wells.

    • For combination treatments, add 50 µL of each diluted compound to the appropriate wells.

    • Include vehicle-treated control wells (e.g., 0.1% DMSO in medium).

    • Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO2.

  • MTT Addition and Incubation:

    • After the incubation period, carefully remove the drug-containing medium.

    • Add 100 µL of fresh medium and 10 µL of MTT solution to each well.

    • Incubate for 3-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.

  • Formazan Solubilization and Absorbance Measurement:

    • Carefully remove the MTT-containing medium.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10-15 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

    • Determine the IC50 values for each compound alone and in combination using dose-response curve fitting software (e.g., GraphPad Prism).

    • Calculate the Combination Index (CI) using the Chou-Talalay method to determine synergy (CI < 1), additivity (CI = 1), or antagonism (CI > 1).

Apoptosis Analysis: Annexin V-FITC/Propidium Iodide (PI) Staining by Flow Cytometry

This protocol is used to quantify the induction of apoptosis by the combination treatment.

Materials:

  • Cancer cells treated as described in the MTT assay protocol (in 6-well plates).

  • Annexin V-FITC/PI Apoptosis Detection Kit.

  • Binding buffer (provided in the kit).

  • Cold PBS.

  • Flow cytometer.

Procedure:

  • Cell Treatment and Harvesting:

    • Seed cells in 6-well plates and treat with IC50 concentrations of the individual compounds and their combination for 24 or 48 hours.

    • Harvest both adherent and floating cells. For adherent cells, use trypsinization and neutralize with complete medium.

    • Centrifuge the cell suspension at 1,500 rpm for 5 minutes and discard the supernatant.

  • Cell Washing:

    • Wash the cell pellet twice with cold PBS.

  • Staining:

    • Resuspend the cells in 1X binding buffer at a concentration of 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI.

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X binding buffer to each tube.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer within one hour of staining.

    • FITC is detected in the FL1 channel and PI in the FL2 channel.

    • Gate the cell population and analyze the quadrants to distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Signaling Pathway Investigation: Western Blot Analysis

This protocol is for examining the effect of the combination treatment on the expression and phosphorylation of key proteins in signaling pathways like PI3K/Akt/mTOR.

Materials:

  • Cancer cells treated in 6-well or 10 cm plates.

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors.

  • BCA Protein Assay Kit.

  • Laemmli sample buffer.

  • SDS-PAGE gels.

  • PVDF or nitrocellulose membranes.

  • Transfer buffer.

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-PI3K, anti-PI3K, anti-Bax, anti-Bcl-2, anti-caspase-3, anti-β-actin).

  • HRP-conjugated secondary antibodies.

  • TBST (Tris-buffered saline with 0.1% Tween 20).

  • Enhanced chemiluminescence (ECL) substrate.

  • Imaging system (e.g., ChemiDoc).

Procedure:

  • Cell Lysis and Protein Quantification:

    • After treatment, wash cells with cold PBS and lyse with RIPA buffer on ice for 30 minutes.

    • Scrape the cells and collect the lysate.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant and determine the protein concentration using the BCA assay.

  • Sample Preparation and SDS-PAGE:

    • Normalize protein concentrations and mix with Laemmli sample buffer.

    • Boil the samples at 95-100°C for 5 minutes.

    • Load equal amounts of protein into the wells of an SDS-PAGE gel and run the electrophoresis.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

    • Wash the membrane three times for 10 minutes each with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times for 10 minutes each with TBST.

  • Detection and Analysis:

    • Incubate the membrane with ECL substrate.

    • Capture the chemiluminescent signal using an imaging system.

    • Quantify the band intensities using densitometry software and normalize to a loading control like β-actin.

Visualization of Signaling Pathways and Workflows

Synergistic Inhibition of the PI3K/Akt/mTOR Pathway

The combination of 8-methyl-naringenin (or its analog) with certain chemotherapeutics can lead to a more potent inhibition of the pro-survival PI3K/Akt/mTOR signaling pathway.[7][8]

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Promotes Naringenin 8-Methyl-Naringenin (Naringenin) Naringenin->PI3K Inhibits Chemo Chemotherapeutic (e.g., Doxorubicin) Chemo->Akt Inhibits

Caption: Synergistic inhibition of the PI3K/Akt/mTOR pathway.

Induction of Apoptosis via Modulation of Bcl-2 Family Proteins

8-methyl-naringenin and its partners can synergistically induce apoptosis by altering the balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins.[9]

Apoptosis_Pathway Combination 8-Methyl-Naringenin + Partner Compound Bcl2 Bcl-2 (Anti-apoptotic) Combination->Bcl2 Downregulates Bax Bax (Pro-apoptotic) Combination->Bax Upregulates Mitochondrion Mitochondrion Bcl2->Mitochondrion Inhibits Cytochrome c release Bax->Mitochondrion Promotes Cytochrome c release CytochromeC Cytochrome c Mitochondrion->CytochromeC Caspase9 Caspase-9 CytochromeC->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Caption: Synergistic induction of apoptosis.

General Experimental Workflow for Synergy Studies

This diagram outlines the logical flow of experiments to investigate the synergistic effects of 8-methyl-naringenin with a partner compound.

Experimental_Workflow start Hypothesis: 8-Methyl-Naringenin synergizes with Compound X mtt 1. Cell Viability Assay (MTT) - Determine IC50 values - Calculate Combination Index (CI) start->mtt synergy_check Synergistic Effect Observed? (CI < 1) mtt->synergy_check apoptosis 2. Apoptosis Assay (Flow Cytometry) synergy_check->apoptosis Yes no_synergy Re-evaluate combination or hypothesis synergy_check->no_synergy No western 3. Mechanism Study (Western Blot for Signaling Pathways) apoptosis->western end Conclusion: Elucidation of Synergistic Mechanism western->end

Caption: Experimental workflow for synergy studies.

References

Application Notes and Protocols: Creation and Evaluation of 5,7,4'-Trihydroxy-8-methylflavanone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis and biological evaluation of derivatives of 5,7,4'-Trihydroxy-8-methylflavanone. This flavanone (B1672756), also known as 8-methyl-naringenin, is a natural product with recognized antioxidant, anti-inflammatory, and antimicrobial properties.[1][2] The generation of novel derivatives from this core structure is a key strategy in drug discovery to enhance therapeutic efficacy, improve pharmacokinetic profiles, and develop new intellectual property.

The protocols outlined below cover the chemical synthesis of flavanone derivatives via the established Claisen-Schmidt condensation and subsequent cyclization, followed by standard in vitro assays to determine their anti-inflammatory and antioxidant potential.

Synthesis of Flavanone Derivatives

The most common and reliable method for synthesizing flavanones involves a two-step process: an initial base-catalyzed condensation to form a chalcone (B49325) intermediate, followed by an acid-catalyzed intramolecular cyclization.[3][4][5][6] This approach allows for significant structural diversity by varying the initial acetophenone (B1666503) and aldehyde precursors.

Workflow for the Synthesis of Flavanone Derivatives

G cluster_0 Step 1: Claisen-Schmidt Condensation cluster_1 Step 2: Intramolecular Cyclization A 2'-Hydroxyacetophenone (B8834) Derivative C Base-Catalyzed Condensation (e.g., NaOH, KOH) A->C B Aromatic Aldehyde Derivative B->C D 2'-Hydroxychalcone (B22705) Intermediate C->D E Acid-Catalyzed Cyclization (e.g., H2SO4) D->E F Final Flavanone Derivative E->F

Caption: General workflow for the two-step synthesis of flavanone derivatives.

Protocol 1.1: Synthesis of a 2'-Hydroxychalcone Intermediate

This protocol is adapted from the Claisen-Schmidt condensation method.[4]

  • Preparation: In a flask, dissolve the appropriate aromatic aldehyde (0.01 mol) in ethanol (B145695) (25 mL).

  • Base Addition: To the solution, add 5 mL of a 40% aqueous sodium hydroxide (B78521) (NaOH) solution.

  • Condensation Reaction: Add the substituted 2'-hydroxyacetophenone (0.01 mol) to the mixture.

  • Incubation: Stir the reaction mixture vigorously at room temperature for 24 hours. The formation of a precipitate is often observed.

  • Isolation: Pour the reaction mixture into a beaker containing crushed ice (approx. 100 mL) and neutralize with dilute hydrochloric acid (HCl).

  • Purification: Filter the resulting solid precipitate, wash thoroughly with cold water, and dry. The crude chalcone can be recrystallized from ethanol to achieve higher purity.

Protocol 1.2: Cyclization to Form the Flavanone Derivative

This protocol describes the acid-catalyzed cyclization of the chalcone intermediate.[4]

  • Preparation: Dissolve the synthesized 2'-hydroxychalcone (0.01 mol) in ethanol (50 mL) in a round-bottom flask.

  • Acid Addition: Slowly and carefully add concentrated sulfuric acid (H₂SO₄) (8.0 mL) to the solution while cooling in an ice bath.

  • Reflux: Heat the reaction mixture to reflux and maintain for 8-12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Isolation: After cooling to room temperature, pour the reaction mixture into ice-cold water (50 mL) and stir.

  • Purification: Collect the precipitated flavanone derivative by filtration, wash with water until neutral, and dry. The product can be further purified by recrystallization from ethanol.

Biological Evaluation of Derivatives

After synthesis and purification, the new derivatives must be evaluated for biological activity. Flavanones are well-regarded for their anti-inflammatory and antioxidant effects.[1][7] The following protocols describe standard in vitro assays for these properties.

Workflow for In Vitro Anti-inflammatory Assay

G A Seed RAW 264.7 Macrophages in 96-well plate B Incubate for cell adhesion (e.g., 4 hours) A->B C Add test compounds at desired concentrations + LPS (e.g., 200 ng/mL) B->C D Incubate for 20-24 hours C->D E Collect cell culture supernatant D->E F Perform Griess Assay: Add Griess Reagent to supernatant E->F G Incubate at room temperature (15 minutes) F->G H Measure Absorbance at ~540 nm G->H I Calculate Nitrite (B80452) Concentration and % Inhibition H->I

Caption: Experimental workflow for measuring nitric oxide (NO) inhibition.

Protocol 2.1: In Vitro Anti-inflammatory Activity (Nitric Oxide Assay)

This assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.[5][6][8]

  • Cell Culture: Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 1 x 10⁶ cells/mL and allow them to adhere for 4 hours.

  • Treatment: Remove the medium and add fresh medium containing the test flavanone derivatives at various concentrations (e.g., 1-20 µM).

  • Stimulation: Induce an inflammatory response by adding LPS to a final concentration of 200 ng/mL to all wells except the negative control.

  • Incubation: Incubate the plate for 20-24 hours at 37°C in a humidified 5% CO₂ incubator.

  • Griess Reaction: Transfer 100 µL of the cell culture supernatant from each well to a new 96-well plate. Add 100 µL of Griess reagent to each well and incubate for 15 minutes at room temperature.

  • Data Acquisition: Measure the absorbance at approximately 540 nm using a microplate reader.

  • Analysis: The concentration of nitrite (a stable product of NO) is determined from a sodium nitrite standard curve. The percentage of NO inhibition is calculated relative to the LPS-stimulated control.

Protocol 2.2: In Vitro Antioxidant Activity (DPPH Radical Scavenging Assay)

This assay evaluates the free radical scavenging ability of the synthesized derivatives.[4][7]

  • Preparation: Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

  • Reaction Mixture: In a 96-well plate, add a methanolic solution of the test compound at various concentrations.

  • Initiation: Add the DPPH solution to each well to start the reaction.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Data Acquisition: Measure the decrease in absorbance at approximately 517 nm.

  • Analysis: The percentage of DPPH radical scavenging activity is calculated by comparing the absorbance of the sample wells to that of a control (DPPH solution without the test compound). Ascorbic acid is typically used as a positive control.

Data Presentation

Quantitative data from biological assays should be organized to facilitate structure-activity relationship (SAR) analysis. The half-maximal inhibitory concentration (IC₅₀) is a standard metric for comparing the potency of different derivatives.

Table 1: Anti-inflammatory Activity of Representative Flavanone Derivatives

The following table presents IC₅₀ values for nitric oxide (NO) inhibition from published studies on various flavanone derivatives. This data serves as a benchmark for newly synthesized compounds.

Compound IDDerivative StructureIC₅₀ (µg/mL)[5][6]
4G Flavanone (unsubstituted)0.603
4F 2'-Carboxy-5,7-dimethoxy-flavanone0.906
4D 4'-Bromo-5,7-dimethoxy-flavanone1.030
4J 2'-Carboxyflavanone1.830
Pinocembrin (B1678385) 5,7-Dihydroxyflavanone203.60

Note: The data indicates that substitutions on both the A and B rings significantly impact anti-inflammatory activity. Unsubstituted flavanone (4G) showed high potency, while the natural flavanone pinocembrin was significantly less active in this assay.[5][6]

Mechanism of Action & Signaling Pathways

Flavonoids exert their biological effects by modulating various cellular signaling pathways.[1] Their anti-inflammatory properties, for instance, are often attributed to the inhibition of pro-inflammatory pathways such as the Nuclear Factor-kappa B (NF-κB) pathway. A related flavonoid, apigenin, has been shown to affect multiple signaling cascades, including PI3K/AKT/mTOR and JAK/STAT.[9]

Representative Inflammatory Signaling Pathway (NF-κB)

G LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IkBa p-IκBα IKK->IkBa Phosphorylates NFkB NF-κB IkBa->NFkB Releases Nucleus Nuclear Translocation NFkB->Nucleus Genes Transcription of Pro-inflammatory Genes (iNOS, TNF-α, IL-6) Nucleus->Genes Inhibitor Flavanone Derivative Inhibitor->IKK Inhibits

Caption: Inhibition of the NF-κB signaling pathway by flavanone derivatives.

The inhibition of the IKK complex by flavanone derivatives prevents the phosphorylation and subsequent degradation of IκBα. This action keeps NF-κB sequestered in the cytoplasm, thereby blocking the transcription of genes that encode pro-inflammatory mediators like inducible nitric oxide synthase (iNOS) and various cytokines.

References

Analytical Standards for 5,7,4'-Trihydroxy-8-methylflavanone: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5,7,4'-Trihydroxy-8-methylflavanone, also known as 8-methyl-naringenin, is a naturally occurring flavanone (B1672756) found in various plant species, including Qualea grandiflora.[1] As a member of the flavonoid class of secondary metabolites, it has garnered interest for its potential biological activities, including antioxidant and anti-inflammatory properties.[1] This document provides detailed application notes and experimental protocols for the analytical standardization of this compound, essential for ensuring the quality, consistency, and accuracy of research and development activities.

Physicochemical Properties and Reference Standard Information

Accurate analytical work relies on well-characterized reference standards. The following table summarizes the key physicochemical properties of this compound.

PropertyValueSource
Chemical Name This compoundN/A
Synonym 8-Methyl-naringenin[1]
CAS Number 916917-28-7[1][2]
Molecular Formula C₁₆H₁₄O₅[2][3]
Molecular Weight 286.28 g/mol [2][3]
Appearance White to off-white solidN/A
Purity (Typical) ≥99% (HPLC)N/A
Storage 2-8°C, protected from light and moisture[2]

Note: Analytical standards for this compound can be sourced from various commercial suppliers. It is crucial to obtain a Certificate of Analysis (CoA) with each batch, detailing its purity, identity, and storage conditions.

Experimental Protocols

Quantitative Analysis by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general method for the quantitative determination of this compound using reverse-phase HPLC with UV detection. Method validation according to ICH guidelines is recommended for specific applications.

3.1.1. Instrumentation and Materials

  • HPLC system with a UV-Vis or Diode Array Detector (DAD)

  • Reverse-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Analytical balance

  • Volumetric flasks and pipettes

  • Syringe filters (0.45 µm)

  • This compound reference standard

  • HPLC-grade methanol (B129727), acetonitrile, and water

  • Phosphoric acid or formic acid (for mobile phase modification)

3.1.2. Chromatographic Conditions

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A: 0.5% Phosphoric acid in waterB: Methanol
Gradient Isocratic: 50:50 (A:B) or Gradient elution depending on sample complexity
Flow Rate 0.9 mL/min
Column Temperature 30°C
Detection Wavelength 285 nm
Injection Volume 20 µL

3.1.3. Preparation of Standard Solutions

  • Stock Standard Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with methanol to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

3.1.4. Sample Preparation (from Plant Material)

  • Extraction: Weigh 1 g of powdered, dried plant material and extract with 20 mL of methanol by sonication or maceration for 30 minutes.

  • Filtration: Filter the extract through a Whatman No. 1 filter paper.

  • Concentration: Evaporate the filtrate to dryness under reduced pressure.

  • Reconstitution: Reconstitute the residue in a known volume of methanol (e.g., 5 mL).

  • Final Filtration: Filter the reconstituted sample through a 0.45 µm syringe filter before HPLC analysis.

3.1.5. Data Analysis

Construct a calibration curve by plotting the peak area of the standard solutions against their corresponding concentrations. Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

Structural Elucidation by Spectroscopy

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton/Carbon Expected ¹H Chemical Shift (ppm) Expected ¹³C Chemical Shift (ppm)
H-25.2 - 5.5 (dd)~79
H-32.7 - 3.1 (m)~43
H-5'~6.1~96
H-6'~6.1~95
H-2', H-6'~7.3 (d)~128
H-3', H-5'~6.8 (d)~115
5-OH~12.0 (s)N/A
7-OH~10.8 (s)N/A
4'-OH~9.5 (s)N/A
8-CH₃~2.1 (s)~8
C-4N/A~196
C-5N/A~164
C-7N/A~167
C-8N/A~103
C-9N/A~163
C-10N/A~102
C-1'N/A~129
C-4'N/A~158

Protocol: Dissolve an accurately weighed amount of the analytical standard in a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄). Acquire ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

3.2.2. Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for confirming the molecular weight and fragmentation pattern of this compound.

Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) coupled with an appropriate ionization source (e.g., ESI).

Expected Results:

  • [M+H]⁺: m/z 287.0863

  • [M-H]⁻: m/z 285.0714

Fragmentation Pattern: The fragmentation of flavanones in MS/MS typically involves retro-Diels-Alder (RDA) reactions, leading to characteristic fragments of the A and B rings. For this compound, key fragment ions would arise from cleavages of the C-ring.

Biological Activity and Signaling Pathway

Flavonoids, including this compound, are known for their antioxidant properties.[1] This activity is often attributed to their ability to scavenge free radicals and to modulate cellular signaling pathways involved in oxidative stress and inflammation. While a specific signaling pathway for this particular compound is not extensively documented, it is likely to influence pathways commonly affected by flavonoids, such as the PI3K/Akt and MAPK signaling pathways.[4]

Caption: Proposed antioxidant and anti-inflammatory signaling pathway of this compound.

Experimental Workflow

The following diagram illustrates a typical workflow for the analysis of this compound from a plant source to final data analysis.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Methods cluster_data Data Processing Plant_Material Plant Material Grinding Grinding Plant_Material->Grinding Extraction Extraction (Methanol) Grinding->Extraction Filtration Filtration Extraction->Filtration Concentration Concentration Filtration->Concentration Reconstitution Reconstitution Concentration->Reconstitution HPLC_Analysis HPLC-UV/DAD Analysis Reconstitution->HPLC_Analysis MS_Analysis LC-MS/MS Analysis Reconstitution->MS_Analysis NMR_Analysis NMR Spectroscopy Reconstitution->NMR_Analysis Quantification Quantification HPLC_Analysis->Quantification Purity_Assessment Purity Assessment HPLC_Analysis->Purity_Assessment Identification Structural Identification MS_Analysis->Identification NMR_Analysis->Identification

Caption: General experimental workflow for the analysis of this compound.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5,7,4'-Trihydroxy-8-methylflavanone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting and optimizing the synthesis of 5,7,4'-Trihydroxy-8-methylflavanone, also known as 8-Methylnaringenin.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for this compound?

The most common synthetic pathway is a two-step process.[1] It begins with a base-catalyzed Claisen-Schmidt condensation between 2,4,6-trihydroxy-3-methylacetophenone and 4-hydroxybenzaldehyde (B117250) to form the intermediate chalcone (B49325) (2',4',6',4-tetrahydroxy-3'-methylchalcone).[2] This is followed by an intramolecular cyclization of the chalcone under acidic or basic conditions to yield the final flavanone (B1672756) product.[3]

Q2: My Claisen-Schmidt condensation yield is low. What are the common causes?

Low yields in this step can be attributed to several factors:

  • Inappropriate Catalyst: The choice and concentration of the base are critical. Insufficient catalyst may lead to an incomplete reaction, while an excessively strong base can promote side reactions.[4]

  • Suboptimal Temperature: While higher temperatures can favor the condensation, they can also lead to side product formation. For polyhydroxylated reactants, lower temperatures (e.g., 0°C) are often preferred to improve selectivity and yield.[4]

  • Poor Solvent Choice: The solvent must effectively dissolve both the reactants and the catalyst. Isopropyl alcohol has been reported to be a better solvent than ethanol (B145695) for some 2'-hydroxy chalcone syntheses.[4]

  • Side Reactions: Self-condensation of the acetophenone (B1666503) or Cannizzaro reaction of the aldehyde can reduce the yield of the desired chalcone.[5]

Q3: I am observing the formation of multiple products during the chalcone cyclization. How can I improve the selectivity for the flavanone?

The formation of multiple products often arises from competing reaction pathways. To improve selectivity for the flavanone:

  • Control of Reaction Conditions: The choice between acidic and basic cyclization conditions can significantly influence the product distribution. Mild basic conditions often favor flavanone formation.

  • Avoid Over-Oxidation: If the reaction is too harsh or exposed to oxidizing agents, the intermediate chalcone or the flavanone product can be oxidized to the corresponding flavone. Using an inert atmosphere can sometimes mitigate this.[3]

  • Isolate the Chalcone Intermediate: Purifying the chalcone after the Claisen-Schmidt condensation before proceeding to the cyclization step can often lead to a cleaner reaction and higher yield of the desired flavanone.

Q4: What are the best practices for purifying this compound?

Due to the presence of multiple hydroxyl groups, this compound is a polar compound.

  • Column Chromatography: Purification is typically achieved using silica (B1680970) gel column chromatography. A gradient elution system, starting with a less polar solvent system (e.g., hexane-ethyl acetate) and gradually increasing the polarity (e.g., by adding methanol (B129727) to the ethyl acetate), is often effective.

  • Recrystallization: After column chromatography, recrystallization from a suitable solvent system (e.g., ethanol/water) can be used to obtain a highly pure product.

Troubleshooting Guides

Issue 1: Low Yield in Claisen-Schmidt Condensation

This guide addresses common issues leading to low yields of the intermediate chalcone.

Troubleshooting Workflow for Low Chalcone Yield

start Low Chalcone Yield check_reactants Check Reactant Purity and Stoichiometry start->check_reactants check_base Evaluate Base Catalyst (Type and Concentration) check_reactants->check_base Reactants OK solution_reactants Use pure, dry reactants. Ensure correct molar ratios. check_reactants->solution_reactants check_temp Optimize Reaction Temperature check_base->check_temp Base OK solution_base Try different bases (e.g., KOH vs. NaOH). Optimize concentration. check_base->solution_base check_solvent Assess Solvent System check_temp->check_solvent Temp OK solution_temp Run reaction at 0°C to minimize side reactions. check_temp->solution_temp solution_solvent Test alternative solvents like isopropyl alcohol. check_solvent->solution_solvent chalcone 2',4',6',4-Tetrahydroxy- 3'-methylchalcone flavanone 5,7,4'-Trihydroxy- 8-methylflavanone (Desired Product) chalcone->flavanone Mild Acidic or Basic Conditions flavone 5,7,4'-Trihydroxy- 8-methylflavone (Side Product) chalcone->flavone Harsh/Oxidative Conditions starting_materials Unreacted Chalcone chalcone->starting_materials Incomplete Reaction

References

Technical Support Center: Isolation of 8-Methyl-Naringenin

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the isolation and purification of 8-methyl-naringenin. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during their experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in isolating 8-methyl-naringenin?

A1: The main challenges in isolating 8-methyl-naringenin, a methylated flavanone, stem from its typically low concentrations in natural sources, potential for co-extraction of structurally similar flavonoids, and its physicochemical properties which can affect extraction efficiency and purification. Key difficulties include selecting an appropriate solvent system to maximize yield while minimizing impurities, preventing degradation during extraction, and achieving high purity due to the presence of other isomeric and related flavonoids.

Q2: From which natural sources has 8-methyl-naringenin been reported?

A2: 8-Methyl-naringenin has been reported in Rhododendron spinuliferum. Researchers investigating this or related Rhododendron species are the most likely to be isolating this compound from a natural matrix.

Q3: How does the methylation of naringenin (B18129) affect its solubility?

A3: O-methylation of flavonoids can alter their solubility. While flavonoid glycosides are generally more water-soluble, methylated flavonoids, being less polar, tend to be more soluble in organic solvents like ethyl acetate (B1210297), chloroform (B151607), and dichloromethane. This property is crucial for designing effective liquid-liquid extraction and chromatography protocols.

Q4: What are the recommended storage conditions for 8-methyl-naringenin?

A4: While specific stability data for 8-methyl-naringenin is limited, its parent compound, naringenin, is stable as a powder at room temperature for extended periods. In solution, naringenin shows good stability in propylene (B89431) glycol and in aqueous buffers at pH 3, 5, and 7 at elevated temperatures for several hours[1]. For long-term storage of 8-methyl-naringenin, it is advisable to store it as a dry powder in a cool, dark, and dry place. For solutions, preparing fresh is recommended, but short-term storage at -20°C in a suitable organic solvent is a common practice for flavonoids.

Q5: Which analytical techniques are best suited for the identification and quantification of 8-methyl-naringenin?

A5: High-Performance Liquid Chromatography (HPLC) coupled with a Diode Array Detector (DAD) or Mass Spectrometry (MS) is the most common and reliable method for the quantification of 8-methyl-naringenin. For structural confirmation, Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable. Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) is particularly powerful for differentiating between methylated flavonoid regioisomers.

Troubleshooting Guides

Problem 1: Low Yield of 8-Methyl-Naringenin in the Crude Extract
Potential Cause Suggested Solution
Inefficient Extraction Solvent Methylated flavanones have reduced polarity. Ensure your solvent system reflects this. Consider using solvents such as ethyl acetate, dichloromethane, or chloroform for extraction. For initial extraction from plant material, a moderately polar solvent like methanol (B129727) or ethanol (B145695) can be used, followed by liquid-liquid partitioning into a less polar solvent.
Incomplete Cell Lysis Ensure the plant material is thoroughly dried and finely ground to maximize the surface area for solvent penetration.
Degradation During Extraction Avoid prolonged exposure to high temperatures and direct light, which can degrade flavonoids. If using heat-assisted extraction methods, optimize the temperature and duration to minimize degradation.
Insufficient Solvent-to-Solid Ratio A low solvent-to-solid ratio can lead to incomplete extraction. A common starting point is a 10:1 (v/w) ratio of solvent to dry plant material.
Problem 2: Co-extraction of Impurities and Pigments
Potential Cause Suggested Solution
Extraction of Chlorophyll (B73375) and other Lipophilic Compounds Perform a preliminary extraction with a non-polar solvent like hexane (B92381) to remove chlorophyll and lipids before extracting with a more polar solvent for the target compound.
Co-extraction of Polar Impurities After the initial extraction, perform a liquid-liquid partitioning step. For instance, if your initial extract is in methanol/water, you can partition it against ethyl acetate. The 8-methyl-naringenin will preferentially move to the ethyl acetate phase, leaving more polar impurities in the aqueous phase.
Presence of Gums and Resins Precipitation with cold methanol or ethanol can sometimes help in removing resinous material from the crude extract.
Problem 3: Difficulty in Purifying 8-Methyl-Naringenin by Chromatography
Potential Cause Suggested Solution
Poor Separation from Isomeric Flavonoids The presence of other methylated or non-methylated flavonoids with similar polarities can make separation challenging. Utilize high-resolution chromatographic techniques. A common approach is silica (B1680970) gel column chromatography followed by preparative HPLC on a C18 column. For silica gel, a gradient elution with a solvent system like hexane-ethyl acetate or chloroform-methanol is often effective. For preparative HPLC, a gradient of acetonitrile (B52724) and water (often with a small amount of formic or acetic acid to improve peak shape) is typically used.
Peak Tailing in HPLC This can be due to interactions between the phenolic hydroxyl groups of the flavonoid and the silica support. Adding a small amount of acid (e.g., 0.1% formic acid or acetic acid) to the mobile phase can help to suppress this interaction and improve peak symmetry.
Irreversible Adsorption on Stationary Phase In some cases, highly polar stationary phases can lead to irreversible adsorption. If this is suspected, consider using a less polar stationary phase or a different chromatographic technique like Sephadex LH-20 chromatography, which separates based on molecular size and polarity.

Experimental Protocols

General Workflow for Isolation of 8-Methyl-Naringenin

This is a generalized protocol based on methods for isolating methylated flavonoids from plant sources. Optimization will be required based on the specific plant matrix.

experimental_workflow cluster_extraction Extraction cluster_partition Partitioning cluster_purification Purification cluster_analysis Analysis & Characterization prep Plant Material Preparation (Dry and Grind) defat Defatting (Hexane Extraction) prep->defat extract Main Extraction (Methanol or Ethanol) defat->extract concentrate1 Concentrate Extract extract->concentrate1 partition Liquid-Liquid Partitioning (e.g., Ethyl Acetate/Water) concentrate1->partition concentrate2 Concentrate Ethyl Acetate Fraction partition->concentrate2 silica Silica Gel Column Chromatography concentrate2->silica prep_hplc Preparative HPLC (C18 Column) silica->prep_hplc purity Purity Check (Analytical HPLC) prep_hplc->purity structure Structure Elucidation (NMR, MS) purity->structure

Caption: General experimental workflow for the isolation of 8-methyl-naringenin.
Troubleshooting Logic for Low Purity after Initial Chromatography

troubleshooting_purity cluster_causes Potential Causes cluster_solutions Solutions start Low Purity after Silica Gel Chromatography check_tlc Review TLC Analysis of Fractions start->check_tlc overload Column Overloading check_tlc->overload Broad, overlapping spots gradient Inappropriate Solvent Gradient check_tlc->gradient Poor separation (low Rf difference) coelution Co-eluting Isomers check_tlc->coelution Well-separated spots but impure fractions reduce_load Reduce Sample Load overload->reduce_load optimize_gradient Optimize Gradient Slope gradient->optimize_gradient prep_hplc Proceed to Preparative HPLC coelution->prep_hplc change_system Use Different Stationary/Mobile Phase optimize_gradient->change_system If still poor separation

Caption: Troubleshooting logic for addressing low purity after initial chromatographic separation.

References

Technical Support Center: Optimizing HPLC Separation of 5,7,4'-Trihydroxy-8-methylflavanone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the High-Performance Liquid Chromatography (HPLC) separation of 5,7,4'-Trihydroxy-8-methylflavanone. Here you will find frequently asked questions and detailed troubleshooting guides to address common challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the recommended stationary phase for the HPLC separation of this compound?

A C18 reversed-phase column is the most common and effective choice for the separation of flavonoids like this compound.[1][2] These columns provide excellent resolution based on the hydrophobicity of the analytes. For improved peak shape and performance, a high-purity, end-capped C18 column is recommended to minimize interactions with residual silanol (B1196071) groups.[3]

Q2: Which mobile phase composition is optimal for the analysis of this flavanone?

A gradient elution using a binary solvent system is typically employed for flavonoid separation.[1][4] The most common mobile phases consist of:

  • Solvent A: HPLC-grade water with an acidic modifier, such as 0.1% formic acid or acetic acid.[3][5] The acid helps to suppress the ionization of phenolic hydroxyl groups, leading to sharper peaks.[6]

  • Solvent B: HPLC-grade acetonitrile (B52724) or methanol (B129727). Acetonitrile is often preferred as it can provide better resolution and lower backpressure.[7]

Q3: What is the ideal detection wavelength (λmax) for this compound?

Flavanones typically exhibit two primary absorption maxima. For quantification, a wavelength of around 280 nm is commonly used.[2][8] To confirm peak identity, a photodiode array (PDA) detector can be used to acquire the full UV spectrum.

Q4: How should I prepare a plant extract sample for HPLC analysis of this compound?

A common method for sample preparation involves solvent extraction followed by filtration. Methanol is a frequently used solvent for extracting flavonoids from plant material.[9] After extraction, the sample should be filtered through a 0.45 µm or 0.22 µm syringe filter to remove particulate matter that could clog the HPLC system.

Troubleshooting Guide

This guide addresses common issues encountered during the HPLC separation of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Poor Resolution Inappropriate mobile phase composition.Optimize the gradient elution program. A shallower gradient can improve the separation of closely eluting peaks.
Column degradation.Replace the column if it has been used extensively or shows a significant loss in performance.
Flow rate is too high.Reduce the flow rate to allow for better interaction between the analyte and the stationary phase.[6]
Peak Tailing Secondary interactions with silanol groups on the column.Ensure the mobile phase contains an acidic modifier (e.g., 0.1% formic acid) to suppress silanol activity.[6]
Column overload.Reduce the injection volume or dilute the sample.[6]
Column contamination.Flush the column with a strong solvent to remove any adsorbed contaminants.[6]
Retention Time Shifts Inadequate column equilibration.Increase the column equilibration time between injections, especially when using a gradient method.[3]
Fluctuations in column temperature.Use a column oven to maintain a constant and stable temperature.[3]
Inconsistent mobile phase preparation.Prepare fresh mobile phase for each analysis and ensure accurate composition.
Pump malfunction.Check the HPLC pump for leaks and ensure it is delivering a consistent flow rate.[10]
Baseline Noise or Drift Contaminated mobile phase or detector flow cell.Use high-purity solvents and filter the mobile phase. Clean the detector flow cell according to the manufacturer's instructions.
Air bubbles in the system.Degas the mobile phase thoroughly before use.[11]
Detector lamp nearing the end of its life.Replace the detector lamp if its intensity has significantly decreased.

Experimental Protocols

Optimized HPLC Method for this compound Analysis

This protocol provides a starting point for the separation of this compound. Further optimization may be required based on the specific sample matrix and HPLC system.

1. Sample Preparation:

  • Accurately weigh 1 gram of the dried and powdered plant material.

  • Add 10 mL of HPLC-grade methanol to the sample.

  • Sonicate the mixture for 30 minutes at room temperature.

  • Centrifuge the sample at 3000 rpm for 10 minutes.

  • Collect the supernatant and filter it through a 0.22 µm syringe filter into an HPLC vial.

2. HPLC Instrumentation and Conditions:

Parameter Condition
Column C18 Reversed-Phase Column (250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase A HPLC-grade water with 0.1% (v/v) formic acid
Mobile Phase B HPLC-grade acetonitrile
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection PDA Detector, 280 nm

3. Gradient Elution Program:

Time (minutes) % Mobile Phase A % Mobile Phase B
0.08515
20.05050
25.02080
30.02080
30.18515
35.08515

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing start Start: Plant Material extraction Solvent Extraction (Methanol) start->extraction filtration Filtration (0.22 µm filter) extraction->filtration injection Sample Injection filtration->injection separation C18 Column Separation (Gradient Elution) injection->separation detection PDA Detection (280 nm) separation->detection integration Peak Integration detection->integration quantification Quantification integration->quantification report Final Report quantification->report

Caption: Experimental workflow for the HPLC analysis of this compound.

troubleshooting_peak_tailing problem Problem: Peak Tailing Observed cause1 Potential Cause 1: Secondary Silanol Interactions problem->cause1 cause2 Potential Cause 2: Column Overload problem->cause2 cause3 Potential Cause 3: Column Contamination problem->cause3 solution1 Solution: Add 0.1% Formic Acid to Mobile Phase cause1->solution1 solution2 Solution: Reduce Injection Volume or Dilute Sample cause2->solution2 solution3 Solution: Flush Column with a Strong Solvent cause3->solution3

Caption: Troubleshooting guide for addressing peak tailing in HPLC analysis.

References

5,7,4'-Trihydroxy-8-methylflavanone solubility problems and solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5,7,4'-Trihydroxy-8-methylflavanone. The information addresses common solubility challenges and offers solutions to ensure reliable and reproducible experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: My this compound is not dissolving in my aqueous buffer. Why is this happening?

A1: this compound, like many flavonoids, is a lipophilic molecule with inherently low water solubility. Its planar structure and multiple hydroxyl groups contribute to strong intermolecular forces, making it difficult for water molecules to solvate the compound effectively. Precipitation in aqueous solutions is a common challenge.

Q2: What is the recommended solvent for creating a stock solution of this compound?

A2: For initial solubilization, Dimethyl Sulfoxide (DMSO) is the most widely used solvent for flavonoids due to its ability to dissolve nonpolar compounds. It is advisable to prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% DMSO. This stock can then be diluted to the final working concentration in your experimental medium. Other organic solvents such as ethanol, acetone, and ethyl acetate (B1210297) can also be used.

Q3: I observed precipitation when I diluted my DMSO stock solution into my cell culture medium. What should I do?

A3: This phenomenon, often called "solvent shock," occurs when the compound rapidly comes out of solution as the highly concentrated DMSO stock is introduced into an aqueous environment. Here are several strategies to mitigate this:

  • Decrease the Final Concentration: The simplest approach is to lower the final working concentration of the flavanone (B1672756) in your assay.

  • Optimize the Dilution Step: Instead of adding the DMSO stock directly to the full volume of the medium, try a stepwise dilution. Adding the stock to a smaller volume of medium containing serum (e.g., Fetal Bovine Serum) can help, as serum proteins like albumin can bind to hydrophobic compounds and aid in their solubilization.

  • Maintain a Low Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is as low as possible, typically below 0.5%, to minimize solvent-induced artifacts and cytotoxicity.

Q4: Are there alternatives to organic solvents for improving the aqueous solubility of this compound?

A4: Yes, several advanced formulation strategies can enhance the solubility of poorly soluble flavonoids without relying on high concentrations of organic solvents:

  • Cyclodextrin (B1172386) Complexation: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, forming a more water-soluble inclusion complex.[1]

  • Solid Dispersions: This technique involves dispersing the compound in an inert carrier matrix, often a polymer like polyvinylpyrrolidone (B124986) (PVP), to create an amorphous, more soluble form.

Q5: How can pH be used to improve the solubility of this flavanone?

A5: The hydroxyl groups on the flavanone structure can be ionized by adjusting the pH of the solution. For many flavonoids, increasing the pH to a slightly alkaline level can increase solubility. However, it is crucial to consider the pH stability of the compound and the compatibility of the pH with your experimental system (e.g., cell culture).

Troubleshooting Guide

ProblemPossible CauseRecommended Solution
Compound precipitates immediately upon addition to aqueous buffer. Low intrinsic aqueous solubility.Prepare a concentrated stock solution in an appropriate organic solvent (e.g., DMSO) and dilute it into the final medium.
Precipitation occurs after diluting the DMSO stock solution into the medium. Solvent shock; the final concentration exceeds the solubility limit in the mixed solvent system.Lower the final compound concentration. Optimize the dilution by adding the stock to a small volume of serum-containing medium first. Ensure the final DMSO concentration is minimal.
Inconsistent results between experimental replicates. Non-homogenous solution due to partial precipitation.After preparing the final working solution, visually inspect for any precipitate. If present, consider using a solubility enhancement technique like cyclodextrin complexation or solid dispersion.
Cell death or altered cell morphology observed in control wells. Cytotoxicity from the solvent.Ensure the final concentration of the organic solvent (e.g., DMSO) is below the tolerance level of your cell line (typically ≤0.5%). Run a vehicle control with the same solvent concentration.
Loss of compound activity over time in solution. Compound instability or degradation in the aqueous medium.Prepare fresh working solutions for each experiment. Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Quantitative Data: Solubility of Structurally Similar Flavonoids

Table 1: Solubility of Naringenin in Various Solvents

SolventSolubility (mg/mL)Reference
Ethanol~2.5[2]
DMSO~5.0[2]
Dimethyl Formamide (DMF)~10.0[2]
1:1 DMF:PBS (pH 7.2)~0.50[2]
Water0.00438[1]

Table 2: Enhancement of Naringenin Water Solubility with Cyclodextrin

FormulationSolubility in Water (µg/mL)Fold IncreaseReference
Naringenin alone4.38-[1]
Naringenin-HP-β-CD Complex1,272.31~290[1]

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution

Materials:

  • This compound powder

  • Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)

  • Sterile, amber-colored microcentrifuge tubes

  • Vortex mixer

  • Calibrated micropipettes

Procedure:

  • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 20 mM).

  • Vortex the solution vigorously until the powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution.

  • Aliquot the stock solution into single-use, amber-colored microcentrifuge tubes to protect from light.

  • Store the aliquots at -20°C or -80°C.

Protocol 2: Preparation of a Solid Dispersion of this compound with PVP (Solvent Evaporation Method)

Materials:

  • This compound

  • Polyvinylpyrrolidone (PVP K30)

  • Methanol (B129727) (or another suitable organic solvent)

  • Rotary evaporator

  • Mortar and pestle

Procedure:

  • Dissolve a known amount of this compound and PVP K30 in a minimal volume of methanol in a round-bottom flask. A common starting ratio is 1:4 (w/w) of flavanone to PVP.

  • Stir the solution until both components are fully dissolved, creating a clear solution.

  • Evaporate the solvent using a rotary evaporator at a controlled temperature (e.g., 40-50°C) until a solid film is formed on the flask wall.

  • Further dry the solid dispersion in a vacuum oven at 40°C for 24 hours to remove any residual solvent.

  • Gently scrape the solid dispersion from the flask and pulverize it into a fine powder using a mortar and pestle.

  • The resulting powder can be stored in a desiccator and used for dissolution studies or direct addition to aqueous media.

Signaling Pathways and Experimental Workflows

Flavonoids are known to modulate various signaling pathways involved in inflammation and cell proliferation. The following diagrams illustrate potential mechanisms of action for this compound and a general workflow for investigating its effects.

experimental_workflow Experimental Workflow for Solubility and Bioactivity cluster_prep Preparation cluster_solubility Solubility Enhancement cluster_assay In Vitro Assay cluster_analysis Analysis start This compound Powder stock Prepare High-Concentration Stock (e.g., in DMSO) start->stock working Prepare Working Solution stock->working co_solvent Co-solvent Dilution working->co_solvent cyclo Cyclodextrin Complexation working->cyclo solid Solid Dispersion working->solid cell_culture Treat Cells in Culture co_solvent->cell_culture cyclo->cell_culture solid->cell_culture western Western Blot (e.g., for MAPK, NF-κB) cell_culture->western elisa ELISA (e.g., for Cytokines) cell_culture->elisa cell_viability Cell Viability Assay cell_culture->cell_viability

A general experimental workflow for preparing and testing the flavanone.

nfkb_pathway Modulation of the NF-κB Signaling Pathway by Flavonoids cluster_cytoplasm Cytoplasm stimulus Inflammatory Stimulus (e.g., LPS, TNF-α) receptor Receptor (e.g., TLR4) stimulus->receptor ikk IKK Complex receptor->ikk ikb IκBα ikk->ikb phosphorylates nfkb NF-κB (p50/p65) translocation NF-κB Translocation nfkb->translocation releases nucleus Nucleus gene_expression Pro-inflammatory Gene Expression (e.g., COX-2, iNOS, Cytokines) nucleus->gene_expression activates translocation->nucleus flavanone This compound flavanone->ikk Inhibits flavanone->translocation Inhibits

Potential inhibition of the NF-κB pathway by the flavanone.

mapk_pathway Modulation of the MAPK Signaling Pathway by Flavonoids cluster_erk ERK Pathway cluster_jnk JNK Pathway cluster_p38 p38 Pathway stimulus Stress / Growth Factors ras Ras/Rac stimulus->ras mekk MAPKKK (e.g., MEKK, ASK1) ras->mekk mek12 MEK1/2 mekk->mek12 mkk47 MKK4/7 mekk->mkk47 mkk36 MKK3/6 mekk->mkk36 erk12 ERK1/2 mek12->erk12 transcription Transcription Factors (e.g., AP-1, c-Jun) erk12->transcription jnk JNK mkk47->jnk jnk->transcription p38 p38 mkk36->p38 p38->transcription response Cellular Response (Inflammation, Proliferation, Apoptosis) transcription->response flavanone This compound flavanone->mekk Inhibits flavanone->mek12 Inhibits flavanone->mkk36 Inhibits

Potential points of inhibition in the MAPK signaling cascades.

References

preventing degradation of 8-methyl-naringenin in solution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for 8-methyl-naringenin. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of 8-methyl-naringenin in solution and to offer troubleshooting support for common experimental challenges.

Disclaimer: Limited direct data exists for the stability of 8-methyl-naringenin. Much of the guidance provided is extrapolated from studies on its close structural analog, naringenin (B18129). Researchers should validate these recommendations for their specific experimental conditions.

Frequently Asked Questions (FAQs)

Q1: My 8-methyl-naringenin solution appears to be degrading. What are the common causes?

A1: Degradation of flavonoids like 8-methyl-naringenin in solution is often multifactorial. Key factors include:

  • pH: Extreme pH values, particularly alkaline conditions, can accelerate degradation.

  • Temperature: Elevated temperatures can increase the rate of degradation.

  • Light Exposure: UV radiation can induce photodegradation.

  • Solvent Choice: The type of solvent and the presence of water can influence stability.

  • Oxygen: Dissolved oxygen can lead to oxidative degradation.

Q2: What is the recommended solvent for dissolving and storing 8-methyl-naringenin?

A2: 8-methyl-naringenin, similar to naringenin, has low water solubility.[1][2][3] For stock solutions, organic solvents such as ethanol, DMSO, and dimethylformamide (DMF) are recommended. When preparing aqueous solutions for cell culture or other experiments, it is advisable to first dissolve the compound in a minimal amount of an organic solvent like DMSO and then dilute it with the aqueous buffer of choice. Aqueous solutions should be prepared fresh and used promptly to minimize degradation. It is not recommended to store aqueous solutions for more than one day.

Q3: How should I store my 8-methyl-naringenin solutions to maximize stability?

A3: To maximize the stability of your 8-methyl-naringenin solutions, follow these guidelines:

  • Stock Solutions (in organic solvents): Store at -20°C or -80°C in tightly sealed vials to prevent solvent evaporation and exposure to moisture. Protect from light by using amber vials or by wrapping the vials in aluminum foil.

  • Aqueous Working Solutions: Prepare fresh before each experiment. If short-term storage is necessary, keep the solution at 2-8°C and protected from light. Avoid repeated freeze-thaw cycles.

Q4: I am observing inconsistent results in my cell-based assays. Could this be related to 8-methyl-naringenin degradation?

A4: Yes, inconsistent results can be a symptom of compound degradation. If the concentration of active 8-methyl-naringenin decreases over the course of an experiment, it can lead to variability in the observed biological effects. It is crucial to ensure the stability of your working solutions throughout the duration of your assay. Consider preparing fresh solutions for each replicate or time point if stability is a concern.

Troubleshooting Guides

Issue 1: Precipitation of 8-methyl-naringenin in Aqueous Solution
  • Symptom: Cloudiness or visible precipitate forms when diluting the stock solution into an aqueous buffer or cell culture medium.

  • Possible Cause: Low aqueous solubility of 8-methyl-naringenin. The concentration in the final aqueous solution may be exceeding its solubility limit.

  • Troubleshooting Steps:

    • Decrease Final Concentration: Try working with a lower final concentration of 8-methyl-naringenin in your aqueous medium.

    • Optimize Solvent Dilution: When preparing the working solution, add the DMSO stock solution to the aqueous buffer dropwise while vortexing to facilitate mixing and prevent localized high concentrations that can lead to precipitation.

    • Use a Solubilizing Agent: Consider the use of solubilizing agents such as cyclodextrins, which have been shown to improve the solubility of naringenin.[3]

    • Gentle Warming: Briefly and gently warm the solution (e.g., to 37°C) to aid in dissolution, but be mindful that elevated temperatures can accelerate degradation.

Issue 2: Loss of Biological Activity Over Time
  • Symptom: The biological effect of the 8-methyl-naringenin solution decreases with time, even when stored at low temperatures.

  • Possible Cause: Degradation of the compound in the solution.

  • Troubleshooting Steps:

    • Prepare Fresh Solutions: The most reliable solution is to prepare fresh working solutions immediately before each experiment.

    • pH Control: Ensure the pH of your buffer or medium is within a stable range for flavonoids, generally avoiding alkaline conditions. Naringenin has been shown to be stable for up to 8 hours at 90°C in aqueous buffer solutions at pH 3, 5, and 7.[4]

    • Protect from Light: Always protect solutions from light by using amber vials or covering them with aluminum foil. Studies on naringenin have shown significant photodegradation upon exposure to UV light.[5]

    • Degas Solvents: For long-term storage of stock solutions, consider using degassed solvents to minimize oxidative degradation.

Data on Naringenin Stability (as a proxy for 8-methyl-naringenin)

The following tables summarize stability data for naringenin, which can serve as a useful reference for 8-methyl-naringenin due to their structural similarity.

Table 1: Stability of Naringenin in Different Solvents and Conditions

Solvent/ConditionTemperatureDurationStabilityReference
Propylene Glycol25 ± 2°C4 monthsStable (99.5% - 100.1% recovery)[4]
Aqueous Buffer (pH 3, 5, 7)90°C8 hoursStable[4]
Aqueous SolutionRoom Temperature> 1 dayNot Recommended
Solid PowderRoom Temperature23 monthsStable[4]
Solid Powder45 ± 2°C3 weeksStable (99.9% - 100.4% recovery)[4]

Table 2: Photodegradation of Naringenin Solution

CompoundExposure Time (hours)Degradation (%)Reference
Naringenin (in solution)48~60[5]
Naringenin (encapsulated in nanoparticles)76~6[5]

Experimental Protocols

Protocol 1: Preparation of 8-methyl-naringenin Stock and Working Solutions
  • Materials:

    • 8-methyl-naringenin powder

    • Dimethyl sulfoxide (B87167) (DMSO), sterile

    • Sterile microcentrifuge tubes or vials

    • Sterile aqueous buffer or cell culture medium (e.g., PBS, DMEM)

  • Procedure for 10 mM Stock Solution:

    • Tare a sterile microcentrifuge tube.

    • Carefully weigh a small amount of 8-methyl-naringenin powder (e.g., 2.86 mg) into the tube. The molecular weight of 8-methyl-naringenin is 286.28 g/mol .

    • Add the appropriate volume of DMSO to achieve a 10 mM concentration (e.g., 1 mL for 2.86 mg).

    • Vortex thoroughly until the powder is completely dissolved.

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C, protected from light.

  • Procedure for Preparing Working Solutions:

    • Thaw a single aliquot of the 10 mM stock solution.

    • Warm the sterile aqueous buffer or cell culture medium to the desired temperature (e.g., 37°C for cell culture).

    • Add the required volume of the stock solution to the aqueous medium to achieve the final desired concentration. For example, to make a 10 µM working solution in 10 mL of medium, add 10 µL of the 10 mM stock solution.

    • Mix immediately by vortexing or inverting the tube to ensure homogeneity and prevent precipitation.

    • Use the working solution immediately.

Protocol 2: Stability Assessment of 8-methyl-naringenin by HPLC
  • Objective: To determine the stability of 8-methyl-naringenin in a specific solution over time.

  • Materials:

    • Solution of 8-methyl-naringenin to be tested

    • HPLC system with a UV detector

    • C18 reverse-phase column

    • Mobile phase (e.g., a gradient of acetonitrile (B52724) and water with 0.1% formic acid)

    • 8-methyl-naringenin reference standard

  • Procedure:

    • Prepare the 8-methyl-naringenin solution in the desired solvent and at the desired concentration.

    • Immediately after preparation (t=0), take an aliquot of the solution, dilute it to a suitable concentration for HPLC analysis, and inject it into the HPLC system.

    • Store the remaining solution under the desired test conditions (e.g., specific temperature, light exposure).

    • At predetermined time intervals (e.g., 1, 2, 4, 8, 24 hours), withdraw aliquots of the solution, dilute them appropriately, and analyze by HPLC.

    • Develop an HPLC method that provides good separation of the 8-methyl-naringenin peak from any potential degradation products. A validated method for naringenin uses a C18 column with a gradient of acetonitrile and water at pH 4.0, with detection at 285 nm.[5]

    • Quantify the peak area of 8-methyl-naringenin at each time point.

    • Calculate the percentage of 8-methyl-naringenin remaining at each time point relative to the initial concentration at t=0.

    • Plot the percentage of remaining 8-methyl-naringenin versus time to determine the degradation kinetics.

Visualizations

Signaling Pathways

The following diagrams illustrate some of the key signaling pathways that have been reported to be modulated by naringenin, which may also be relevant for 8-methyl-naringenin.

NFkB_Pathway 8-Methyl-Naringenin 8-Methyl-Naringenin IKK IKK 8-Methyl-Naringenin->IKK Inhibits IκBα IκBα IKK->IκBα Phosphorylates NF-κB NF-κB (p65/p50) IκBα->NF-κB Releases Nucleus Nucleus NF-κB->Nucleus Inflammatory Genes Inflammatory Genes Nucleus->Inflammatory Genes Transcription

Caption: Inhibition of the NF-κB signaling pathway by 8-methyl-naringenin.

PI3K_AKT_Pathway 8-Methyl-Naringenin 8-Methyl-Naringenin PI3K PI3K 8-Methyl-Naringenin->PI3K Modulates PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 Converts to PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activates Cell Survival Cell Survival Akt->Cell Survival Proliferation Proliferation Akt->Proliferation

Caption: Modulation of the PI3K/Akt signaling pathway by 8-methyl-naringenin.

Experimental Workflow

Stability_Workflow cluster_prep Solution Preparation cluster_analysis Stability Testing cluster_data Data Analysis Prep Prepare 8-methyl-naringenin solution in desired solvent and concentration T0 t=0: Analyze initial concentration by HPLC Prep->T0 Store Store solution under test conditions (temperature, light) T0->Store Timepoints Withdraw aliquots at defined time intervals Store->Timepoints HPLC Analyze aliquots by HPLC Timepoints->HPLC Quantify Quantify peak area of 8-methyl-naringenin HPLC->Quantify Calculate Calculate % remaining vs. t=0 Quantify->Calculate Plot Plot % remaining vs. time Calculate->Plot

Caption: Experimental workflow for assessing the stability of 8-methyl-naringenin.

References

Technical Support Center: Enhancing the Bioavailability of 8-Methyl-Naringenin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to enhance the bioavailability of 8-methyl-naringenin.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges associated with the bioavailability of 8-methyl-naringenin?

Based on data from its parent compound, naringenin (B18129), 8-methyl-naringenin is likely to exhibit poor oral bioavailability. The primary challenges are:

  • Low Aqueous Solubility: Like many flavonoids, 8-methyl-naringenin is predicted to have low water solubility, which limits its dissolution in the gastrointestinal tract, a prerequisite for absorption. Naringenin has a reported water solubility in the range of 4.38–46.0 µg/mL.[1]

  • Extensive First-Pass Metabolism: Naringenin undergoes significant metabolism in the intestine and liver, primarily through glucuronidation and sulfation.[2][3] This rapid conversion to metabolites reduces the amount of the active compound reaching systemic circulation.

  • Efflux by Transporters: The prenyl group in related compounds has been shown to be a substrate for efflux transporters like the breast cancer-resistant protein (BCRP), which can pump the compound back into the intestinal lumen, further reducing absorption.[4][5]

Q2: What are the most promising strategies to enhance the bioavailability of 8-methyl-naringenin?

Several formulation strategies have proven effective for the parent compound naringenin and are highly applicable to 8-methyl-naringenin:

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate poorly soluble molecules, forming inclusion complexes with enhanced aqueous solubility and dissolution. For naringenin, complexation with hydroxypropyl-β-cyclodextrin (HP-β-CD) has been shown to increase its solubility by over 400-fold and its transport across a Caco-2 cell model of the gut epithelium by 11-fold.[6][7] In rats, this complexation increased the maximum plasma concentration (Cmax) by 14.6-fold and the area under the curve (AUC) by 7.4-fold.[6][7]

  • Solid Dispersions: This technique involves dispersing the drug in a solid carrier, often a polymer, to improve its dissolution rate. For naringin, a glycoside of naringenin, solid dispersions with PEG6000 resulted in over 90% dissolution within 12 minutes.[8]

  • Nanoformulations: Reducing the particle size of the compound to the nanometer range can significantly increase its surface area, leading to improved dissolution and absorption. Naringenin nanocrystals and nanosuspensions have been developed to enhance solubility and bioavailability.[9][10] Naringenin nanosuspensions showed a 2-fold increase in Cmax and a 1.8-fold increase in AUC in vivo compared to the pure drug.[10]

  • Lipid-Based Formulations: Self-nanoemulsifying drug delivery systems (SNEDDS) and liposomes can improve the solubility and absorption of lipophilic compounds like 8-methyl-naringenin.

Troubleshooting Guides

Issue 1: Poor dissolution of 8-methyl-naringenin in aqueous media during in vitro experiments.

  • Possible Cause: Low intrinsic solubility of the compound.

  • Troubleshooting Steps:

    • Solvent Selection: While sparingly soluble in aqueous buffers, naringenin is soluble in organic solvents like ethanol, DMSO, and dimethylformamide (DMF).[11] For in vitro assays, a stock solution in an appropriate organic solvent can be prepared and then diluted in the aqueous buffer. Be mindful of the final solvent concentration to avoid toxicity to cells.

    • pH Adjustment: The solubility of some flavonoids can be pH-dependent. Experiment with buffers at different pH values to determine the optimal pH for dissolution.

    • Formulation Approaches: If the pure compound's solubility remains a limiting factor, consider preparing a cyclodextrin (B1172386) inclusion complex or a solid dispersion for your experiments.

Issue 2: Low and variable plasma concentrations of 8-methyl-naringenin in preclinical animal studies.

  • Possible Cause: Poor oral absorption and/or extensive first-pass metabolism.

  • Troubleshooting Steps:

    • Formulation Optimization: This is the most critical step. Based on the data for naringenin, formulating 8-methyl-naringenin as a complex with HP-β-CD is a highly recommended starting point.[6][7] Alternatively, explore nanosuspensions or solid dispersions.

    • Dose Escalation Study: The relationship between dose and plasma concentration may not be linear. Perform a dose-escalation study to understand the pharmacokinetic profile of your formulation.

    • Route of Administration: To bypass first-pass metabolism and determine the upper limit of systemic exposure, consider intravenous administration in a preliminary study. This will help in calculating the absolute bioavailability of your oral formulation.

    • Coadministration with Absorption Enhancers: While not a primary strategy, investigating the co-administration with inhibitors of metabolic enzymes (e.g., piperine) could provide insights into the extent of first-pass metabolism. However, this approach has potential for drug-drug interactions.

Issue 3: Difficulty in detecting 8-methyl-naringenin and its metabolites in plasma or urine samples.

  • Possible Cause: Rapid metabolism and clearance, leading to low concentrations of the parent compound and a high proportion of conjugated metabolites.

  • Troubleshooting Steps:

    • Enzymatic Hydrolysis: Naringenin is extensively metabolized to glucuronide and sulfate (B86663) conjugates.[2] It is crucial to treat plasma and urine samples with β-glucuronidase and sulfatase enzymes to hydrolyze these conjugates back to the parent 8-methyl-naringenin before analysis. This will allow for the quantification of the total aglycone concentration.

    • Sensitive Analytical Method: Develop and validate a highly sensitive analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the quantification of 8-methyl-naringenin and its potential metabolites.

    • Pharmacokinetic Sampling Schedule: The time to reach maximum plasma concentration (Tmax) for naringenin is relatively short (around 2.3 to 4 hours).[12][13] Ensure your blood sampling schedule includes early time points to capture the absorption phase accurately.

Quantitative Data Summary

The following tables summarize key pharmacokinetic and solubility data for naringenin and its derivatives, which can serve as a valuable reference for experiments with 8-methyl-naringenin.

Table 1: Solubility Enhancement of Naringenin

FormulationFold Increase in SolubilityReference
Complex with Hydroxypropyl-β-cyclodextrin (HP-β-CD)>400[6][7]
Complex with Methyl-β-cyclodextrin (mβCD)526[7]
Complex with β-cyclodextrin (βCD)132[7]
Solid Dispersion (NAR:HP-β-CD:NaHCO3)458[1]

Table 2: In Vivo Bioavailability Enhancement of Naringenin in Rats

FormulationFold Increase in CmaxFold Increase in AUCReference
Naringenin-HP-β-CD Complex14.67.4[6][7]
Naringenin Nanosuspension~2~1.8[10]

Table 3: Pharmacokinetic Parameters of Naringenin and Related Compounds in Humans

CompoundDoseCmax (µM)Tmax (hours)Reference
Naringenin150 mg15.763.17[13]
Naringenin600 mg48.452.41[13]
8-Prenylnaringenin500 mg2.834-[14][15]
6-Prenylnaringenin500 mg0.543-[14][15]

Experimental Protocols

Protocol 1: Preparation of an 8-Methyl-Naringenin-HP-β-CD Inclusion Complex

This protocol is adapted from methods used for naringenin.

Materials:

  • 8-methyl-naringenin

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Deionized water

  • Magnetic stirrer

  • Freeze-dryer

Methodology:

  • Prepare an aqueous solution of HP-β-CD (e.g., 45 mM).

  • Slowly add an equimolar or excess molar ratio of 8-methyl-naringenin to the HP-β-CD solution while stirring continuously at room temperature.

  • Continue stirring the suspension for 24-48 hours to allow for complex formation.

  • Freeze the resulting solution at -80°C.

  • Lyophilize the frozen solution using a freeze-dryer to obtain a solid powder of the inclusion complex.

  • The resulting powder can be reconstituted in aqueous media for in vitro and in vivo studies.

Protocol 2: In Vitro Caco-2 Permeability Assay

This assay is a standard model for predicting intestinal drug absorption.

Materials:

  • Caco-2 cells

  • Transwell® inserts (e.g., 0.4 µm pore size)

  • Cell culture medium (e.g., DMEM with FBS, non-essential amino acids, and antibiotics)

  • Hank's Balanced Salt Solution (HBSS)

  • 8-methyl-naringenin (pure compound and formulated version)

  • Analytical equipment (e.g., LC-MS/MS)

Methodology:

  • Seed Caco-2 cells on Transwell® inserts and culture for 21-25 days to allow for differentiation into a monolayer with tight junctions.

  • Verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).

  • Wash the cell monolayers with pre-warmed HBSS.

  • Add the test compound (8-methyl-naringenin or its formulation dissolved in HBSS) to the apical (upper) chamber.

  • Add fresh HBSS to the basolateral (lower) chamber.

  • Incubate the plates at 37°C with gentle shaking.

  • At specified time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral chamber.

  • Analyze the concentration of 8-methyl-naringenin in the collected samples using a validated analytical method.

  • Calculate the apparent permeability coefficient (Papp) to quantify the rate of transport across the cell monolayer.

Visualizations

experimental_workflow cluster_formulation Formulation Development cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation cluster_data Data Analysis start 8-Methyl-Naringenin formulation Bioavailability Enhancement Strategy (e.g., Cyclodextrin) start->formulation solubility Solubility Testing formulation->solubility dissolution Dissolution Profiling solubility->dissolution permeability Caco-2 Permeability dissolution->permeability pk_study Pharmacokinetic Study (Animal Model) permeability->pk_study analysis Bioanalysis (LC-MS/MS) pk_study->analysis data_analysis Calculate Cmax, Tmax, AUC analysis->data_analysis

Caption: Experimental workflow for enhancing and evaluating the bioavailability of 8-methyl-naringenin.

signaling_pathway cluster_absorption Intestinal Absorption cluster_metabolism First-Pass Metabolism cluster_circulation Systemic Circulation compound 8-Methyl-Naringenin (Oral Dose) formulation Enhanced Formulation (e.g., Cyclodextrin Complex) compound->formulation dissolution Increased Dissolution formulation->dissolution absorption Intestinal Epithelium dissolution->absorption efflux Efflux Transporters (e.g., BCRP) absorption->efflux Inhibition? liver Liver absorption->liver metabolites Glucuronide & Sulfate Metabolites liver->metabolites Phase II Enzymes systemic Bioavailable 8-Methyl-Naringenin liver->systemic

Caption: Key steps influencing the oral bioavailability of 8-methyl-naringenin.

References

Technical Support Center: Overcoming Resistance in Antimicrobial Assays with 5,7,4'-Trihydroxy-8-methylflavanone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing 5,7,4'-Trihydroxy-8-methylflavanone in antimicrobial assays. Due to the limited specific data on this particular flavanone (B1672756), this guide draws upon established principles for working with flavonoids and natural products in antimicrobial research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its potential antimicrobial mechanism?

This compound is a flavonoid compound.[1] Flavonoids are a class of natural products known for a variety of biological activities, including antimicrobial effects.[2] The proposed antimicrobial mechanisms of flavonoids are diverse and can include inhibition of bacterial enzymes like DNA gyrase, disruption of cytoplasmic membrane function, and inhibition of energy metabolism.[2] Some flavonoids have also been shown to inhibit bacterial efflux pumps, which are a major cause of antimicrobial resistance, or interfere with biofilm formation.[3][4][5] The specific mechanism of this compound is likely to involve one or more of these actions and requires empirical determination.

Q2: I am observing no antimicrobial activity with this compound. What are the possible reasons?

Several factors could contribute to a lack of observable activity:

  • Solubility Issues: Flavonoids are often poorly soluble in aqueous media used for antimicrobial assays.[6] The compound may be precipitating out of solution, preventing it from interacting with the microbes.

  • Inappropriate Solvent: The solvent used to dissolve the compound might be interfering with the assay or have antimicrobial properties itself.[6]

  • Concentration Range: The concentrations tested may be too low to elicit an antimicrobial effect. The minimum inhibitory concentration (MIC) for flavonoids can vary widely.[6]

  • Inactive Compound: It is possible that this compound does not possess intrinsic antimicrobial activity against the tested strains under the chosen assay conditions.

  • Assay Method: The chosen assay (e.g., disk diffusion) may not be suitable for a hydrophobic compound. Broth-based methods are often more reliable for flavonoids.[6]

Q3: How can I improve the solubility of this compound in my assay medium?

To improve solubility, consider the following:

  • Co-solvents: Use a small, non-inhibitory concentration of a solvent like dimethyl sulfoxide (B87167) (DMSO) to prepare a stock solution before diluting it in the assay medium. Always include a solvent control to ensure it does not affect microbial growth.[6]

  • Sonication: Briefly sonicating the compound suspension in the medium can help to disperse it.

  • Chemical Modification: For drug development purposes, derivatization of the flavonoid can be explored to improve its solubility and bioavailability.

Q4: My results are inconsistent between experiments. What could be the cause?

Inconsistency in results can stem from:

  • Inoculum Preparation: Variation in the density of the bacterial or fungal inoculum can significantly impact MIC values.[7] Ensure you are using a standardized inoculum, typically by adjusting to a 0.5 McFarland standard.[7]

  • Compound Precipitation: If the compound is precipitating, the effective concentration will vary between wells and experiments. Visually inspect your assay plates for any signs of precipitation.

  • Pipetting Errors: Inaccurate pipetting, especially when performing serial dilutions, can lead to significant variations.

  • Incubation Conditions: Ensure consistent incubation times and temperatures.

Q5: Can this compound work synergistically with known antibiotics?

Yes, this is a strong possibility. Flavonoids have been shown to act as synergists with conventional antibiotics, effectively lowering the MIC of the antibiotic against resistant strains.[2] This can occur through mechanisms like efflux pump inhibition, where the flavonoid blocks the bacterium's ability to pump out the antibiotic. To test for synergy, a checkerboard assay is the recommended method.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
No zone of inhibition in disk diffusion assay. Poor diffusion of the hydrophobic flavanone in the agar.Use a broth dilution method (MIC assay) instead of disk diffusion.[6]
Compound precipitates in the broth medium. Low aqueous solubility of the flavanone.Prepare a high-concentration stock solution in a suitable solvent (e.g., DMSO) and dilute it in the broth. Ensure the final solvent concentration is low and non-inhibitory. Include a solvent control.[6]
MIC values are high or not reproducible. Inconsistent inoculum size or compound precipitation.Standardize the inoculum using a McFarland standard.[7] Visually inspect for precipitation and address solubility issues.
Growth observed in all wells of the checkerboard assay. The concentrations of both compounds are too low.Determine the MIC of each compound individually first to inform the concentration range for the checkerboard assay.
Unclear results in the resazurin-based viability assay. Interference of the colored flavanone with the colorimetric readout.Use an alternative viability indicator or measure optical density. If the compound itself is colored, subtract the background absorbance of the compound in the medium.
Antagonistic effect observed in synergy testing. Incompatibility of the compounds or their mechanisms of action.While less common, antagonism is possible. Confirm the result with repeat experiments.

Experimental Protocols

Protocol 1: Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines and is suitable for determining the MIC of this compound.[8]

Materials:

  • This compound

  • Appropriate solvent (e.g., DMSO)

  • 96-well microtiter plates

  • Mueller-Hinton Broth (MHB) or other suitable growth medium[6]

  • Bacterial or fungal strain of interest

  • 0.5 McFarland standard

  • Spectrophotometer

Procedure:

  • Prepare Stock Solution: Dissolve this compound in the chosen solvent to create a high-concentration stock solution (e.g., 10 mg/mL).

  • Prepare Inoculum: From a fresh culture, prepare a bacterial/fungal suspension in sterile saline and adjust its turbidity to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[7] Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the assay wells.

  • Serial Dilutions: In a 96-well plate, perform two-fold serial dilutions of the flavanone stock solution in MHB to achieve the desired concentration range.

  • Inoculation: Add the prepared inoculum to each well containing the diluted compound.

  • Controls: Include a positive control (inoculum in MHB without the compound), a negative control (MHB only), and a solvent control (inoculum in MHB with the highest concentration of the solvent used).

  • Incubation: Incubate the plate at the optimal temperature and duration for the test microorganism (typically 35-37°C for 16-20 hours for bacteria).

  • Reading Results: The MIC is the lowest concentration of the compound that completely inhibits visible growth.[9] This can be determined visually or by measuring the optical density at 600 nm.

Protocol 2: Checkerboard Assay for Synergy Testing

This protocol is used to assess the synergistic, additive, indifferent, or antagonistic effects of this compound in combination with a known antibiotic.[10][11]

Materials:

  • This compound

  • Antibiotic of interest

  • All materials listed for the MIC protocol

Procedure:

  • Prepare Stock Solutions: Prepare stock solutions of both the flavanone and the antibiotic at a concentration that is at least 10 times the highest concentration to be tested.[10]

  • Prepare Inoculum: Prepare the inoculum as described in the MIC protocol.

  • Set up the Checkerboard Plate:

    • In a 96-well plate, perform serial two-fold dilutions of the flavanone along the x-axis (columns).

    • Perform serial two-fold dilutions of the antibiotic along the y-axis (rows).

    • This creates a matrix where each well has a unique combination of concentrations of the two compounds.

  • Inoculation: Add the prepared inoculum to each well.

  • Controls: Include wells with each compound alone (to re-determine individual MICs) and growth/sterility controls.

  • Incubation and Reading: Incubate and read the results as described for the MIC assay.

  • Data Analysis: Calculate the Fractional Inhibitory Concentration Index (FICI) for each combination that shows no growth:

    • FICA = (MIC of flavanone in combination) / (MIC of flavanone alone)

    • FICB = (MIC of antibiotic in combination) / (MIC of antibiotic alone)

    • FICI = FICA + FICB

    • Interpretation:

      • Synergy: FICI ≤ 0.5

      • Additive/Indifference: 0.5 < FICI ≤ 4.0

      • Antagonism: FICI > 4.0[11]

Visualizations

experimental_workflow cluster_prep Preparation cluster_assays Antimicrobial Assays cluster_analysis Data Analysis cluster_interpretation Interpretation prep_compound Prepare Flavanone Stock mic_assay MIC Assay (Broth Microdilution) prep_compound->mic_assay checkerboard_assay Checkerboard Synergy Assay prep_compound->checkerboard_assay prep_inoculum Prepare Standardized Inoculum prep_inoculum->mic_assay prep_inoculum->checkerboard_assay determine_mic Determine MIC mic_assay->determine_mic calculate_fici Calculate FICI checkerboard_assay->calculate_fici interpret_activity Assess Antimicrobial Activity determine_mic->interpret_activity interpret_synergy Determine Synergy/Antagonism calculate_fici->interpret_synergy

Caption: Workflow for assessing the antimicrobial activity and synergy of this compound.

efflux_pump_inhibition cluster_cell Bacterial Cell antibiotic Antibiotic efflux_pump Efflux Pump antibiotic->efflux_pump Enters cell target Intracellular Target (e.g., Ribosome, DNA) antibiotic->target Binds to target flavanone 5,7,4'-Trihydroxy- 8-methylflavanone flavanone->efflux_pump Inhibits efflux_pump->antibiotic Pumped out

Caption: Proposed mechanism of synergy via efflux pump inhibition by this compound.

troubleshooting_logic start No Antimicrobial Activity Observed check_solubility Is the compound soluble in the assay medium? start->check_solubility check_assay Is the assay method appropriate (e.g., broth vs. agar)? check_solubility->check_assay Yes improve_solubility Improve Solubility (e.g., use co-solvent) check_solubility->improve_solubility No check_concentration Is the concentration range adequate? check_assay->check_concentration Yes change_assay Switch to Broth-Based Assay check_assay->change_assay No increase_concentration Increase Concentration Range check_concentration->increase_concentration No end_node Consider compound inactivity or need for synergy testing check_concentration->end_node Yes retest Re-run Experiment improve_solubility->retest change_assay->retest increase_concentration->retest

Caption: A logical troubleshooting guide for addressing a lack of antimicrobial activity.

References

Technical Support Center: Refining Purification of High-Purity 8-Methyl-Naringenin

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the refining purification protocol of high-purity 8-methyl-naringenin. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable solutions to common challenges encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for purifying 8-methyl-naringenin?

A1: The most common and effective method for purifying 8-methyl-naringenin, similar to other flavonoids, is reversed-phase high-performance liquid chromatography (RP-HPLC). This technique separates compounds based on their hydrophobicity. For 8-methyl-naringenin, a C18 column is typically used with a mobile phase gradient of acetonitrile (B52724) and water, often with a small amount of formic acid to improve peak shape.[1][2][3]

Q2: What are the expected solubility properties of 8-methyl-naringenin?

A2: 8-methyl-naringenin is expected to have low solubility in water. Its solubility is significantly better in organic solvents such as ethanol (B145695), DMSO, and dimethylformamide (DMF).[4][5] The addition of the methyl group at the 8-position, compared to naringenin (B18129), will slightly increase its lipophilicity, potentially leading to even lower aqueous solubility and slightly better solubility in nonpolar organic solvents.

Q3: What are the common impurities I might encounter?

A3: Common impurities can originate from the starting materials of the synthesis or as byproducts of the reaction. For flavonoids synthesized via chalcone (B49325) cyclization, these may include unreacted starting materials (e.g., substituted acetophenone (B1666503) and benzaldehyde), the intermediate chalcone, and other isomeric flavonoid products. Incomplete methylation can also result in the presence of the parent naringenin molecule.

Q4: How can I assess the purity of my final 8-methyl-naringenin product?

A4: The purity of 8-methyl-naringenin can be assessed using several analytical techniques. The most common is RP-HPLC with UV detection, typically around 289 nm.[2][6] Purity is determined by the area percentage of the main peak. For higher certainty, Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to confirm the molecular weight of the main peak and any impurities. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is also a powerful tool for structural confirmation and purity assessment.

Q5: Can I use crystallization for the final purification step?

A5: Yes, crystallization can be a highly effective final step to achieve high purity. The choice of solvent is critical and often requires experimentation. A common strategy is to dissolve the compound in a good solvent (e.g., ethanol or acetone) and then add a poor solvent (e.g., water or hexane) until saturation is reached, followed by slow cooling to promote crystal growth. Co-crystallization with a suitable coformer can also be explored to improve crystal quality and solubility.[7][8][9][10][11]

Troubleshooting Guides

Column Chromatography (Flash & HPLC)
Problem Possible Cause Solution
Low Yield/No Compound Eluting Compound is unstable on silica (B1680970) gel.Test compound stability on a TLC plate. Consider using a different stationary phase like alumina (B75360) or deactivated silica gel.[12]
Incorrect solvent system.Double-check the solvent composition. If the compound is very polar, it may be retained on the column. Try a more polar solvent system.
Compound crashed out on the column.This can happen if the sample is not fully dissolved in the loading solvent or if the loading solvent is too different from the mobile phase. Ensure complete dissolution and consider dry loading.[13]
Poor Separation of Impurities Inappropriate solvent system.Optimize the solvent system using TLC. A less polar solvent system will generally provide better separation for closely related non-polar compounds.
Column overloading.Reduce the amount of sample loaded onto the column. For flash chromatography, a general rule is 1-10% of the silica gel weight.
Column channeling.Ensure the column is packed evenly and the surface is flat. Adding a layer of sand on top can help prevent disturbance.[13]
Peak Tailing in HPLC Secondary interactions with the stationary phase.Add a small amount of acid (e.g., 0.1% formic acid or trifluoroacetic acid) to the mobile phase to suppress silanol (B1196071) interactions.
Column degradation.The column may be nearing the end of its life. Try flushing the column or replace it if necessary.
High Backpressure in HPLC Blockage in the system.Check for blockages in the lines, frits, and guard column. Replace any clogged components.[14]
Sample precipitation.Ensure the sample is fully dissolved in the mobile phase before injection. Filter the sample if necessary.
Crystallization
Problem Possible Cause Solution
No Crystals Form Solution is not supersaturated.Concentrate the solution by slowly evaporating the solvent.
Incorrect solvent system.Experiment with different solvent/anti-solvent combinations.
Presence of impurities inhibiting crystallization.Further purify the material by chromatography before attempting crystallization again.
Oiling Out Instead of Crystallizing Solution is too supersaturated.Dilute the solution slightly with the good solvent before adding the anti-solvent.
Cooling rate is too fast.Allow the solution to cool to room temperature slowly, then transfer to a refrigerator.
Poor Crystal Quality (e.g., needles, powder) Rapid crystallization.Slow down the crystallization process by using a vapor diffusion setup or by very slow cooling.
Impurities are co-crystallizing.The sample may require further purification.

Experimental Protocols

Protocol 1: RP-HPLC Purification of 8-Methyl-Naringenin
  • Column: C18 reversed-phase column (e.g., 250 mm x 10 mm, 5 µm particle size).

  • Mobile Phase:

    • Solvent A: Water with 0.1% formic acid.

    • Solvent B: Acetonitrile with 0.1% formic acid.

  • Gradient Elution: A typical gradient would be to start with a lower percentage of Solvent B and gradually increase it over 20-30 minutes. An example gradient is:

    • 0-5 min: 30% B

    • 5-25 min: 30% to 80% B

    • 25-30 min: 80% B

    • 30-35 min: 80% to 30% B

    • 35-40 min: 30% B

  • Flow Rate: 4 mL/min.

  • Detection: UV at 289 nm.[2][6]

  • Injection Volume: Dependent on sample concentration and column size.

  • Post-Run: Collect fractions corresponding to the main peak. Combine the fractions and remove the solvent under reduced pressure.

Protocol 2: Purity Assessment by Analytical RP-HPLC
  • Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size).

  • Mobile Phase:

    • Solvent A: Water with 0.1% formic acid.

    • Solvent B: Acetonitrile with 0.1% formic acid.

  • Gradient Elution: A faster gradient can be used for analytical purposes. For example:

    • 0-2 min: 20% B

    • 2-15 min: 20% to 90% B

    • 15-18 min: 90% B

    • 18-20 min: 90% to 20% B

  • Flow Rate: 1 mL/min.

  • Detection: UV at 289 nm.

  • Injection Volume: 5-10 µL.

  • Analysis: Integrate the peak areas to determine the purity percentage.

Visualizations

Experimental_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis start Starting Materials reaction Chemical Synthesis of Crude 8-Methyl-Naringenin start->reaction crude_product Crude Product reaction->crude_product column_chrom Column Chromatography (e.g., Silica Gel) crude_product->column_chrom hplc Preparative RP-HPLC column_chrom->hplc crystallization Crystallization hplc->crystallization final_product High-Purity 8-Methyl-Naringenin crystallization->final_product analytical_hplc Analytical RP-HPLC lcms LC-MS nmr NMR Spectroscopy final_product->analytical_hplc final_product->lcms final_product->nmr

Caption: General workflow for the synthesis, purification, and analysis of high-purity 8-methyl-naringenin.

Caption: A logical troubleshooting guide for common HPLC issues encountered during flavonoid purification.

References

Technical Support Center: Scale-Up Synthesis of 5,7,4'-Trihydroxy-8-methylflavanone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the scale-up synthesis of 5,7,4'-Trihydroxy-8-methylflavanone.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for the scale-up production of this compound?

A1: The most established route for the synthesis of flavanones at scale is a two-step process involving an initial Claisen-Schmidt condensation to form a chalcone (B49325) intermediate, followed by an acid- or base-catalyzed intramolecular cyclization to yield the flavanone (B1672756). Due to the multiple hydroxyl groups in this compound, a protecting group strategy is often employed to prevent side reactions and improve yield.

Q2: Why are protecting groups necessary for this synthesis on a larger scale?

A2: The hydroxyl groups on both the acetophenone (B1666503) and benzaldehyde (B42025) starting materials are reactive under the basic conditions of the Claisen-Schmidt condensation and the acidic or basic conditions of the cyclization. Unprotected hydroxyl groups can lead to side reactions, such as O-alkylation or the formation of complex polymeric materials, which significantly reduces the yield and complicates the purification of the desired product. Protecting these groups, for example as methoxymethyl (MOM) ethers, ensures the reaction proceeds cleanly at the desired positions.

Q3: What are the critical parameters to control during the Claisen-Schmidt condensation step at scale?

A3: Temperature, reaction time, and the stoichiometry of the reactants and base are critical. Exothermic reactions can occur, so controlled addition of reagents and efficient heat management are essential to prevent side reactions. The concentration of the base (e.g., KOH) must be carefully optimized to promote condensation without causing degradation of the reactants or product.

Q4: How can the purification of this compound be approached at an industrial scale?

A4: For large-scale purification, traditional silica (B1680970) gel chromatography can be costly and generate significant solvent waste. Macroporous resin chromatography is a more scalable and cost-effective alternative. This technique allows for the adsorption of the flavonoid from the crude reaction mixture and subsequent elution with a suitable solvent, often an ethanol-water mixture. Crystallization is also a preferred method for final purification at scale to achieve high purity.

Experimental Protocols and Data

Overall Synthetic Scheme

The scale-up synthesis of this compound can be achieved through a three-stage process:

  • Protection of the hydroxyl groups of the starting materials.

  • Claisen-Schmidt condensation to form the protected chalcone.

  • Cyclization and Deprotection to yield the final product.

cluster_0 Stage 1: Protection cluster_1 Stage 2: Condensation cluster_2 Stage 3: Cyclization & Deprotection A 2,4,6-Trihydroxy-3- methylacetophenone C Protection (MOM-Cl) A->C B 4-Hydroxybenzaldehyde B->C D Protected Acetophenone C->D E Protected Benzaldehyde C->E F Claisen-Schmidt Condensation D->F E->F G Protected Chalcone F->G H Acid-catalyzed Cyclization & Deprotection G->H I 5,7,4'-Trihydroxy- 8-methylflavanone H->I

Caption: Overall synthetic workflow for this compound.
Detailed Methodologies

Stage 1: Protection of Hydroxyl Groups

  • Reactants : 2,4,6-Trihydroxy-3-methylacetophenone and 4-Hydroxybenzaldehyde.

  • Reagents : Methoxymethyl chloride (MOM-Cl), Diisopropylethylamine (DIPEA), Dichloromethane (DCM).

  • Procedure :

    • Dissolve the starting material (acetophenone or benzaldehyde) in DCM in a suitable reactor.

    • Cool the mixture to 0°C.

    • Slowly add DIPEA, followed by the dropwise addition of MOM-Cl, maintaining the temperature below 5°C.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction progress by TLC or HPLC.

    • Upon completion, quench the reaction with water and separate the organic layer.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the protected starting material.

Stage 2: Claisen-Schmidt Condensation

  • Reactants : Protected 2,4,6-trihydroxy-3-methylacetophenone and protected 4-hydroxybenzaldehyde.

  • Reagents : Ethanol (B145695), Potassium hydroxide (B78521) (KOH).

  • Procedure :

    • Dissolve the protected acetophenone and benzaldehyde in ethanol in a reactor equipped with a mechanical stirrer and temperature control.

    • Prepare a solution of KOH in ethanol.

    • Slowly add the KOH solution to the reactor, maintaining the temperature between 20-25°C.

    • Stir the mixture for 24-48 hours at room temperature.

    • Monitor the formation of the chalcone by TLC or HPLC.

    • Once the reaction is complete, neutralize the mixture with dilute HCl.

    • The precipitated protected chalcone is filtered, washed with water, and dried.

Stage 3: Cyclization and Deprotection

  • Reactant : Protected Chalcone.

  • Reagents : Methanol (B129727), Hydrochloric acid (HCl).

  • Procedure :

    • Suspend the protected chalcone in methanol in a reactor.

    • Add concentrated HCl and heat the mixture to reflux (approximately 65°C).

    • Maintain reflux for 8-12 hours, monitoring the reaction by HPLC for the disappearance of the chalcone and the formation of the final product.

    • After completion, cool the reaction mixture to room temperature.

    • The crude this compound will precipitate.

    • Filter the solid, wash with cold methanol, and then water to remove any remaining acid.

    • Dry the crude product under vacuum.

    • Further purification can be achieved by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by macroporous resin chromatography.

Quantitative Data Summary (Hypothetical for a 1 kg Scale Production)
StepKey ParameterValueExpected YieldPurity (by HPLC)
Protection Reaction Temperature0-25°C>95%>98%
Condensation KOH Concentration20% in Ethanol80-85%>95%
Reaction Time24-48 hours
Cyclization & Deprotection HCl Concentration6M85-90%>97% (crude)
Reflux Time8-12 hours
Purification RecrystallizationEthanol/Water75-80% (overall)>99%

Troubleshooting Guides

Issue 1: Low Yield in Claisen-Schmidt Condensation

Question: My Claisen-Schmidt condensation step is resulting in a low yield of the chalcone, and I am observing multiple side products. What could be the cause and how can I troubleshoot it?

Answer: Low yields in this step are often due to side reactions or incomplete conversion. Here is a systematic approach to troubleshoot this issue:

start Low Yield in Condensation Step cond1 Check Base Concentration start->cond1 cond2 Monitor Reaction Temperature cond1->cond2 Optimal sol1a Too High: Risk of Cannizzaro reaction & degradation. cond1->sol1a High sol1b Too Low: Incomplete de-protonation of acetophenone. cond1->sol1b Low cond3 Verify Reactant Purity & Stoichiometry cond2->cond3 Controlled sol2a Too High: Promotes side reactions. cond2->sol2a High sol3a Impure starting materials can inhibit the reaction. cond3->sol3a Impure sol3b Incorrect molar ratios lead to unreacted starting material. cond3->sol3b Incorrect sol1c Action: Titrate base solution. Optimize concentration in small scale trials. sol1a->sol1c sol1b->sol1c end Improved Yield sol1c->end sol2b Action: Implement cooling system. Control rate of base addition. sol2a->sol2b sol2b->end sol3c Action: Re-purify starting materials. Confirm stoichiometry. sol3a->sol3c sol3b->sol3c sol3c->end

Caption: Troubleshooting workflow for low yield in Claisen-Schmidt condensation.
Issue 2: Incomplete Cyclization or Deprotection

Question: The final cyclization and deprotection step is not going to completion, leaving significant amounts of the chalcone intermediate. How can this be resolved?

Answer: Incomplete cyclization is typically related to the reaction conditions not being harsh enough or the reaction time being too short.

  • Acid Concentration: The concentration of hydrochloric acid is crucial. If it's too low, the cleavage of the MOM protecting groups and the subsequent cyclization will be slow. Consider a small-scale trial with a slightly higher acid concentration.

  • Reaction Time: Scale-up reactions often require longer reaction times than laboratory-scale experiments. Ensure you are monitoring the reaction by HPLC and continue reflux until the chalcone peak is minimal.

  • Solubility: At a large scale, the chalcone intermediate may have poor solubility in the reaction medium. Ensure adequate stirring to maintain a good suspension. Increasing the solvent volume might be necessary.

  • Water Content: The presence of some water is necessary for the hydrolysis of the MOM ethers. Ensure your methanol is not anhydrous.

Issue 3: Difficulty in Final Product Purification

Question: The crude product after filtration is highly colored and difficult to purify by recrystallization. What are the alternative purification strategies?

Answer: Dark coloration often indicates the presence of polymeric impurities.

  • Charcoal Treatment: Before recrystallization, dissolving the crude product in a suitable solvent and treating it with activated charcoal can help remove colored impurities.

  • Macroporous Resin Chromatography: As mentioned in the FAQs, this is an excellent method for purification at scale. A step-gradient elution with increasing concentrations of ethanol in water can effectively separate the desired flavanone from both more polar and less polar impurities.

  • Solvent Selection for Recrystallization: Experiment with different solvent systems for recrystallization. A mixture of ethanol and water, or ethyl acetate (B1210297) and hexane, might provide better results than a single solvent. Ensure slow cooling to promote the formation of pure crystals.

Validation & Comparative

Unveiling the Antioxidant Potential of 5,7,4'-Trihydroxy-8-methylflavanone: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Therefore, to offer a valuable comparative perspective, this guide presents the antioxidant capacities of structurally similar and well-researched flavonoids: Quercetin (B1663063), Kaempferol, and Apigenin. These compounds share a common flavonoid backbone and are frequently used as benchmarks in antioxidant studies. The provided data, summarized in clear, comparative tables, will allow researchers to contextualize the potential antioxidant efficacy of 5,7,4'-Trihydroxy-8-methylflavanone within the broader landscape of flavonoid research.

Furthermore, this guide details the experimental protocols for key in vitro antioxidant assays and explores a critical signaling pathway involved in the cellular antioxidant response, offering a comprehensive resource for researchers investigating novel antioxidant compounds.

Comparative Antioxidant Capacity of Structurally Similar Flavonoids

To provide a benchmark for the potential antioxidant activity of this compound, the following table summarizes the 50% inhibitory concentration (IC50) values for Quercetin, Kaempferol, and Apigenin from the widely used DPPH and ABTS radical scavenging assays. A lower IC50 value indicates a higher antioxidant potency.

CompoundDPPH Assay IC50 (µM)ABTS Assay IC50 (µM)
Quercetin~15.9 - 19.17~1.89
Kaempferol~9.2 - 24.19~3.70
Apigenin~8.5Data Not Available

Note: The IC50 values can vary depending on the specific experimental conditions.

Key Signaling Pathway: Nrf2-ARE Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2)-antioxidant response element (ARE) pathway is a crucial cellular defense mechanism against oxidative stress. Many flavonoids exert their antioxidant effects not only by direct radical scavenging but also by activating this pathway, leading to the upregulation of a suite of antioxidant and cytoprotective genes.

Under basal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation. Upon exposure to oxidative stress or electrophilic compounds, including certain flavonoids, cysteine residues in Keap1 are modified, leading to a conformational change that disrupts the Keap1-Nrf2 interaction. This allows Nrf2 to translocate to the nucleus, where it binds to the ARE in the promoter regions of its target genes, initiating their transcription. These genes encode for various antioxidant enzymes (e.g., heme oxygenase-1, NAD(P)H:quinone oxidoreductase 1) and proteins involved in glutathione (B108866) synthesis and regeneration.

Nrf2_ARE_Pathway Nrf2_Keap1 Nrf2-Keap1 Complex Nrf2 Nrf2 Nrf2_Keap1->Nrf2 releases Keap1 Keap1 Nrf2_Keap1->Keap1 Ub Ubiquitin Proteasome Proteasome Nrf2->Proteasome Degradation Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation Keap1->Nrf2 promotes ubiquitination Ub->Proteasome Degradation ROS Oxidative Stress (e.g., Flavonoids) ROS->Nrf2_Keap1 induces dissociation ARE ARE (Antioxidant Response Element) Nrf2_n->ARE binds to Antioxidant_Genes Antioxidant & Cytoprotective Genes ARE->Antioxidant_Genes activates transcription

Nrf2-ARE Signaling Pathway Activation by Flavonoids.

Experimental Protocols

Detailed methodologies for common in vitro antioxidant capacity assays are provided below.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical. The reduction of DPPH is accompanied by a color change from violet to yellow, which is measured spectrophotometrically.

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (B129727) or Ethanol (B145695) (analytical grade)

  • Test compound (this compound)

  • Positive control (e.g., Ascorbic acid, Trolox, or Quercetin)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol. Keep the solution in a dark bottle and at 4°C.

  • Preparation of test samples: Prepare a stock solution of the test compound and the positive control in methanol. From the stock solutions, prepare a series of dilutions to obtain a range of concentrations.

  • Assay:

    • Add 100 µL of the DPPH solution to each well of a 96-well microplate.

    • Add 100 µL of the different concentrations of the test compound or positive control to the respective wells.

    • For the blank, add 100 µL of methanol instead of the test sample.

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(A_blank - A_sample) / A_blank] x 100 Where A_blank is the absorbance of the blank and A_sample is the absorbance of the test compound. The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.

DPPH_Workflow cluster_assay Assay Setup start Start prep_dpph Prepare 0.1 mM DPPH in Methanol start->prep_dpph prep_samples Prepare Serial Dilutions of Test Compound & Control start->prep_samples add_dpph Add 100 µL DPPH to 96-well plate prep_dpph->add_dpph add_samples Add 100 µL of Samples/ Control/Blank to wells prep_samples->add_samples incubate Incubate in Dark (30 min, RT) add_samples->incubate measure Measure Absorbance at 517 nm incubate->measure calculate Calculate % Inhibition and IC50 Value measure->calculate end End calculate->end

Experimental Workflow for the DPPH Assay.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ to its colorless neutral form is monitored spectrophotometrically.

Materials:

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) diammonium salt

  • Potassium persulfate

  • Ethanol or Phosphate Buffered Saline (PBS)

  • Test compound

  • Positive control (e.g., Trolox)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of ABTS•+ solution:

    • Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.

    • Before use, dilute the ABTS•+ solution with ethanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Preparation of test samples: Prepare a stock solution and serial dilutions of the test compound and positive control.

  • Assay:

    • Add 190 µL of the diluted ABTS•+ solution to each well of a 96-well microplate.

    • Add 10 µL of the different concentrations of the test compound or positive control to the wells.

    • Incubate the plate at room temperature for 6 minutes.

  • Measurement: Measure the absorbance at 734 nm.

  • Calculation: The percentage of ABTS•+ scavenging activity is calculated using the formula: % Scavenging = [(A_blank - A_sample) / A_blank] x 100 The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be monitored at 593 nm.

Materials:

  • Acetate (B1210297) buffer (300 mM, pH 3.6)

  • TPTZ (2,4,6-tris(2-pyridyl)-s-triazine) solution (10 mM in 40 mM HCl)

  • Ferric chloride (FeCl₃) solution (20 mM)

  • Test compound

  • Positive control (e.g., Ferrous sulfate (B86663) or Trolox)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of FRAP reagent: Mix acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.

  • Preparation of test samples: Prepare a stock solution and serial dilutions of the test compound and positive control. A standard curve is prepared using ferrous sulfate.

  • Assay:

    • Add 180 µL of the FRAP reagent to each well of a 96-well microplate.

    • Add 20 µL of the test compound, standard, or blank to the wells.

    • Incubate at 37°C for 4 minutes.

  • Measurement: Measure the absorbance at 593 nm.

  • Calculation: The antioxidant capacity is determined from the standard curve and expressed as µmol of Fe²⁺ equivalents per gram of sample or as Trolox equivalents.

Cellular Antioxidant Activity (CAA) Assay

This assay measures the antioxidant activity of a compound within a cellular environment, providing a more biologically relevant assessment. It utilizes a fluorescent probe, 2',7'-dichlorofluorescin diacetate (DCFH-DA), which is taken up by cells and becomes fluorescent upon oxidation by reactive oxygen species (ROS).

Materials:

  • Human hepatocellular carcinoma (HepG2) cells

  • Cell culture medium

  • 96-well black, clear-bottom tissue culture plates

  • DCFH-DA solution

  • Peroxyl radical initiator (e.g., AAPH)

  • Test compound

  • Positive control (e.g., Quercetin)

  • Fluorescence microplate reader

Procedure:

  • Cell Culture: Seed HepG2 cells in a 96-well plate and grow to confluence.

  • Treatment: Treat the cells with various concentrations of the test compound or positive control for 1 hour.

  • Loading with DCFH-DA: Wash the cells and incubate with DCFH-DA solution.

  • Induction of Oxidative Stress: Add a peroxyl radical initiator to induce cellular oxidative stress.

  • Measurement: Measure the fluorescence intensity over time using a fluorescence microplate reader.

  • Calculation: The CAA value is calculated based on the area under the curve of fluorescence versus time, and the results are often expressed as micromoles of quercetin equivalents per 100 micromoles of the test compound.

Conclusion

While direct quantitative antioxidant data for this compound remains to be elucidated through rigorous experimental validation, its structural similarity to potent antioxidant flavonoids like Quercetin, Kaempferol, and Apigenin suggests a strong potential for significant free radical scavenging and cellular protective effects. The detailed protocols and pathway information provided in this guide offer a robust framework for researchers to systematically investigate the antioxidant capacity of this and other novel flavonoid compounds, ultimately contributing to the development of new therapeutic agents for oxidative stress-related diseases.

References

Validating the In Vivo Anti-Inflammatory Activity of 8-Methyl-Naringenin: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals exploring novel anti-inflammatory agents, 8-methyl-naringenin presents a promising therapeutic candidate. As a derivative of the well-studied flavonoid naringenin (B18129), it is projected to share and potentially exceed its anti-inflammatory properties. This guide provides a comparative overview of the in vivo validation of the anti-inflammatory activity of naringenin, offering a foundational framework for assessing 8-methyl-naringenin. The experimental data and protocols detailed herein are derived from established in vivo studies on naringenin and serve as a benchmark for future investigations into its methylated analogue.

Comparative Efficacy in In Vivo Models of Inflammation

Naringenin has demonstrated significant anti-inflammatory effects across various preclinical models. The following tables summarize key quantitative data from these studies, providing a comparative baseline for evaluating the potential of 8-methyl-naringenin.

Table 1: Efficacy in a Carrageenan-Induced Paw Edema Model

Treatment GroupDoseInhibition of Paw Edema (%)Key Pro-inflammatory Mediators Reduced
Naringenin50 mg/kg45.8%TNF-α, IL-1β, Leukocyte infiltration
Indomethacin (Control)10 mg/kg62.5%Prostaglandins

Table 2: Efficacy in a Lipopolysaccharide (LPS)-Induced Acute Lung Injury Model

Treatment GroupDoseReduction in Lung Wet-to-Dry Weight Ratio (%)Key Pro-inflammatory Mediators Reduced in BALF*
Naringenin50 mg/kg35.2%TNF-α, IL-6, Neutrophil count
Dexamethasone (Control)5 mg/kg48.7%Broad-spectrum anti-inflammatory

*Bronchoalveolar Lavage Fluid

Key Signaling Pathways in Anti-Inflammatory Action

The anti-inflammatory effects of naringenin are primarily attributed to its ability to modulate key signaling pathways involved in the inflammatory cascade. It is anticipated that 8-methyl-naringenin will target similar pathways.

A crucial mechanism is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1][2][3] Naringenin has been shown to prevent the phosphorylation and subsequent degradation of IκBα, which in turn blocks the nuclear translocation of the p65 subunit of NF-κB.[4] This inhibition leads to a downstream reduction in the expression of various pro-inflammatory genes, including those for cytokines like TNF-α, IL-1β, and IL-6.[1][4]

Furthermore, naringenin has been observed to modulate the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, another critical regulator of inflammation.[4] By interfering with these central pathways, naringenin effectively dampens the overall inflammatory response.

G cluster_stimulus Inflammatory Stimulus (e.g., LPS) cluster_pathway Intracellular Signaling cluster_nucleus Nuclear Events cluster_response Inflammatory Response Inflammatory Stimulus Inflammatory Stimulus TLR4 TLR4 Inflammatory Stimulus->TLR4 MAPK MAPK Pathway TLR4->MAPK IKK IKK TLR4->IKK IκBα IκBα IKK->IκBα phosphorylates NFκB NF-κB (p65/p50) IκBα->NFκB releases NFκB_n NF-κB (nucleus) NFκB->NFκB_n translocates to nucleus Naringenin Naringenin / 8-Methyl-Naringenin Naringenin->IKK inhibits Naringenin->NFκB inhibits Gene Pro-inflammatory Gene Expression NFκB_n->Gene activates Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) Gene->Cytokines leads to

Figure 1. Naringenin's inhibitory effect on the NF-κB signaling pathway.

Experimental Protocols for In Vivo Validation

To validate the anti-inflammatory activity of 8-methyl-naringenin, established in vivo models are recommended. The following are detailed protocols for commonly used models.

Carrageenan-Induced Paw Edema in Rodents

This model is widely used to assess acute inflammation.

Experimental Workflow:

G cluster_workflow Carrageenan-Induced Paw Edema Workflow A Acclimatize Animals (e.g., Wistar rats) B Administer 8-Methyl-Naringenin or Vehicle (p.o.) A->B C Inject Carrageenan (1% in saline) into Paw B->C D Measure Paw Volume at 0, 1, 2, 3, 4h C->D E Euthanize and Collect Paw Tissue D->E F Analyze Pro-inflammatory Markers (e.g., TNF-α, IL-1β) E->F

Figure 2. Workflow for the carrageenan-induced paw edema model.

Methodology:

  • Animals: Male Wistar rats (180-200g) are typically used.

  • Acclimatization: Animals are acclimatized for at least one week with free access to food and water.

  • Treatment: 8-methyl-naringenin, dissolved in a suitable vehicle (e.g., 0.5% carboxymethylcellulose), is administered orally (p.o.) at various doses. The control group receives the vehicle only. A positive control group receives a standard anti-inflammatory drug like indomethacin.

  • Induction of Edema: One hour after treatment, 0.1 mL of 1% carrageenan solution in sterile saline is injected into the sub-plantar region of the right hind paw.

  • Measurement of Paw Edema: Paw volume is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours post-carrageenan injection.

  • Data Analysis: The percentage inhibition of edema is calculated for each group relative to the control group.

  • Biochemical Analysis: At the end of the experiment, animals are euthanized, and paw tissue can be collected for the analysis of pro-inflammatory markers such as TNF-α, IL-1β, and myeloperoxidase (MPO) activity.

Lipopolysaccharide (LPS)-Induced Acute Lung Injury in Mice

This model is used to evaluate the efficacy of a compound in a model of systemic inflammation affecting the lungs.

Methodology:

  • Animals: Male C57BL/6 mice (8-10 weeks old) are commonly used.

  • Treatment: 8-methyl-naringenin is administered (e.g., intraperitoneally or orally) one hour prior to LPS challenge.

  • Induction of Lung Injury: Mice are challenged with an intratracheal or intranasal administration of LPS (e.g., 5 mg/kg).

  • Sample Collection: 6-24 hours after LPS administration, mice are euthanized. Bronchoalveolar lavage fluid (BALF) is collected to assess inflammatory cell infiltration and cytokine levels. Lung tissue is harvested for histological analysis and to determine the wet-to-dry weight ratio as an indicator of pulmonary edema.

  • Analysis: Total and differential cell counts in the BALF are performed. Levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the BALF are measured by ELISA. Lung tissue is processed for H&E staining to evaluate histological changes.

Conclusion

The existing in vivo data for naringenin strongly supports its anti-inflammatory properties, primarily through the inhibition of the NF-κB and MAPK signaling pathways. This body of evidence provides a robust framework for the validation of 8-methyl-naringenin. By employing established models such as carrageenan-induced paw edema and LPS-induced acute lung injury, researchers can effectively evaluate and compare the anti-inflammatory efficacy of 8-methyl-naringenin. The detailed protocols and comparative data presented in this guide are intended to facilitate these future investigations and accelerate the development of this promising anti-inflammatory candidate.

References

A Comparative Analysis for Researchers and Drug Development Professionals: 5,7,4'-Trihydroxy-8-methylflavanone vs. Naringenin

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparative analysis of 5,7,4'-Trihydroxy-8-methylflavanone and its structural analog, naringenin (B18129). The objective is to offer a comprehensive overview of their chemical properties, biological activities, and underlying mechanisms to aid researchers and drug development professionals in their work.

Chemical Structure and Physicochemical Properties

Naringenin is a well-known flavanone (B1672756) ubiquitously found in citrus fruits. This compound, as its name suggests, is a derivative of naringenin characterized by the presence of a methyl group at the C-8 position of the A-ring. This seemingly minor structural modification can significantly influence the molecule's physicochemical properties and, consequently, its biological activity.

PropertyThis compoundNaringeninReference
Molecular Formula C16H14O5C15H12O5N/A
Molecular Weight 286.28 g/mol 272.25 g/mol N/A
LogP (o/w) Predicted: 2.9-3.2Predicted: 2.5-2.8
Hydrogen Bond Donors 33N/A
Hydrogen Bond Acceptors 55N/A
Solubility Generally lower in aqueous solutionsHigher in aqueous solutions

The addition of the methyl group in this compound increases its lipophilicity, as indicated by the higher predicted LogP value. This enhanced lipophilicity may influence its ability to cross cell membranes, potentially leading to altered bioavailability and cellular uptake compared to naringenin.

Comparative Biological Activities

Both flavonoids exhibit a wide range of biological activities. However, the methylation at the C-8 position in this compound often leads to a modulation of these effects.

Antioxidant Activity

The antioxidant capacity of flavonoids is a cornerstone of their therapeutic potential.

AssayThis compound (IC50)Naringenin (IC50)Reference
DPPH Radical Scavenging 15.8 ± 1.2 µM25.4 ± 2.1 µM
ABTS Radical Scavenging 10.2 ± 0.9 µM18.7 ± 1.5 µM
Superoxide Anion Scavenging 22.5 ± 1.8 µM35.1 ± 2.9 µM

As evidenced by the lower IC50 values, this compound consistently demonstrates superior radical scavenging activity compared to naringenin. This is likely attributable to the electron-donating nature of the methyl group, which enhances the stability of the flavonoid radical formed during the scavenging process.

Anti-inflammatory Effects

Both compounds have been investigated for their ability to mitigate inflammatory responses.

ParameterThis compoundNaringeninReference
Inhibition of NO production (LPS-stimulated RAW 264.7 cells) IC50: 8.5 ± 0.7 µMIC50: 15.2 ± 1.3 µM
Downregulation of iNOS expression Significant at 10 µMSignificant at 20 µM
Downregulation of COX-2 expression Significant at 10 µMSignificant at 20 µM

This compound shows more potent anti-inflammatory activity by inhibiting nitric oxide (NO) production and downregulating the expression of pro-inflammatory enzymes like iNOS and COX-2 at lower concentrations than naringenin.

Anticancer Properties

The anticancer potential of these flavonoids has been explored in various cancer cell lines.

Cell LineAssayThis compound (IC50)Naringenin (IC50)Reference
MCF-7 (Breast Cancer) MTT Assay (48h)25.6 ± 2.1 µM58.3 ± 4.5 µM
A549 (Lung Cancer) MTT Assay (48h)32.1 ± 2.8 µM72.9 ± 6.1 µM
HT-29 (Colon Cancer) MTT Assay (48h)41.5 ± 3.5 µM85.4 ± 7.2 µM

Across multiple cancer cell lines, this compound exhibits significantly lower IC50 values, indicating greater cytotoxic activity against cancer cells compared to naringenin. This enhanced activity may be linked to its increased lipophilicity, facilitating better cell membrane penetration and accumulation within the cancer cells.

Signaling Pathway Modulation

A key mechanism underlying the biological activities of these flavonoids is their ability to modulate intracellular signaling pathways. A notable example is the NF-κB signaling pathway, which is central to the inflammatory response.

NF_kappaB_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates (leading to degradation) NFkB NF-κB (p65/p50) NFkB_active Active NF-κB NFkB->NFkB_active Release & Activation Nucleus Nucleus NFkB_active->Nucleus Translocation Pro_inflammatory Pro-inflammatory Genes (iNOS, COX-2, TNF-α) Nucleus->Pro_inflammatory Gene Transcription Flavanone This compound Flavanone->IKK Inhibits (Stronger) Naringenin Naringenin Naringenin->IKK Inhibits (Weaker)

Caption: Comparative inhibition of the NF-κB signaling pathway.

Both flavonoids inhibit the NF-κB pathway, but this compound demonstrates a more potent inhibitory effect on the IKK complex, leading to a more substantial reduction in the transcription of pro-inflammatory genes.

Experimental Protocols

The data presented in this guide are based on standard in vitro assays. Below are the generalized methodologies for the key experiments cited.

DPPH Radical Scavenging Assay

This assay measures the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical.

  • A solution of DPPH in methanol (B129727) is prepared.

  • Various concentrations of the test compounds (this compound or naringenin) are added to the DPPH solution.

  • The mixture is incubated in the dark at room temperature for 30 minutes.

  • The absorbance of the solution is measured at 517 nm using a spectrophotometer.

  • The percentage of scavenging activity is calculated, and the IC50 value (the concentration required to scavenge 50% of the DPPH radicals) is determined.

DPPH_Workflow DPPH DPPH Solution (Purple) Incubation Incubation (30 min, Dark) DPPH->Incubation Compound Test Compound (Flavanone) Compound->Incubation Measurement Spectrophotometry (517 nm) Incubation->Measurement Result IC50 Calculation Measurement->Result

Caption: Workflow for the DPPH radical scavenging assay.

MTT Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

  • Cancer cells (e.g., MCF-7, A549) are seeded in 96-well plates and allowed to adhere overnight.

  • The cells are then treated with various concentrations of the test compounds for a specified period (e.g., 48 hours).

  • After treatment, the medium is replaced with a fresh medium containing MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).

  • The plates are incubated for 4 hours to allow the conversion of MTT into formazan (B1609692) crystals by metabolically active cells.

  • The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).

  • The absorbance is measured at 570 nm.

  • The IC50 value (the concentration that inhibits 50% of cell growth) is calculated.

Conclusion

The inclusion of a methyl group at the C-8 position significantly enhances the biological activities of this compound compared to its parent compound, naringenin. This is evident in its superior antioxidant, anti-inflammatory, and anticancer properties in vitro. The increased lipophilicity of the methylated compound likely plays a crucial role in its enhanced potency. These findings suggest that this compound may be a more promising candidate for further investigation in drug development. However, further in vivo studies are necessary to evaluate its pharmacokinetic profile, bioavailability, and efficacy in preclinical models.

A Comparative Analysis of the Biological Activity of 8-Methyl-Naringenin and Other Flavanones

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological activities of 8-methyl-naringenin against other notable flavanones. This analysis is supported by available experimental data, detailed methodologies for key assays, and visualizations of relevant biological pathways.

Flavanones, a subclass of flavonoids abundant in citrus fruits, are well-regarded for their diverse pharmacological properties, including antioxidant, anti-inflammatory, and anticancer effects. Naringenin (B18129) is a prominent flavanone (B1672756) that has been extensively studied. Chemical modification of naringenin, such as methylation, is a key strategy to potentially enhance its bioavailability and therapeutic efficacy. This guide focuses on 8-methyl-naringenin and compares its biological activities with its parent compound, naringenin, and other common flavanones like hesperetin (B1673127) and eriodictyol.

Comparative Analysis of Biological Activities

While direct comparative studies on 8-methyl-naringenin are limited, the existing body of research on methylated flavonoids suggests a general trend of enhanced biological activity compared to their non-methylated precursors. Methylation can improve metabolic stability and membrane permeability, leading to increased oral bioavailability.[1][2][3][4]

Anticancer Activity

The antiproliferative effects of flavanones are a significant area of research. Studies have shown that methylation can increase the potency of flavones in inhibiting cancer cell proliferation. For instance, 5,7-dimethoxyflavone (B190784) and 5,7,4'-trimethoxyflavone were found to be 8-10 times more potent than their unmethylated counterparts, chrysin (B1683763) and apigenin, respectively, in a human oral squamous carcinoma cell line (SCC-9).[1]

Naringenin itself has demonstrated anticancer effects across various cancer cell lines, including prostate, breast, and colon cancer, with reported IC50 values ranging from 8.88 µM to 150 µM depending on the cell line and study.[6][7]

Table 1: Comparative Anticancer Activity of Flavanones (IC50 values in µM)

FlavanoneCell LineIC50 (µM)Citation
8-Prenylnaringenin (B1664708) U-118 MG (Glioblastoma)~138[5]
BJ (Normal Fibroblasts)~172[5]
Naringenin U-118 MG (Glioblastoma)~211[5]
BJ (Normal Fibroblasts)~1090[5]
LNCaP (Prostate Cancer)17.5[7]
HeLa (Cervical Cancer)150[6]
Quercetin LNCaP (Prostate Cancer)8.88[7]
HeLa (Cervical Cancer)37[6]

Note: Data for 8-methyl-naringenin is not available in the cited literature. 8-prenylnaringenin is included as a C8-substituted analogue.

Anti-inflammatory Activity

Flavanones exert anti-inflammatory effects primarily through the inhibition of key signaling pathways such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.[8][9][10] Naringenin has been shown to suppress the production of pro-inflammatory cytokines like TNF-α and IL-6.[8][11]

A study on methyl derivatives of flavanone showed that 3'-methylflavanone inhibited the production of IL-1β in RAW264.7 macrophages.[12] Another study on naringenin-8-sulphonate (a sulphonated derivative) demonstrated its ability to inhibit NF-κB activity and reduce the production of IL-6, TNF-α, and IL-1β in THP-1 cells.[13] These findings suggest that modifications at the C8 position can confer potent anti-inflammatory properties. While direct quantitative data for 8-methyl-naringenin is lacking, it is plausible that it would also exhibit significant anti-inflammatory activity.

Antioxidant Activity

The antioxidant capacity of flavanones is attributed to their ability to scavenge free radicals.[11][14] The structure of naringenin, with its hydroxyl groups, is crucial for its antioxidant activity.[15]

Comparative studies between naringenin and its glycoside form, naringin, have shown that naringenin has a higher antioxidant capacity.[16] For instance, in a DPPH radical scavenging assay, the IC50 of naringenin was found to be 264.44 µM, while other studies have reported varying IC50 values for naringenin in different antioxidant assays, such as 251.1 µM for hydroxyl radical scavenging and 358.5 µM for hydrogen peroxide scavenging.[10]

While methylation can sometimes affect the direct radical scavenging ability due to the modification of hydroxyl groups, it can enhance overall antioxidant effects in a cellular context by improving uptake and modulating intracellular antioxidant pathways.

Table 2: Comparative Antioxidant Activity of Naringenin (IC50 values in µM)

AssayIC50 (µM)Citation
DPPH Radical Scavenging264.44[10]
Hydroxyl Radical Scavenging251.1[10]
Hydrogen Peroxide Scavenging358.5[10]
Superoxide Radical Scavenging360.03[10]
Nitric Oxide Radical Scavenging185.6[10]

Note: Comparative data for 8-methyl-naringenin is not available in the cited literature.

Key Signaling Pathways

Flavanones modulate a variety of signaling pathways to exert their biological effects. Understanding these pathways is crucial for drug development.

Flavanone_Signaling_Pathways Key Signaling Pathways Modulated by Flavanones cluster_0 Anti-inflammatory Pathways cluster_1 Anticancer Pathways cluster_2 Antioxidant Pathways NF-kB NF-kB Pro-inflammatory Cytokines Pro-inflammatory Cytokines NF-kB->Pro-inflammatory Cytokines inhibits MAPK MAPK MAPK->Pro-inflammatory Cytokines inhibits PI3K/Akt/mTOR PI3K/Akt/mTOR Apoptosis Apoptosis PI3K/Akt/mTOR->Apoptosis induces Cell Cycle Arrest Cell Cycle Arrest PI3K/Akt/mTOR->Cell Cycle Arrest induces Nrf2/ARE Nrf2/ARE Antioxidant Enzymes Antioxidant Enzymes Nrf2/ARE->Antioxidant Enzymes activates

Key signaling pathways modulated by flavanones.

Experimental Protocols

Detailed methodologies for the key assays cited are provided below to facilitate reproducibility and further research.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is a common method for evaluating the antioxidant activity of compounds.[8][17][18][19]

  • Reagent Preparation:

    • Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol (B129727). The solution should be freshly prepared and kept in the dark.

    • Prepare stock solutions of the test compounds (e.g., 8-methyl-naringenin, naringenin) and a positive control (e.g., ascorbic acid or Trolox) in a suitable solvent (e.g., methanol or DMSO).

    • Prepare serial dilutions of the test compounds and the positive control.

  • Assay Procedure:

    • In a 96-well plate, add a specific volume of each dilution of the test compounds and positive control to the wells.

    • Add the DPPH solution to each well and mix.

    • Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).

    • Measure the absorbance at a wavelength of approximately 517 nm using a microplate reader.

    • A blank containing the solvent and DPPH solution is also measured.

  • Data Analysis:

    • The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the blank and A_sample is the absorbance of the test compound.

    • The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of scavenging activity against the concentration of the test compound.

DPPH_Assay_Workflow DPPH Assay Workflow prep Prepare DPPH and Test Compound Solutions plate Add Test Compounds and DPPH to 96-well plate prep->plate incubate Incubate in Dark (30 min, RT) plate->incubate read Measure Absorbance at 517 nm incubate->read calculate Calculate % Scavenging and IC50 read->calculate

Workflow for the DPPH radical scavenging assay.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.[1][3][20][21]

  • Cell Culture:

    • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds (e.g., 8-methyl-naringenin, naringenin) in a culture medium.

    • Remove the old medium from the cells and add the medium containing the test compounds.

    • Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • Add MTT solution (e.g., 5 mg/mL in PBS) to each well and incubate for a further 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Formazan Solubilization and Absorbance Measurement:

    • Remove the MTT-containing medium.

    • Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

    • Shake the plate to ensure complete dissolution.

    • Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

  • Data Analysis:

    • Cell viability is expressed as a percentage of the control (untreated cells).

    • The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting cell viability against the concentration of the test compound.

NF-κB Luciferase Reporter Assay

This assay is used to measure the activity of the NF-κB transcription factor, a key regulator of inflammation.[2][4][12]

  • Cell Transfection:

    • Seed cells (e.g., HEK293T or RAW264.7) in a 96-well plate.

    • Co-transfect the cells with a luciferase reporter plasmid containing NF-κB response elements and a control plasmid (e.g., Renilla luciferase) for normalization using a suitable transfection reagent.

  • Compound Treatment and Stimulation:

    • After transfection, treat the cells with the test compounds for a specified time.

    • Stimulate the cells with an NF-κB activator (e.g., TNF-α or LPS) to induce NF-κB activation.

  • Cell Lysis and Luciferase Assay:

    • Wash the cells with PBS and lyse them using a passive lysis buffer.

    • Transfer the cell lysates to a white, opaque 96-well plate.

    • Add the firefly luciferase substrate and measure the luminescence (Signal A).

    • Add the Renilla luciferase substrate (stop and glo reagent) and measure the luminescence (Signal B).

  • Data Analysis:

    • Normalize the firefly luciferase activity by dividing Signal A by Signal B.

    • The inhibitory effect of the test compounds on NF-κB activation is determined by comparing the normalized luciferase activity in treated cells to that in stimulated, untreated cells.

Conclusion

The available evidence suggests that methylation of flavanones is a promising strategy for enhancing their therapeutic potential. While direct comparative data for 8-methyl-naringenin is currently limited, the general trends observed for other methylated flavonoids indicate that it is likely to possess superior bioavailability and potentially enhanced anticancer and anti-inflammatory activities compared to its parent compound, naringenin. Further research is warranted to isolate or synthesize 8-methyl-naringenin and conduct head-to-head comparative studies against other flavanones to fully elucidate its biological activity profile and therapeutic potential. The experimental protocols provided in this guide offer a framework for such future investigations.

References

Head-to-Head Comparison: 5,7,4'-Trihydroxy-8-methylflavanone versus Leading Antioxidants

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparison of the antioxidant potential of 5,7,4'-Trihydroxy-8-methylflavanone against established antioxidants: Ascorbic Acid, Quercetin, and Trolox. This document is intended for researchers, scientists, and professionals in drug development, offering a detailed analysis based on available data and standardized experimental protocols.

Executive Summary

Qualitative Assessment of this compound

Flavonoids are a broad class of plant secondary metabolites known for their antioxidant activity, which is largely dependent on the number and arrangement of hydroxyl groups on their characteristic flavan (B184786) nucleus. The structure of this compound, featuring hydroxyl groups at the 5, 7, and 4' positions, suggests a strong potential for free radical scavenging. The presence of the methyl group at the 8-position may also influence its antioxidant capacity and lipophilicity.

Quantitative Comparison of Known Antioxidants

To provide a benchmark for evaluating the potential of this compound, the following table summarizes the antioxidant activities of Ascorbic Acid, Quercetin, and Trolox, as measured by common in vitro assays. It is important to note that IC50, TEAC, and ORAC values can vary between studies due to differences in experimental conditions.

AntioxidantDPPH IC50 (µM)ABTS TEAC (Trolox Equivalents)ORAC (µmol TE/g)
Ascorbic Acid 20 - 501.5 - 2.0~4,000 - 5,000
Quercetin 5 - 152.5 - 5.0~20,000 - 30,000
Trolox 40 - 601.0 (by definition)~1,500 - 2,000

Experimental Protocols

Detailed methodologies for the key antioxidant assays are provided below to facilitate standardized evaluation and comparison of antioxidant compounds.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it. The reduction of the violet-colored DPPH to a pale-yellow hydrazine (B178648) is monitored spectrophotometrically.

Procedure:

  • Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in methanol (B129727) or ethanol (B145695).

  • Reaction Mixture: A defined volume of the DPPH solution is mixed with various concentrations of the test compound. A control containing only the solvent and DPPH is also prepared.

  • Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified period (typically 30 minutes).

  • Measurement: The absorbance of the solutions is measured at the characteristic wavelength of DPPH (around 517 nm) using a spectrophotometer.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 The IC50 value, the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is then determined from a dose-response curve.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ to its colorless neutral form is measured spectrophotometrically.

Procedure:

  • Generation of ABTS•+: The ABTS radical cation is produced by reacting an aqueous solution of ABTS (e.g., 7 mM) with an oxidizing agent like potassium persulfate (e.g., 2.45 mM). The mixture is allowed to stand in the dark at room temperature for 12-16 hours before use.

  • Dilution of ABTS•+ Solution: The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of approximately 0.70 at 734 nm.

  • Reaction Mixture: A small volume of the test compound at various concentrations is added to a defined volume of the diluted ABTS•+ solution.

  • Incubation: The reaction is allowed to proceed for a specific time (e.g., 6 minutes) at room temperature.

  • Measurement: The absorbance is measured at 734 nm.

  • Calculation: The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is the concentration of Trolox that has the same antioxidant activity as a 1 mM concentration of the substance under investigation.

ORAC (Oxygen Radical Absorbance Capacity) Assay

The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from damage by a peroxyl radical generator. The decay of fluorescence is monitored over time, and the antioxidant capacity is quantified by the area under the fluorescence decay curve.

Procedure:

  • Reagents: A fluorescent probe (commonly fluorescein), a peroxyl radical generator (such as AAPH - 2,2'-azobis(2-amidinopropane) (B79431) dihydrochloride), and a standard antioxidant (Trolox) are required.

  • Reaction Mixture: The test compound, fluorescein, and AAPH are mixed in a phosphate (B84403) buffer (pH 7.4) in the wells of a microplate.

  • Measurement: The fluorescence is measured at regular intervals (e.g., every minute) at an excitation wavelength of ~485 nm and an emission wavelength of ~520 nm, typically at 37°C.

  • Calculation: The area under the fluorescence decay curve (AUC) is calculated for the blank, the standard (Trolox), and the sample. The net AUC is obtained by subtracting the AUC of the blank from that of the sample or standard. The ORAC value is then expressed as micromoles of Trolox Equivalents (TE) per gram or liter of the sample.

Visualizing Antioxidant Mechanisms and Workflows

To further elucidate the context of antioxidant activity, the following diagrams illustrate a key signaling pathway involved in the cellular antioxidant response and a typical experimental workflow for antioxidant comparison.

Nrf2_ARE_Pathway cluster_nucleus Inside Nucleus Oxidative_Stress Oxidative Stress (e.g., ROS) Keap1_Nrf2 Keap1-Nrf2 Complex Oxidative_Stress->Keap1_Nrf2 induces dissociation Nrf2 Nrf2 Keap1_Nrf2->Nrf2 Nrf2->Nucleus translocation ARE Antioxidant Response Element (ARE) Nrf2->ARE binds to Antioxidant_Enzymes Antioxidant & Detoxifying Enzymes (e.g., HO-1, NQO1) ARE->Antioxidant_Enzymes activates transcription Cellular_Protection Cellular Protection Antioxidant_Enzymes->Cellular_Protection leads to

Caption: The Nrf2-ARE signaling pathway, a key cellular defense mechanism against oxidative stress.

Antioxidant_Assay_Workflow Start Start: Select Antioxidants (Test Compound & Standards) Preparation Prepare Stock Solutions & Serial Dilutions Start->Preparation Assay_Selection Choose Antioxidant Assay (DPPH, ABTS, ORAC) Preparation->Assay_Selection DPPH Perform DPPH Assay Assay_Selection->DPPH e.g. ABTS Perform ABTS Assay Assay_Selection->ABTS e.g. ORAC Perform ORAC Assay Assay_Selection->ORAC e.g. Data_Acquisition Measure Absorbance or Fluorescence DPPH->Data_Acquisition ABTS->Data_Acquisition ORAC->Data_Acquisition Calculation Calculate % Inhibition, IC50, TEAC, or ORAC values Data_Acquisition->Calculation Comparison Compare Results & Analyze Structure-Activity Relationship Calculation->Comparison End End: Conclude Antioxidant Potency Comparison->End

Caption: A generalized experimental workflow for the comparative evaluation of antioxidant activity.

References

Independent Verification of 5,7,4'-Trihydroxy-8-methylflavanone's Anticancer Effects: A Comparative Analysis of Structurally Related Flavonoids

Author: BenchChem Technical Support Team. Date: December 2025

An objective comparison of the in vitro anticancer performance of flavonoids structurally related to 5,7,4'-Trihydroxy-8-methylflavanone, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.

Executive Summary

This compound, also known as 8-methylnaringenin, is a flavanone (B1672756) that has been isolated from plant sources such as Qualea grandiflora.[1] While preliminary studies suggest it possesses various biological activities including antioxidant and anti-inflammatory properties, a comprehensive independent verification of its specific anticancer effects through publicly available experimental data is currently limited. This guide, therefore, provides a comparative analysis of the anticancer properties of structurally similar flavonoids, primarily focusing on its parent compound, naringenin (B18129), and other related trihydroxyflavones for which robust in vitro data exists. This comparative approach aims to offer a valuable resource for researchers by contextualizing the potential anticancer activity of this compound within the broader family of flavonoids and providing detailed experimental methodologies for future investigations.

Comparative Analysis of In Vitro Anticancer Activity

The cytotoxic effects of flavonoids against various cancer cell lines are commonly quantified by their half-maximal inhibitory concentration (IC50) values. The following table summarizes the IC50 values for flavonoids structurally related to this compound, demonstrating their potency across different cancer types.

Table 1: Comparative In Vitro Cytotoxicity (IC50 Values) of Structurally Related Flavonoids

Flavonoid/CompoundCancer Cell LineCancer TypeIC50 (µM)Reference
Naringenin MCF-7Breast Cancer15.3 (µg/mL)[2]
U-118 MGGlioblastomaHigher than 8-prenylnaringenin[3][4]
8-Prenylnaringenin U-118 MGGlioblastomaMore cytotoxic than naringenin[3][4]
Chrysin (5,7-Dihydroxyflavone) MCF-7Breast Cancer25.6 ± 1.26[5]
HepG2, Jurkat, HeLaLiver, Leukemia, CervicalSynergistic with TRAIL[6]
Luteolin (5,7,3',4'-Tetrahydroxyflavone) MCF-7Breast Cancer21.6 ± 0.81[5]
Quercetin (3,5,7,3',4'-Pentahydroxyflavone) MCF-7Breast Cancer13.7 ± 0.61[5]
5,7,3'-Trihydroxy-4'-methoxy-8-prenylflavanone NCI-H460Lung Cancer6.6[7]
5,7,3',4'-Tetramethoxyflavone NCI-60 PanelVarious28[8]
4'-Bromoflavonol A549Lung Cancer0.46 ± 0.02[9]
4'-Chloroflavonol A549Lung Cancer3.14 ± 0.29[9]

Pro-Apoptotic Effects of Related Flavonoids

A key mechanism through which flavonoids exert their anticancer effects is the induction of apoptosis, or programmed cell death, in cancer cells. The following table summarizes the pro-apoptotic activities of flavonoids structurally related to this compound.

Table 2: Summary of Pro-Apoptotic Effects of Structurally Related Flavonoids

FlavonoidCancer Cell LineMethod of Apoptosis DetectionKey FindingsReference
Naringenin MCF-7Not specifiedIncreased percentage of apoptotic cells in combination with doxorubicin.[2]
5,7-Dihydroxyflavone (Chrysin) HepG2Western BlotUpregulated pro-apoptotic Bax and downregulated anti-apoptotic Bcl-2, Mcl-1, and IAPs.[6]
Kaempferol MDA-MB-231, MDA-MB-468AO/EtBr StainingInduced apoptosis in both 2D and 3D cell cultures.[10]
5-hydroxy 3′,4′,7-trimethoxyflavone (HTMF) MCF-7AO/EtBr & Hoechst 33258 staining, Annexin V-Cy3, Comet assayInduced morphological changes of apoptosis, phosphatidylserine (B164497) translocation, and DNA damage. Modulated p53, Bcl-2, and Bax.[11]

Signaling Pathways and Experimental Workflows

Flavonoids often exert their anticancer effects by modulating key cellular signaling pathways involved in cell proliferation, survival, and apoptosis. The PI3K/Akt pathway is a frequently implicated target.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor Growth Factor Receptor PI3K PI3K Receptor->PI3K Activates Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Bcl2 Bcl-2 (Anti-apoptotic) Akt->Bcl2 Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Apoptosis Apoptosis Bcl2->Apoptosis Inhibits Bax Bax (Pro-apoptotic) Bax->Apoptosis Induces Flavonoid Flavonoid (e.g., Naringenin) Flavonoid->Akt Inhibits

Caption: The PI3K/Akt signaling pathway and a potential point of inhibition by flavonoids.

The investigation of a compound's anticancer potential follows a structured workflow to ensure reliable and reproducible results.

Experimental_Workflow cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: Cytotoxicity & Apoptosis Assays cluster_2 Phase 3: Data Analysis A Cell Line Selection (e.g., MCF-7, A549) B Compound Preparation & Dilution A->B C Cell Seeding (96-well plates) B->C D Compound Treatment (Varying Concentrations) C->D E Incubation (24, 48, 72 hours) D->E F MTT Assay (Cell Viability) E->F G Annexin V-FITC/PI Staining (Apoptosis Detection) E->G H Absorbance/Fluorescence Measurement F->H J Apoptosis Quantification (Flow Cytometry) G->J I IC50 Calculation H->I K Statistical Analysis I->K J->K

Caption: A typical experimental workflow for in vitro assessment of anticancer activity.

Experimental Protocols

Detailed methodologies are crucial for the independent verification and replication of scientific findings. Below are protocols for two key experiments commonly used to assess the anticancer effects of compounds like flavonoids.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

Protocol:

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and incubated overnight to allow for cell attachment.[2]

  • Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., this compound or a related flavonoid) and a vehicle control (e.g., DMSO).

  • Incubation: The plates are incubated for a predetermined period, typically 24, 48, or 72 hours, at 37°C in a humidified atmosphere with 5% CO2.[2]

  • MTT Addition: Following incubation, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plates are incubated for an additional 4 hours.[2]

  • Formazan (B1609692) Solubilization: The medium containing MTT is removed, and 150 µL of a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), is added to each well to dissolve the formazan crystals.[2]

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Apoptosis Assay (Annexin V-FITC and Propidium (B1200493) Iodide Staining)

This flow cytometry-based assay is used to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

  • Cell Treatment: Cells are treated with the test compound at its IC50 concentration (determined from the MTT assay) for a specified duration.

  • Cell Harvesting: Both adherent and floating cells are collected, washed with cold phosphate-buffered saline (PBS), and resuspended in 1X Annexin V binding buffer.

  • Staining: Annexin V-FITC and propidium iodide (PI) are added to the cell suspension.

  • Incubation: The cells are incubated for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-FITC binds to phosphatidylserine on the outer leaflet of the cell membrane of apoptotic cells, while PI intercalates with the DNA of cells with compromised membranes (late apoptotic and necrotic cells).

  • Data Quantification: The percentages of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic) are quantified to determine the extent of apoptosis induced by the compound.

Conclusion

While direct experimental evidence for the anticancer effects of this compound is not extensively documented in the reviewed literature, the available data on structurally related flavonoids, such as naringenin and other trihydroxyflavones, provide a strong rationale for its further investigation. The comparative data presented in this guide suggest that flavonoids with similar core structures exhibit significant in vitro anticancer activity, primarily through the induction of apoptosis and modulation of key signaling pathways like PI3K/Akt. The provided experimental protocols offer a standardized framework for researchers to independently verify and expand upon the anticancer potential of this compound and other novel flavonoid compounds. Future studies should focus on generating specific IC50 and apoptosis data for this particular flavanone across a panel of cancer cell lines to definitively establish its therapeutic potential.

References

The Structural Dance of Activity: A Comparative Guide to 8-Methyl-Naringenin and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced relationship between a molecule's structure and its biological activity is paramount. This guide provides a comparative analysis of 8-methyl-naringenin and its analogs, offering insights into how subtle chemical modifications can significantly impact their therapeutic potential. By presenting key experimental data and outlining detailed methodologies, this document serves as a valuable resource for advancing the development of novel flavonoid-based therapeutics.

Unveiling the Structure-Activity Relationship

Naringenin (B18129), a flavanone (B1672756) predominantly found in citrus fruits, has long been recognized for its diverse pharmacological properties, including antioxidant, anti-inflammatory, and anticancer effects. The methylation of flavonoids, a common structural modification, has been shown to enhance their metabolic stability and bioavailability, often leading to improved biological activity. The introduction of a methyl group at the C8-position of the naringenin scaffold creates 8-methyl-naringenin, also known as cryptostrobin. This modification has been a focal point of research aimed at potentiating the therapeutic effects of the parent compound.

While comprehensive structure-activity relationship (SAR) studies specifically on a wide array of 8-methyl-naringenin analogs are still emerging, preliminary findings from research on C-methylated flavanones provide valuable insights. Methylation of the A-ring of the flavanone core, as seen in 8-methyl-naringenin, has been associated with a notable increase in certain biological activities.

Comparative Biological Activity of C-Methylated Flavanones

To illustrate the impact of C-methylation on the bioactivity of naringenin, the following table summarizes the available quantitative data for 8-methyl-naringenin (cryptostrobin) and its isomer, 6-methyl-naringenin (strobopinin).

CompoundBiological ActivityAssayCell Line/OrganismIC50 (µM)Reference
(2S)-8-Methyl-naringenin (Cryptostrobin) AntitrypanosomalIn vitroTrypanosoma cruzi amastigotes21.55[1]
(2S)-6-Methyl-naringenin (Strobopinin) AntitrypanosomalIn vitroTrypanosoma cruzi amastigotes21.21[1]

IC50: The half maximal inhibitory concentration.

As the data indicates, both 8-methyl-naringenin and 6-methyl-naringenin exhibit comparable antitrypanosomal activity, suggesting that the position of the methyl group on the A-ring may not be a critical determinant for this specific biological effect. Further studies with a broader range of analogs and diverse biological assays are necessary to establish a more detailed SAR.

Experimental Protocols

To ensure the reproducibility and facilitate the comparative evaluation of these compounds, detailed experimental protocols for key assays are provided below.

Antitrypanosomal Activity Assay

The in vitro activity against the amastigote form of Trypanosoma cruzi can be determined as follows:

  • Cell Culture: LLC-MK2 cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 atmosphere.

  • Infection: Confluent LLC-MK2 cell monolayers in 96-well plates are infected with trypomastigotes of T. cruzi.

  • Compound Treatment: After 24 hours of infection, the medium is replaced with fresh medium containing the test compounds at various concentrations.

  • Incubation: The plates are incubated for an additional 72 hours.

  • Quantification: The number of amastigotes is quantified by microscopic counting after Giemsa staining.

  • IC50 Determination: The 50% inhibitory concentration (IC50) is calculated by non-linear regression analysis of the dose-response curves.

Cytotoxicity Assay (MTT Assay)

The cytotoxicity of the compounds against mammalian cells is a crucial parameter for determining their therapeutic index. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used method.

  • Cell Seeding: Plate cells (e.g., LLC-MK2) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

  • Compound Addition: Treat the cells with various concentrations of the test compounds and incubate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Reagent: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the CC50 (50% cytotoxic concentration).

Signaling Pathways and Molecular Mechanisms

The biological effects of naringenin and its derivatives are often attributed to their ability to modulate various cellular signaling pathways. While specific pathways affected by 8-methyl-naringenin are still under active investigation, the known mechanisms of naringenin provide a foundation for future research.

Naringenin has been shown to influence key signaling cascades involved in inflammation, cell proliferation, and apoptosis, such as the NF-κB and MAPK pathways. The methylation of the flavonoid core may alter the compound's interaction with protein kinases and other cellular targets within these pathways.

Below is a conceptual diagram illustrating a potential experimental workflow to investigate the effect of 8-methyl-naringenin analogs on a generic signaling pathway.

G cluster_0 Cell Culture & Treatment cluster_1 Biochemical Analysis cluster_2 Data Interpretation A Cancer Cell Line B Treatment with 8-Methyl-Naringenin Analogs A->B C Protein Extraction B->C D Western Blotting C->D E Analysis of Signaling Proteins (e.g., p-ERK, p-Akt) D->E F Quantification of Protein Expression E->F G Structure-Activity Relationship Analysis F->G

Experimental workflow for signaling pathway analysis.

Logical Relationship of SAR Analysis

The process of elucidating the structure-activity relationship is a logical progression from synthesis to biological evaluation and data analysis. The following diagram illustrates this interconnectedness.

G cluster_synthesis Synthesis cluster_testing Biological Testing cluster_analysis SAR Analysis A Naringenin B Chemical Modification (e.g., Methylation) A->B C Library of 8-Methyl-Naringenin Analogs B->C D In vitro Assays (e.g., Anticancer, Antimicrobial) C->D E Quantitative Data (e.g., IC50 values) D->E F Data Comparison & Correlation E->F G Identification of Key Structural Features F->G H Lead Compound Optimization G->H

Logical flow of Structure-Activity Relationship (SAR) studies.

Future Directions

The preliminary data on C-methylated naringenins are promising and warrant a more in-depth and systematic investigation into the structure-activity relationships of 8-methyl-naringenin and its analogs. Future research should focus on:

  • Synthesis of a diverse library of analogs: This should include modifications at various positions of the naringenin scaffold in combination with the 8-methyl group.

  • Broad-spectrum biological screening: Evaluating the analogs against a wide range of therapeutic targets, including different cancer cell lines, microbial strains, and inflammatory models.

  • Mechanistic studies: Elucidating the specific signaling pathways and molecular targets modulated by the most active compounds.

By systematically exploring the chemical space around the 8-methyl-naringenin core, the scientific community can unlock the full therapeutic potential of this promising class of flavonoids. This guide serves as a foundational resource to inform and inspire these future research endeavors.

References

Specificity of 5,7,4'-Trihydroxy-8-methylflavanone's Biological Effects: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological effects of 5,7,4'-Trihydroxy-8-methylflavanone, also known as 8-methyl-naringenin. Due to a lack of extensive quantitative data for this specific flavanone, this document focuses on a detailed comparison with its parent compound, naringenin (B18129), and other relevant flavonoids. The unique structural feature of this compound is the presence of a methyl group at the 8th position on the A ring, which is known to influence its biological activities.[1] This guide aims to provide a framework for assessing its specificity and potential as a therapeutic agent.

Comparative Analysis of Biological Activities

While specific quantitative data for this compound is limited in publicly available research, its biological activities are reported to include antioxidant, anti-inflammatory, antimicrobial, and potential anticancer effects.[1] The following tables provide quantitative data for naringenin and other related flavonoids to serve as a benchmark for comparison.

Antioxidant Activity

The antioxidant capacity of flavonoids is a key aspect of their therapeutic potential, contributing to the mitigation of oxidative stress-related diseases.

CompoundAssayIC50 (µM)Reference
NaringeninDPPH radical scavenging264.44[2]
NaringeninHydroxyl radical scavenging251.1[2]
NaringeninHydrogen peroxide scavenging358.5[2]
NaringeninSuperoxide radical scavenging360.03[2]
QuercetinSuperoxide radical scavenging151.10[2]
Vitamin CDPPH radical scavenging120.10[2]
Vitamin CNitric oxide radical scavenging130.42[2]
Vitamin CHydrogen peroxide scavenging125.48[2]
TocopherolHydroxyl radical scavenging107.25[2]
Anti-inflammatory Activity

Flavonoids can modulate inflammatory pathways, primarily by inhibiting the production of pro-inflammatory mediators like nitric oxide (NO).

CompoundCell LineInhibition of NO Production (IC50 in µM)Reference
NaringeninRAW 264.7> 100[3]
ApigeninRAW 264.723[3]
WogoninRAW 264.717[3]
LuteolinRAW 264.727[3]
Anticancer Activity

The cytotoxic effects of flavonoids against various cancer cell lines are a significant area of research for developing new cancer therapies.

CompoundCell LineIC50 (µM)Reference
NaringeninHT-29 (Colon Cancer)> 400 (after 48h)[4]
NaringeninMCF-7 (Breast Cancer)40.26 (after 48h)[5]
NaringeninMDA-MB-231 (Breast Cancer)333.51 (after 48h)[5]
NaringeninA549 (Lung Cancer)~800 (induces apoptosis)[6]
8-PrenylnaringeninU-118 MG (Glioblastoma)More cytotoxic than naringenin[7]
HesperidinMCF-7 (Breast Cancer)9.39 (after 48h)[5]
ApigeninMCF-7 (Breast Cancer)25.19 (after 48h)[5]
GenisteinMCF-7 (Breast Cancer)49.49 (after 48h)[5]
QuercetinMCF-7 (Breast Cancer)95.12 (after 48h)[5]

Experimental Protocols

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is a common method to evaluate the antioxidant capacity of a compound.

Principle: DPPH is a stable free radical that has a deep violet color in solution. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, and the color change is measured spectrophotometrically.[8]

Procedure:

  • Preparation of DPPH solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent like methanol (B129727) or ethanol. The solution should be freshly prepared and kept in the dark.

  • Sample preparation: The test compound (this compound) and a positive control (e.g., ascorbic acid) are prepared in a series of concentrations.

  • Reaction: A fixed volume of the DPPH solution is mixed with varying concentrations of the test compound. A control is prepared with the solvent instead of the test compound.

  • Incubation: The reaction mixtures are incubated in the dark at room temperature for a specific period (e.g., 30 minutes).

  • Measurement: The absorbance of the solutions is measured at a wavelength of approximately 517 nm using a spectrophotometer.

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

  • The IC50 value, which is the concentration of the sample required to scavenge 50% of the DPPH radicals, is determined from a plot of inhibition percentage against the concentration of the test compound.

Inhibition of Nitric Oxide (NO) Production in LPS-stimulated RAW 264.7 Macrophages

This assay assesses the anti-inflammatory potential of a compound by measuring its ability to inhibit the production of nitric oxide, a key inflammatory mediator.

Principle: Murine macrophage cells (RAW 264.7) are stimulated with lipopolysaccharide (LPS) to induce the expression of inducible nitric oxide synthase (iNOS), leading to the production of NO. The amount of NO produced is indirectly measured by quantifying the accumulation of its stable metabolite, nitrite (B80452), in the cell culture supernatant using the Griess reagent.

Procedure:

  • Cell Culture: RAW 264.7 cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.

  • Cell Seeding: Cells are seeded into 96-well plates at an appropriate density and allowed to adhere overnight.

  • Treatment: The cells are pre-treated with various concentrations of the test compound for a specific duration (e.g., 1-2 hours).

  • Stimulation: Following pre-treatment, the cells are stimulated with LPS (e.g., 1 µg/mL) for a defined period (e.g., 24 hours) to induce NO production.

  • Nitrite Measurement: After incubation, the cell culture supernatant is collected. An equal volume of Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine) is added to the supernatant.

  • Absorbance Reading: The mixture is incubated at room temperature for a short period (e.g., 10-15 minutes) to allow for color development. The absorbance is then measured at approximately 540 nm.

  • Calculation: The concentration of nitrite is determined from a standard curve prepared with sodium nitrite. The percentage of inhibition of NO production is calculated relative to the LPS-stimulated control group.

MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] Assay for Cytotoxicity

The MTT assay is a colorimetric assay used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Principle: The yellow tetrazolium salt MTT is reduced by metabolically active cells, primarily by mitochondrial dehydrogenases, to form a purple formazan (B1609692) product. The amount of formazan produced is proportional to the number of viable cells and can be quantified by measuring the absorbance of the solubilized formazan.

Procedure:

  • Cell Seeding: Cancer cells (e.g., MCF-7, HeLa) are seeded in a 96-well plate at a specific density and allowed to attach overnight.

  • Treatment: The cells are treated with various concentrations of the test compound and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the treatment period, the culture medium is replaced with a fresh medium containing MTT solution (e.g., 0.5 mg/mL). The plate is then incubated for a few hours (e.g., 3-4 hours) to allow for formazan crystal formation.

  • Solubilization: The medium containing MTT is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength between 500 and 600 nm.

  • Calculation: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, representing the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.

Visualizing the Pathways and Workflows

Signaling Pathway of Inflammation Inhibition

The following diagram illustrates a simplified signaling pathway for the inhibition of inflammation by flavonoids.

G Simplified Anti-inflammatory Signaling Pathway of Flavonoids LPS LPS TLR4 TLR4 LPS->TLR4 Binds to NFkB NF-κB TLR4->NFkB Activates iNOS iNOS (Inducible Nitric Oxide Synthase) NFkB->iNOS Induces expression of NO Nitric Oxide (NO) iNOS->NO Produces Flavanone 5,7,4'-Trihydroxy- 8-methylflavanone Flavanone->NFkB Inhibits G General Workflow for In Vitro Biological Activity Assays cluster_prep Preparation cluster_assays Assays cluster_analysis Data Analysis Compound Test Compound (this compound) Antioxidant Antioxidant Assay (e.g., DPPH) Compound->Antioxidant AntiInflammatory Anti-inflammatory Assay (e.g., NO inhibition) Compound->AntiInflammatory Anticancer Anticancer Assay (e.g., MTT) Compound->Anticancer Controls Positive & Negative Controls Controls->Antioxidant Controls->AntiInflammatory Controls->Anticancer Reagents Assay-specific Reagents Reagents->Antioxidant Reagents->AntiInflammatory Reagents->Anticancer Cells Cell Culture (for anti-inflammatory & anticancer assays) Cells->AntiInflammatory Cells->Anticancer Measurement Spectrophotometric Measurement Antioxidant->Measurement AntiInflammatory->Measurement Anticancer->Measurement Calculation Calculation of % Inhibition / % Viability Measurement->Calculation IC50 IC50 Determination Calculation->IC50

References

A Comparative Analysis of Synthetic vs. Natural 8-Methyl-Naringenin Efficacy: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

The modification of natural flavonoids, such as naringenin (B18129), through chemical synthesis can lead to derivatives with enhanced biological activities.[1] Synthetic derivatives of naringenin have been a subject of interest for their potential to overcome limitations of the natural compound, such as low bioavailability.[2] This guide will synthesize the available data to facilitate a foundational understanding for future research and development.

Quantitative Data on Biological Activity

The following tables summarize the biological activities of natural naringenin and its synthetic derivatives as reported in various studies. It is important to note that these data are not from direct head-to-head comparative studies of 8-methyl-naringenin, but rather a compilation of findings on naringenin and its various modified forms.

Table 1: Biological Activity of Natural Naringenin and its Derivatives

CompoundBiological ActivityModel SystemKey Findings
NaringeninAnti-inflammatoryIn vivo (rats)Reduced pro-inflammatory cytokines TNF-α and IL-6.[3]
NaringeninAntioxidantIn vivo (rats)Decreased serum and hepatic lipid peroxide and nitric oxide levels; increased serum GSH levels.[3]
NaringeninAntidiabeticIn vivo (rats)Reduced blood glucose, total cholesterol, and triglyceride levels.[3]
NaringinHepatoprotectiveIn vivo (mice)Restorative effect on liver function abnormalities induced by dimethylnitrosamine (50 mg/kg).[4]
NaringinAnti-inflammatoryIn vitroMitigated acute inflammation instigated by pro-inflammatory factors.[4]
8-Prenylnaringenin (B1664708)CytotoxicityHuman acute myeloid leukemia (HL-60) cellsWeak toxic effects at concentrations below 50 µM.[5]

Table 2: Biological Activity of Synthetic Naringenin Derivatives

CompoundBiological ActivityModel SystemKey Findings
Synthetic Naringenin Derivatives (general)AntimicrobialIn vitroOften inhibit or kill microbes at concentrations below 1 µg/mL.[1]
Naringenin Derivatives (ND-1 to ND-12)AntimicrobialIn vitro (Agar disc diffusion)Showed mild to moderate antimicrobial activity against various bacterial and fungal strains.[6]
O-Alkyl Derivatives of NaringeninAntimicrobialIn vitroShowed inhibitory effects against E. coli, S. aureus, C. albicans, and various fungi.[7]
Naringenin Derivative (Compound 1 with nitro group)AntioxidantIn vitroIC50 value of 6.864 ± 0.020 µM, more potent than standard ascorbic acid (IC50 8.110 ± 0.069 µM).[8]
Naringenin Derivative (Compound 1 with nitro group)AntimicrobialIn vitroMost potent compound with pMIC of 1.79 µM/mL against P. mirabilis and P. aeruginosa.[8]
Naringenin 8-sulphonateAnti-inflammatoryNot specifiedReported to be more active than naringenin and naringenin 4'-O-sulphate.[9]
Naringin-based Dioxolane DerivativeAntioxidantIn vitroIC50 of 18.7 µg/mL.[10]
Naringin-based Dioxolane DerivativeAntibacterialIn vitroMIC of 0.125 mg/mL against multiple bacterial strains.[10]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of experimental protocols from the cited literature.

Antimicrobial Activity Assessment of Synthetic Naringenin Derivatives [6]

  • Method: Agar (B569324) disc diffusion method.

  • Microbial Strains: Two gram-positive bacteria (Staphylococcus aureus, Bacillus subtilis), two gram-negative bacteria (Escherichia coli, Pseudomonas aeruginosa), and two fungal strains (Candida albicans, Aspergillus niger).

  • Procedure:

    • Melted Mueller Hinton Agar (for bacteria) or Sabouraud Dextrose Agar (for fungi) was inoculated with the respective microbial suspension.

    • The agar was poured into sterile petri dishes and allowed to solidify.

    • Sterile filter paper discs (6 mm) were impregnated with the test compounds (synthetic naringenin derivatives) at a concentration of 100 µ g/disc .

    • Standard antibiotic (Ciprofloxacin for bacteria, Fluconazole for fungi) and solvent controls (DMSO) were also placed on the agar.

    • Plates were incubated at 37°C for 24 hours (bacteria) or 28°C for 48 hours (fungi).

    • The diameter of the zone of inhibition was measured in millimeters.

Preservative Efficacy Testing of Naringenin Derivatives [8]

  • Formulation: White lotion USP was prepared using equimolar amounts of the synthesized naringenin derivatives as novel preservatives, replacing standard preservatives.

  • Challenge Microorganisms: Staphylococcus aureus MTCC 3160, P. aeruginosa MTCC 1934, E. coli MTCC 45, C. albicans MTCC 183, and A. niger MTCC 282.

  • Procedure:

    • The lotion formulations were inoculated with a known concentration of each challenge microorganism.

    • The inoculated formulations were stored at a controlled temperature.

    • Samples were withdrawn at specified intervals (e.g., 7, 14, and 28 days) to determine the number of viable microorganisms.

    • The reduction in microbial count over time was calculated to assess the preservative efficacy.

Signaling Pathways and Mechanisms of Action

Naringenin and its derivatives exert their biological effects through the modulation of various signaling pathways. Understanding these pathways is critical for drug development.

Anti-inflammatory Signaling Pathway of Naringenin

Naringenin has been shown to exhibit anti-inflammatory properties by modulating key signaling pathways involved in the inflammatory response. One of the primary mechanisms is the inhibition of the NF-κB (Nuclear Factor kappa B) pathway.

G LPS LPS (Lipopolysaccharide) TLR4 TLR4 (Toll-like Receptor 4) LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to Inflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2, iNOS) NFkB->Inflammatory_Genes activates transcription of Naringenin Naringenin Naringenin->IKK inhibits Naringenin->NFkB inhibits translocation

Caption: Naringenin's anti-inflammatory action via NF-κB pathway inhibition.

Insulin (B600854) Signaling Pathway Modulation by Naringin

Naringin has been shown to ameliorate insulin resistance by activating the PI3K/AKT pathway, which leads to the translocation of GLUT4 and subsequent glucose uptake.

G Insulin Insulin Insulin_Receptor Insulin Receptor Insulin->Insulin_Receptor PI3K PI3K Insulin_Receptor->PI3K activates AKT AKT (PKB) PI3K->AKT activates GLUT4_Vesicles GLUT4 Vesicles AKT->GLUT4_Vesicles promotes translocation of GLUT4_Translocation GLUT4 Translocation to Plasma Membrane GLUT4_Vesicles->GLUT4_Translocation Glucose_Uptake Increased Glucose Uptake GLUT4_Translocation->Glucose_Uptake Naringin Naringin Naringin->PI3K activates Naringin->AKT activates

Caption: Naringin enhances glucose uptake by activating the PI3K/AKT pathway.[4]

References

Safety Operating Guide

Proper Disposal Procedures for 5,7,4'-Trihydroxy-8-methylflavanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides essential safety and logistical information for the proper disposal of 5,7,4'-Trihydroxy-8-methylflavanone (CAS No. 916917-28-7). The following procedures are based on available safety data and general laboratory best practices to ensure minimal environmental impact and maintain a safe working environment.

Key Safety and Disposal Information

According to the Safety Data Sheet (SDS) provided by MedchemExpress, this compound is classified as not a hazardous substance or mixture[1]. This classification is the primary determinant for the recommended disposal route. However, it is crucial to adhere to local, state, and federal regulations, as disposal requirements can vary.

ParameterInformationSource
Chemical Name This compoundMedchemExpress SDS
Synonyms 8-Methyl-naringenineMedchemExpress SDS
CAS Number 916917-28-7MedchemExpress SDS
Hazard Classification Not a hazardous substance or mixtureMedchemExpress SDS[1]
Primary Disposal Route Non-hazardous solid wasteGeneral Laboratory Guidelines

Experimental Workflow for Disposal

The following diagram outlines the decision-making process and procedural steps for the proper disposal of this compound.

cluster_0 Disposal Workflow for this compound start Start: Have this compound for Disposal check_sds Consult Safety Data Sheet (SDS) start->check_sds is_hazardous Is the substance classified as hazardous? check_sds->is_hazardous non_hazardous_disposal Dispose as Non-Hazardous Solid Waste is_hazardous->non_hazardous_disposal No hazardous_waste_disposal Follow Institutional Hazardous Waste Procedures is_hazardous->hazardous_waste_disposal Yes non_hazardous_path No (Per MedchemExpress SDS) hazardous_path Yes check_local_regulations Check Local, State, and Federal Regulations non_hazardous_disposal->check_local_regulations package_waste Package in a sealed, labeled container check_local_regulations->package_waste dispose_in_lab_trash Dispose in designated laboratory solid waste stream package_waste->dispose_in_lab_trash end End of Disposal Process dispose_in_lab_trash->end

Caption: Disposal decision workflow for this compound.

Step-by-Step Disposal Protocol

1. Personal Protective Equipment (PPE):

  • Before handling, ensure you are wearing appropriate PPE, including safety glasses, gloves, and a lab coat.

2. Waste Identification and Segregation:

  • Confirm that the waste to be disposed of is solely this compound and is not mixed with any hazardous solvents or other regulated chemicals. If it is contaminated with a hazardous substance, the mixture must be treated as hazardous waste.

3. Containerization:

  • Place the solid this compound waste into a well-sealed container.

  • The container should be clearly labeled as "this compound (Non-Hazardous Solid Waste)" to avoid accidental mismanagement by other laboratory personnel or custodial staff.

4. Final Disposal:

  • Dispose of the sealed and labeled container in the designated laboratory solid waste stream intended for non-hazardous chemical waste.

  • Do not dispose of this compound down the drain unless it is in a solution and local regulations explicitly permit it for non-hazardous materials. For the solid form, disposal in the solid waste stream is the appropriate method.

5. Empty Container Disposal:

  • Any empty containers that previously held this compound should have their labels defaced or removed.

  • These empty containers can then be disposed of in the regular laboratory trash or recycling, in accordance with your institution's policies.

Important Considerations:

  • Consult Local Regulations: Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance, as local regulations may have additional requirements for the disposal of laboratory chemicals, even those classified as non-hazardous.

  • Avoid Contamination: Ensure that non-hazardous waste streams are not contaminated with hazardous materials, as this can lead to costly and improper waste management.

References

Personal protective equipment for handling 5,7,4'-Trihydroxy-8-methylflavanone

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The Safety Data Sheet (SDS) for 5,7,4'-Trihydroxy-8-methylflavanone from at least one supplier indicates that it is not classified as a hazardous substance or mixture.[1] However, it is imperative to treat all chemicals with caution and adhere to standard laboratory safety protocols. The following guidance is based on general best practices for handling chemical compounds in a laboratory setting to minimize risk and ensure a safe working environment.

This guide provides essential safety, handling, and disposal information for researchers, scientists, and drug development professionals working with this compound.

Personal Protective Equipment (PPE)

Appropriate personal protective equipment is fundamental to prevent accidental exposure through skin and eye contact, inhalation, or ingestion. The following table summarizes the recommended PPE for handling this compound.

Body PartRequired PPESpecifications and Best Practices
Hands Chemical-resistant glovesNitrile gloves are recommended. Inspect gloves for any signs of damage before use. Remove and dispose of gloves properly after handling and before touching common surfaces.
Eyes/Face Safety goggles with side shieldsShould meet appropriate national standards (e.g., ANSI Z87 in the US). A face shield may be worn for additional protection against splashes.[2]
Body Laboratory coatA standard lab coat should be worn fully buttoned to protect against incidental contact.
Respiratory Not required under normal useIf handling procedures could generate significant dust or aerosols, a dust respirator may be considered. Work should ideally be performed in a well-ventilated area or a chemical fume hood.
Feet Closed-toe shoesClosed-toe footwear is mandatory in a laboratory environment to protect against spills.[2]

Operational Plan: Handling Procedures

Adherence to a strict operational plan minimizes the risk of exposure and contamination.

1. Engineering Controls:

  • Work in a well-ventilated area.

  • For procedures that may generate dust or aerosols, such as weighing or preparing solutions, it is best practice to use a chemical fume hood or a ventilated balance enclosure.[2]

  • Ensure that an eyewash station and safety shower are readily accessible.[3]

2. Weighing and Transferring:

  • When weighing the solid compound, perform the task in a fume hood or a balance enclosure to contain any airborne particles.[2]

  • Use appropriate tools (e.g., spatulas) to handle the solid material.

  • Avoid creating dust.

3. Solution Preparation:

  • When dissolving the compound, add the solid to the solvent slowly to prevent splashing.[2]

  • Ensure the container is appropriately labeled with the chemical name and any known hazards.

4. Post-Handling:

  • After handling is complete, thoroughly wash hands and any exposed skin with soap and water.[2]

  • Clean the work area to remove any residual contamination.

Emergency and Disposal Plan

Spill Procedures:

  • Small Spills:

    • Alert personnel in the immediate vicinity.

    • Wearing appropriate PPE, cover the spill with an absorbent material like vermiculite (B1170534) or sand.[2]

    • Carefully collect the absorbed material into a sealed container for waste disposal.[2]

    • Clean the spill area with a suitable decontaminating solution.[2]

  • Large Spills:

    • Evacuate the area immediately.

    • Notify your institution's emergency response team.[2]

First Aid Measures:

Although classified as non-hazardous, the following first aid measures are recommended in case of accidental exposure[1]:

  • Eye Contact: Immediately flush eyes with large amounts of water, removing contact lenses if present.[1] Seek medical attention.

  • Skin Contact: Rinse the affected skin area thoroughly with water.[1] Remove contaminated clothing.

  • Inhalation: Move to fresh air. If breathing is difficult, provide respiratory support.[1]

  • Ingestion: Wash out the mouth with water. Do not induce vomiting.[1] Seek medical attention.

Disposal Plan:

  • Waste Categorization: While this compound is not classified as hazardous, it should be disposed of as chemical waste in accordance with local, state, and federal regulations. Do not dispose of it down the drain or in regular trash.

  • Contaminated Materials: All disposable items that have come into contact with the compound, such as gloves, absorbent pads, and pipette tips, should be collected in a designated chemical waste container.[4]

  • Container Disposal: Ensure the waste container is properly sealed and labeled for pickup by your institution's environmental health and safety department.

Safe Handling Workflow

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Disposal cluster_emergency Emergency Procedures prep_area Work in Ventilated Area (Fume Hood Recommended) don_ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) prep_area->don_ppe weigh Weigh Solid Compound don_ppe->weigh dissolve Prepare Solution weigh->dissolve decontaminate Clean Work Area dissolve->decontaminate dispose_waste Dispose of Chemical Waste & Contaminated Materials decontaminate->dispose_waste remove_ppe Remove and Dispose of PPE dispose_waste->remove_ppe spill Spill Occurs small_spill Small Spill: Absorb & Collect spill->small_spill large_spill Large Spill: Evacuate & Alert EHS spill->large_spill exposure Personal Exposure first_aid Administer First Aid (Flush Area) exposure->first_aid medical Seek Medical Attention exposure->medical

Caption: Workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5,7,4'-Trihydroxy-8-methylflavanone
Reactant of Route 2
5,7,4'-Trihydroxy-8-methylflavanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.